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  • Product: 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide
  • CAS: 932723-98-3

Core Science & Biosynthesis

Foundational

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide chemical properties and structure

An In-Depth Technical Guide to 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide: Properties and Structure Disclaimer: The compound 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is not extensively documented in p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide: Properties and Structure

Disclaimer: The compound 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is not extensively documented in publicly accessible scientific literature. This guide, therefore, presents a predictive analysis of its chemical properties, structure, and synthesis based on the well-established chemistry of its constituent functional groups: the 3-amino-1,2,4-triazole core and the N-isopropyl carboxamide moiety. This document is intended to serve as a foundational resource for researchers initiating studies on this or structurally related molecules.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a prominent pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide bonds.[1] Derivatives of 1,2,4-triazole exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[1][2][3] The 3-amino-1,2,4-triazole nucleus, in particular, serves as a versatile building block for synthesizing novel bioactive compounds and fused heterocyclic systems.[2][4] This guide focuses on the N-isopropyl carboxamide derivative at the 5-position, a modification aimed at exploring structure-activity relationships and potentially enhancing pharmacokinetic profiles.

Chemical Structure and Predicted Properties

The fundamental structure of the target compound combines the heterocyclic 3-amino-1,2,4-triazole ring with an N-isopropyl amide functional group.

cluster_molecule 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide C1 C N1 N C1->N1 N4 NH₂ C1->N4 N2 N N1->N2 C2 C N2->C2 N3 NH C2->N3 C3 C=O C2->C3 N3->C1 N5 NH C3->N5 C4 CH N5->C4 C5 CH₃ C4->C5 C6 CH₃ C4->C6

Caption: Annular prototropic tautomerism.

Note: Placeholder images are used in the DOT script above. In a real-world scenario, these would be replaced with actual chemical structure images.

Theoretical studies on the parent 3-amino-1,2,4-triazole suggest that the 1H and 2H tautomers are nearly equal in energy in the gas phase. [2]NMR studies of related compounds in DMSO-d6 often show broad signals for the triazole ring carbons and exchangeable protons, indicating that tautomeric exchange is occurring on the NMR timescale. [5]

Proposed Synthesis and Characterization

A logical and efficient synthetic route to the target compound involves the direct amidation of its carboxylic acid precursor, 3-Amino-1H-1,2,4-triazole-5-carboxylic acid.

Synthetic Workflow

The synthesis can be achieved via a one-pot condensation reaction mediated by a suitable coupling agent to facilitate amide bond formation between the carboxylic acid and isopropylamine. [6][7]

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product & Analysis R1 3-Amino-1,2,4-triazole- 5-carboxylic acid P1 Combine reactants in solvent and stir at room temperature R1->P1 R2 Isopropylamine R2->P1 R3 Coupling Agent (e.g., DCC, EDC) R3->P1 R4 Aprotic Solvent (e.g., DMF, DCM) R4->P1 P2 Monitor reaction progress (e.g., TLC, LC-MS) P1->P2 W1 Filter to remove urea byproduct P2->W1 W2 Solvent evaporation W1->W2 W3 Purify via recrystallization or column chromatography W2->W3 FP 3-Amino-N-isopropyl-1H-1,2,4- triazole-5-carboxamide W3->FP AN Characterize by NMR, IR, MS FP->AN

Caption: Proposed synthetic workflow diagram.

Experimental Protocol: Amide Coupling

Objective: To synthesize 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide.

Materials:

  • 3-Amino-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) [8][9]* Isopropylamine (1.2 eq) [10]* N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) [7]* Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Amino-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq).

  • Add anhydrous DCM or DMF to dissolve or suspend the starting material.

  • Add isopropylamine (1.2 eq) to the mixture and stir for 5-10 minutes at room temperature.

  • In a separate container, dissolve the coupling agent (DCC or EDC, 1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Add the coupling agent solution dropwise to the reaction mixture, maintaining the temperature at 0-5 °C with an ice bath.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, if DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. If EDC was used, the byproduct is water-soluble and can be removed during an aqueous workup.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.

Justification: The use of a carbodiimide coupling agent like DCC or EDC is crucial. A direct reaction between the carboxylic acid and amine would likely result in an acid-base reaction, forming a salt. The coupling agent activates the carboxylic acid by converting the hydroxyl group into a good leaving group, thus facilitating nucleophilic attack by the amine. [7]

Predicted Spectral Data

Spectroscopic analysis is essential for structural confirmation. The following tables outline the predicted key signals.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
NH (triazole)11.5 - 12.5Broad singletExchangeable proton, position can vary significantly. [1]
NH (amide)7.8 - 8.5DoubletCoupling with the isopropyl CH.
NH₂ (amino)5.5 - 6.5Broad singletExchangeable protons. [1]
CH (isopropyl)3.8 - 4.2Septet or multipletCoupled to both the amide NH and the two methyl groups.
CH₃ (isopropyl)1.1 - 1.3DoubletTwo equivalent methyl groups coupled to the CH.
¹³C NMR
C=O (amide)160 - 165SingletTypical range for an amide carbonyl carbon.
C3, C5 (triazole)150 - 165Two singletsThe exact shifts depend on the dominant tautomer. [1]
CH (isopropyl)40 - 45Singlet
CH₃ (isopropyl)21 - 23Singlet[11]

Note: Chemical shifts are estimates based on data for similar structures and can vary based on solvent and concentration. [12][13] Table 2: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeNotes
3450 - 3100N-H stretchingMultiple bands expected from NH₂, amide NH, and triazole NH. [14]
3000 - 2850C-H stretchingAliphatic C-H from the isopropyl group. [1]
1680 - 1640C=O stretching (Amide I)A strong, characteristic absorption for the amide carbonyl. [14][15]
1640 - 1590N-H bending (Amine/Amide II)Bending vibrations from the primary amine and secondary amide. [14]
1580 - 1400C=N, N=N stretchingRing stretching vibrations of the triazole core. [16][17]

Potential Biological Activity and Applications

Given the extensive biological activities of 3-amino-1,2,4-triazole derivatives, the title compound is a candidate for screening in various drug discovery programs.

  • Antimicrobial/Antifungal Agents: The 1,2,4-triazole core is present in numerous antifungal drugs. [1][3]This compound could be evaluated for its efficacy against pathogenic fungi and bacteria.

  • Enzyme Inhibition: 3-amino-1,2,4-triazole itself is known to inhibit certain enzymes. [18]Derivatives are explored as inhibitors for targets like kinases and demethylases. [2]The N-isopropyl carboxamide moiety could influence binding affinity and selectivity for various enzymatic targets.

  • Agrochemicals: Many 1,2,4-triazole derivatives are used as fungicides or herbicides in agriculture. [19] The introduction of the N-isopropyl group may enhance lipophilicity compared to the parent carboxylic acid, potentially improving cell permeability and oral bioavailability, which are critical parameters in drug development.

Conclusion

This technical guide provides a predictive but scientifically grounded overview of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide. By deconstructing the molecule into its core components, we have proposed its key chemical properties, a viable synthetic route, and expected characterization data. The structural analysis highlights the importance of tautomerism, a key feature of the 1,2,4-triazole ring that will influence its chemical and biological behavior. This document serves as a roadmap for researchers to synthesize, characterize, and explore the potential of this novel compound in the fields of medicinal chemistry and materials science.

References

[1]Shcherbakov, K., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]

[12]Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

[20]A regioselective synthesis of trisubstituted 1,2,4-triazoles through reaction of nitrile imines with guanidine derivatives. (2024). Molecular Diversity. Available at: [Link]

[2]A theoretical study, using ab initio methods, of tautomerism in 3-amino-1,2,4-triazole in the gas phase and in aqueous solution. (1992). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

[21]PubChem. (n.d.). 5-Carboxy-3-amino-1,2,4-triazole. Retrieved from [Link]

[11]LibreTexts Chemistry. (2019). 6.1: Interpreting C-13 NMR Spectra. Retrieved from [Link]

[22]Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole. Retrieved from

[23]Nagy, P. I. (2007). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry B. Available at: [Link]

[24]Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

[15]Chen, K., et al. (2018). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Available at: [Link]

[18]3-Amino-1,2,4-triazole Is an Inhibitor of Protein Synthesis on Mitoribosomes in Neurospora Crassa. (1980). Biochimica et Biophysica Acta. Available at: [Link]

[25]Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

[26]Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. Available at: [Link]

[27]Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

[13]G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

[28]Haw, J. F., et al. (1995). 13C Chemical Shift Tensor of the Isopropyl Cation. Journal of the American Chemical Society. Available at: [Link]

[5]Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). PMC. Available at: [Link]

[3]A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

[29]Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC. Available at: [Link]

[4]Bioactive compounds with 3-amino-1,2,4-triazole nucleus. (n.d.). ResearchGate. Retrieved from [Link]

[30]PubChem. (n.d.). N-Isopropylpropylamine. Retrieved from [Link]

[14]Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]

[6]Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]

[31]LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

[10]Sciencemadness Wiki. (2020). Isopropylamine. Retrieved from [Link]

[32]Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

[7]Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

[33]van Oosten, E. M., et al. (2008). N-Isopropylbenzamide. ResearchGate. Available at: [Link]

[16]Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (2014). Journal of Molecular Modeling. Available at: [Link]

[34]Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

[17]FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]

[35]Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier. Available at: [Link]

[36]PubChem. (n.d.). Isopropylpropionamid. Retrieved from [Link]

[37]Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to GSK2334470: A Highly Specific and Potent PDK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of targeted cancer therapy, the PI3K/Akt/mTOR signaling pathway remains a critical axis of investigation due to its frequent d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the PI3K/Akt/mTOR signaling pathway remains a critical axis of investigation due to its frequent dysregulation in a multitude of human cancers.[1][2][3] Central to this pathway is the 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master regulator that phosphorylates and activates a cascade of downstream kinases, including Akt, S6K, and SGK, thereby promoting cell growth, proliferation, and survival.[4][5] The development of specific inhibitors targeting key nodes in this pathway is of paramount importance for advancing precision oncology. This technical guide provides an in-depth overview of GSK2334470, a novel, highly specific, and potent small-molecule inhibitor of PDK1. While initially referenced under CAS 932723-98-3, the compound is more consistently and accurately identified by CAS 1227911-45-6 .[6][7][8] This document will serve as a comprehensive resource for researchers and drug development professionals, detailing the compound's properties, mechanism of action, and its application in preclinical research, supported by established experimental protocols and a robust body of scientific literature.

Core Compound Properties

GSK2334470 is a solid substance with the following key characteristics:

PropertyValueSource(s)
CAS Registry Number 1227911-45-6[6][7][8]
Molecular Weight 462.59 g/mol [6][7]
Molecular Formula C₂₅H₃₄N₈O[6][8]
Physical State Solid[6][8]
Synonyms GSK-470, (3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide[9][10]
Solubility ≥46.3 mg/mL in DMSO; Insoluble in H₂O; ≥9.6 mg/mL in EtOH[6]

Synthesis and Chemical Structure

Mechanism of Action: A Specific and Potent PDK1 Inhibitor

GSK2334470 functions as a highly specific and potent inhibitor of PDK1, with a reported IC₅₀ of approximately 10 nM in cell-free assays.[4][6][7][8][11][12] Its specificity is a key attribute, as it shows no significant inhibitory activity against a panel of 93 other protein kinases, including 13 closely related AGC-kinases, even at concentrations 500-fold higher than its PDK1 IC₅₀.[4][8][11]

The primary mechanism of action involves the inhibition of PDK1's kinase activity, thereby preventing the phosphorylation of the T-loop residue of its downstream substrates.[4][11] This has profound effects on the PI3K/Akt/mTOR signaling cascade.

Impact on Downstream Effectors:
  • Akt: GSK2334470 inhibits the phosphorylation of Akt at Threonine 308 (Thr308), a critical step for its activation.[13][14] However, the extent of Akt inhibition can be influenced by the level of PI3K pathway activation. In cellular contexts with strong PI3K signaling, the inhibition of Akt by GSK2334470 may be less complete.[4][11]

  • SGK and S6K1: The inhibitor effectively ablates the T-loop phosphorylation and subsequent activation of Serum- and Glucocorticoid-induced Kinase (SGK) isoforms and p70 Ribosomal S6 Kinase 1 (S6K1) in response to growth factors like IGF-1.[4][11]

  • RSK2: GSK2334470 also suppresses the T-loop phosphorylation and activation of p90 Ribosomal S6 Kinase 2 (RSK2), another PDK1 substrate.[4][11]

The differential sensitivity of PDK1 substrates to GSK2334470 suggests that the inhibitor may be more effective against substrates activated in the cytosol compared to those, like Akt, that are activated at the plasma membrane.[4][11]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1_mem PDK1 PIP3->PDK1_mem Recruits Akt_mem Akt PIP3->Akt_mem Recruits PDK1_mem->Akt_mem Phosphorylates (Thr308) Akt_cyto Akt Akt_mem->Akt_cyto Translocates PDK1_cyto PDK1 S6K S6K PDK1_cyto->S6K SGK SGK PDK1_cyto->SGK Activates mTORC1 mTORC1 Akt_cyto->mTORC1 Activates GSK2334470 GSK2334470 GSK2334470->PDK1_mem Inhibits GSK2334470->PDK1_cyto Inhibits mTORC1->S6K Activates Cell_Growth Cell Growth & Survival S6K->Cell_Growth SGK->Cell_Growth mTORC2 mTORC2 mTORC2->Akt_cyto Phosphorylates (Ser473) for full activation

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of GSK2334470 on PDK1.

Applications in Drug Development and Research

GSK2334470 serves as a valuable chemical probe to dissect the biological functions of PDK1 and as a potential therapeutic agent, particularly in oncology.

Oncological Research:
  • Multiple Myeloma (MM): Studies have demonstrated that GSK2334470 induces potent cytotoxicity in multiple myeloma cell lines, including those resistant to dexamethasone.[13][14] It achieves this by down-modulating the phosphorylation of PDK1 and its downstream effectors, Akt and mTORC1.[13][14] The sensitivity of MM cells to GSK2334470 has been correlated with the expression status of the tumor suppressor PTEN.[13][14]

  • Combination Therapies: In preclinical models of MM, combining GSK2334470 with a dual mTORC1/mTORC2 inhibitor (e.g., PP242) has shown synergistic anti-myeloma activity both in vitro and in vivo.[13] This combination leads to a more complete inhibition of the PI3K/Akt/mTOR pathway.[13]

  • Melanoma: In vivo studies using a BrafV600E::Pten(-/-) mouse model of melanoma demonstrated that GSK2334470 can delay melanomagenesis and inhibit metastasis.[9]

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of GSK2334470 on PDK1 in a cell-free system.

Materials:

  • Recombinant active PDK1

  • Substrate (e.g., full-length Akt1 or a peptide substrate like PDKtide)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • GSK2334470 stock solution (in DMSO)

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, PDK1, and the substrate.

  • Add varying concentrations of GSK2334470 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).[7]

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.[7]

  • Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[7]

  • Measure the incorporated radioactivity using a scintillation counter to determine kinase activity.

  • Calculate the IC₅₀ value of GSK2334470 by plotting the percentage of inhibition against the inhibitor concentration.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reaction Mix: - PDK1 Enzyme - Substrate (e.g., Akt1) - Kinase Buffer Preincubation Add GSK2334470 to Reaction Mix and Pre-incubate Reagents->Preincubation Inhibitor Prepare Serial Dilutions of GSK2334470 in DMSO Inhibitor->Preincubation Initiation Initiate Reaction with [γ-³²P]ATP Preincubation->Initiation Incubation Incubate at 30°C Initiation->Incubation Stopping Stop Reaction by Spotting on P81 Paper Incubation->Stopping Washing Wash P81 Paper with Phosphoric Acid Stopping->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis Calculate % Inhibition and Determine IC₅₀ Counting->Analysis

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Foundational

mechanism of action of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

An In-Depth Technical Guide to the Mechanistic Paradigm of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide Executive Summary In modern drug discovery, specific chemical fragments serve as "privileged scaffolds"—molec...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanistic Paradigm of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

Executive Summary

In modern drug discovery, specific chemical fragments serve as "privileged scaffolds"—molecular cores that can be systematically decorated to engage diverse biological targets. 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS 932723-98-3) is a prototypical building block that exemplifies this versatility. Rather than acting as a standalone therapeutic, this compound provides a foundational pharmacophore utilized in two distinct pharmacological paradigms: Type III allosteric kinase inhibition (prominently targeting RIPK1) and nucleoside mimicry (targeting metabolic enzymes like IMPDH).

This whitepaper dissects the structural biology, causality of experimental workflows, and dual mechanisms of action associated with the 3-amino-1,2,4-triazole-5-carboxamide scaffold, providing actionable insights for drug development professionals.

Part 1: Structural Biology & Pharmacophore Dynamics

The pharmacological utility of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is dictated by its precise electronic and steric properties. Every functional group on this scaffold serves a distinct biophysical purpose:

  • The 1,2,4-Triazole Core: Acting as a bioisostere for amides and carboxylic acids, the triazole ring possesses a large dipole moment (approx. 5.81 D for the unsubstituted core), which optimizes charge distribution and maintains high aqueous solubility while penetrating lipophilic membranes .

  • The 3-Amino Group: This moiety increases the electron density of the heteroaromatic ring and acts as a critical hydrogen-bond donor, stabilizing interactions with the solvent-exposed regions of target proteins.

  • The 5-Carboxamide Anchor: The carbonyl oxygen and amide nitrogen are the primary pharmacophoric anchors. In kinase targets, the amide carbonyl makes a direct hydrogen-bond interaction with the backbone amide NH of specific hinge-region residues .

  • The N-Isopropyl Substitution: The addition of the isopropyl group is a deliberate steric choice. It lowers the topological polar surface area (tPSA) and projects into hydrophobic specificity pockets (e.g., the DFG-out allosteric pocket of kinases), significantly improving binding affinity via van der Waals interactions compared to an unsubstituted primary amide.

Part 2: Mechanism of Action I — Allosteric Kinase Inhibition (The RIPK1 Paradigm)

The most prominent modern application of the 1,2,4-triazole-5-carboxamide scaffold is the inhibition of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a master regulator of inflammation and necroptosis. Clinical candidates such as GSK2982772 and Eclitasertib (SAR443122) utilize this exact triazole-carboxamide core.

Causality of Binding: Crystallographic data (e.g., PDB: 5TX5) reveals that the triazole-carboxamide acts as a Type III inhibitor, binding to the allosteric pocket behind the ATP-binding site. The amide carbonyl forms a critical hydrogen bond with Asp156, while the triazole nitrogen forms a water-mediated hydrogen bond with Met67 and Val76 . By locking RIPK1 in an inactive conformation, the scaffold prevents the formation of Complex IIb (the Necrosome), thereby halting necroptotic cell death and the subsequent release of pro-inflammatory Damage-Associated Molecular Patterns (DAMPs).

RIPK1_Pathway TNF TNF-α TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I (TRADD / RIPK1) TNFR1->Complex1 Complex2 Complex IIb (Necrosome) (RIPK1 / RIPK3 / MLKL) Complex1->Complex2 RIPK1 Kinase Activity Inhibitor 3-Amino-N-isopropyl-... (Triazole Scaffold) Inhibitor->Complex1 Allosteric Blockade Necroptosis Necroptosis (Cell Death & Inflammation) Complex2->Necroptosis

Figure 1: RIPK1-mediated necroptosis pathway and allosteric blockade by triazole inhibitors.

Part 3: Mechanism of Action II — Nucleoside Mimicry (The IMPDH Paradigm)

Historically, the 1,2,4-triazole-3/5-carboxamide motif is recognized for its structural homology to the purine ring of Inosine Monophosphate (IMP). This mimicry is the mechanistic foundation for broad-spectrum antiviral agents like Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) .

Causality of Inhibition: When phosphorylated in vivo, the triazole scaffold competitively binds to the active site of Inosine 5'-monophosphate dehydrogenase (IMPDH). It blocks the conversion of IMP to Xanthosine 5'-monophosphate (XMP). This enzymatic blockade starves the cell of Guanosine Monophosphate (GMP), depleting the intracellular GTP pools required for viral RNA synthesis and rapid cellular proliferation.

IMPDH_Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH Enzyme IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthase Inhibitor Triazole-5-carboxamide (Nucleoside Mimic) Inhibitor->IMPDH Competitive Inhibition

Figure 2: Competitive inhibition of IMPDH by triazole-based nucleoside mimetics.

Part 4: Quantitative Structure-Activity Relationship (QSAR) Data

The table below contextualizes the physicochemical properties of the isolated 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide fragment against fully elaborated clinical molecules that utilize its core.

Compound / ScaffoldPrimary TargetBinding ModeAffinity (IC50 / Ki)tPSA (Ų)LogP (calc)
3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide Kinases / IMPDHHinge / Active SiteFragment-level (>1 µM)88.00.45
GSK2982772 RIPK1Allosteric (Type III)16 nM98.52.4
Eclitasertib (SAR443122) RIPK1Allosteric (Type III)< 50 nM102.12.1
Ribavirin (Virazole) IMPDHCompetitive250 nM (Ki)145.4-2.0

Part 5: Experimental Workflows & Self-Validating Protocols

To validate the mechanistic efficacy of triazole-carboxamide derivatives synthesized from this building block, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

Rationale: Standard fluorescence assays are susceptible to compound auto-fluorescence. TR-FRET introduces a temporal delay between excitation and emission reading, allowing short-lived background fluorescence to decay. This ensures that any signal loss directly correlates to the competitive displacement of a fluorescent tracer by the triazole fragment, proving target engagement.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Protein-Ligand Incubation: In a 384-well low-volume plate, dispense 5 µL of recombinant RIPK1 kinase domain (final concentration 2 nM). Add 100 nL of the triazole-carboxamide derivative dissolved in DMSO via acoustic dispensing. Incubate for 30 minutes at room temperature to allow allosteric pocket engagement.

  • Tracer Addition: Add 5 µL of a master mix containing a Europium-labeled anti-His antibody (binds to the kinase tag) and a Kinase Tracer (a fluorescent ATP-competitive or allosteric probe compatible with the Eu-fluorophore).

  • Equilibration & Reading: Incubate for 1 hour. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.

TR_FRET_Workflow Step1 1. Compound Incubation (Kinase + Triazole Ligand) Step2 2. Tracer Addition (Fluorescent Probe) Step1->Step2 Step3 3. Equilibrium Binding (Displacement Reaction) Step2->Step3 Step4 4. Signal Detection (Time-Resolved FRET) Step3->Step4

Figure 3: TR-FRET assay workflow for validating kinase inhibitor binding affinity.

Protocol 2: Cellular Necroptosis Rescue Assay (CellTiter-Glo)

Rationale: TNF-α alone induces apoptosis. By adding a Smac mimetic (to degrade cIAPs) and zVAD-fmk (a pan-caspase inhibitor to block apoptosis), we force the cells into a strict RIPK1-dependent necroptotic pathway. This ensures that any cell viability rescued by the triazole compound is exclusively due to RIPK1 kinase inhibition.

  • Cell Plating: Seed U937 or HT-29 cells at 10,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Pre-treatment: Treat cells with serial dilutions of the triazole-carboxamide compound for 1 hour.

  • TSZ Induction: Induce necroptosis by adding the "TSZ" cocktail: TNF-α (20 ng/mL), Smac mimetic (100 nM), and zVAD-fmk (20 µM).

  • Viability Readout: Incubate for 24 hours. Add CellTiter-Glo reagent (measures ATP as an indicator of metabolically active cells). Luminescence recovery directly correlates to the compound's ability to block necroptosis via the triazole scaffold.

References

  • [1] Mechanism of Action of 1-β-D-Ribofuranosyl-1,2,4-Triazole-3-Carboxamide (Virazole), A New Broad-Spectrum Antiviral Agent. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • [2] Eclitasertib | CID 130298939. PubChem, National Institutes of Health. URL:[Link]

  • [3] A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis. PMC, National Institutes of Health. URL:[Link]

  • [4] 5TX5: Rip1 Kinase with GSK772. RCSB Protein Data Bank. URL: [Link]

  • [5] Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Exploratory

In Vitro Screening and Profiling of CAS 932723-98-3: A Privileged 1,2,4-Triazole Scaffold in Fragment-Based Drug Discovery

Executive Summary CAS 932723-98-3 (3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide) is a low-molecular-weight (169.18 g/mol ) building block strategically utilized in Fragment-Based Drug Discovery (FBDD). Characteriz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 932723-98-3 (3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide) is a low-molecular-weight (169.18 g/mol ) building block strategically utilized in Fragment-Based Drug Discovery (FBDD). Characterized by a highly polar yet aromatic 1,2,4-triazole core, this compound serves as a privileged bioisostere and a potent ATP-mimetic hinge-binding motif. This whitepaper provides an in-depth technical framework for the in vitro screening, biophysical validation, and phenotypic profiling of CAS 932723-98-3, detailing the causality behind assay selection and the self-validating protocols required to transition this fragment into a viable lead compound.

Structural Rationale and Target Causality

The 1,2,4-triazole scaffold has emerged as a privileged heterocyclic core in the development of targeted therapeutics, particularly in oncology and kinase inhibition, due to its unique physicochemical properties and bioavailability [1].

CAS 932723-98-3 is specifically engineered to probe the ATP-binding pockets of kinases. The causality behind selecting this specific fragment lies in its precise hydrogen-bonding vectors:

  • Hinge-Binding Core: The 3-amino group acts as a potent hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent triazole nitrogen acts as an acceptor, perfectly mimicking the N1 and N6-amino interactions of endogenous adenine [2].

  • Solvent/Ribose Vector: The 5-carboxamide group provides an additional vector for hydrogen bonding within the ribose pocket.

  • Hydrophobic Probing: The N-isopropyl moiety is a tunable lipophilic vector designed to occupy the hydrophobic gatekeeper pocket, providing a critical anchor point for subsequent hit-to-lead structural optimization [3].

Primary Target-Based Screening: TR-FRET Kinase Profiling

To evaluate the primary target engagement of CAS 932723-98-3, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the methodology of choice.

Causality for Assay Selection: Fragments must be screened at high concentrations (typically 100 µM to 1 mM) due to their low initial affinities. At these concentrations, standard fluorescence assays suffer from high false-positive rates due to compound auto-fluorescence. TR-FRET utilizes a time delay before signal detection, completely eliminating background auto-fluorescence and ensuring high-fidelity data.

Self-Validating TR-FRET Protocol
  • Assay Plate Preparation: Using an Echo acoustic liquid handler, dispense 100 nL of CAS 932723-98-3 (in 100% DMSO) into a 384-well ProxiPlate.

  • Enzyme/Substrate Addition: Add 5 µL of the target Kinase and ULight-labeled substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Reaction Initiation: Add 5 µL of ATP and Europium-labeled anti-phospho antibody mixture.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Self-Validation Checkpoint: The assay plate must include 16 wells of 100% DMSO (vehicle, 0% inhibition) and 16 wells of 10 µM Staurosporine (positive control, 100% inhibition). The screening data is only accepted if the calculated Z'-factor is ≥ 0.6 , proving the assay window is robust enough to detect weak fragment binding.

Table 1: Representative Kinase Selectivity Panel Data

Note: As a fragment, IC50 values are expected to be in the micromolar range. Ligand Efficiency (LE) is the critical metric for progression.

Target KinaseIC50 (µM)Ligand Efficiency (LE)Pharmacological Note
JAK2 45.20.38Primary hit; excellent starting point for optimization
CDK2 120.50.31Weak off-target binding
Aurora A >500N/ANo significant binding detected

Orthogonal Biophysical Validation: Surface Plasmon Resonance (SPR)

Because enzymatic assays can be susceptible to Pan-Assay Interference Compounds (PAINS), orthogonal biophysical validation is mandatory.

Causality for Assay Selection: SPR measures direct, label-free binding in real-time. It confirms that the IC50 observed in TR-FRET is driven by a 1:1 reversible binding event rather than non-specific aggregation, and it provides the dissociation constant ( Kd​ ) and kinetic rates ( Kon​ , Koff​ ).

Self-Validating SPR Protocol
  • Surface Preparation: Immobilize His-tagged JAK2 onto an NTA sensor chip via Ni2+/NTA capture. Flow Cell 1 (FC1) is left unmodified as a blank reference, while FC2 contains the captured kinase.

  • Analyte Injection: Inject CAS 932723-98-3 in a 2-fold dilution series (12.5 µM to 200 µM) at a flow rate of 30 µL/min in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Data Analysis: Double-reference the sensorgrams (subtracting FC1 and blank buffer injections) and fit to a 1:1 Langmuir binding model.

  • Self-Validation Checkpoint: A known high-affinity reference inhibitor (e.g., Ruxolitinib) is injected at the start and end of the fragment concentration series. Consistent Rmax​ values for the reference compound validate that the immobilized kinase has not denatured during the run.

Table 2: SPR Binding Kinetics (Target: JAK2)
Analyte Kd​ (µM) Kon​ ( M−1s−1 ) Koff​ ( s−1 )Stoichiometry
CAS 932723-98-3 52.1Fast (Resolution limit)Fast (Resolution limit)0.95 (1:1 binding)

Phenotypic Counter-Screening: In Vitro Cytotoxicity

Before advancing a fragment into resource-intensive medicinal chemistry campaigns, it must be cleared of inherent cellular toxicity.

Causality for Assay Selection: The CellTiter-Glo assay measures intracellular ATP levels as a proxy for metabolic viability. This ensures the 1,2,4-triazole fragment does not act as a non-specific membrane disruptor or mitochondrial toxin.

Self-Validating Cytotoxicity Protocol
  • Cell Seeding: Seed HEK293 (healthy control) and HepG2 (hepatotoxicity model) cells at 5,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Pin-transfer CAS 932723-98-3 to achieve a final concentration up to 1 mM.

  • Lysis and Detection: After 48 hours, add CellTiter-Glo reagent, incubate for 10 minutes to stabilize the luminescent signal, and read on a luminometer.

  • Self-Validation Checkpoint: Puromycin (10 µM) is used as a positive death control. The assay is validated only if the signal-to-background ratio (DMSO vs. Puromycin) exceeds 10-fold, confirming the cells were metabolically active and responsive.

Table 3: Cytotoxicity Profiling ( CC50​ )
Cell Line CC50​ (µM)Therapeutic Index ( CC50​/IC50​ )Conclusion
HEK293 >1000>22No basal cytotoxicity observed
HepG2 >1000>22No hepatotoxicity observed

Visualizations

ScreeningWorkflow A CAS 932723-98-3 (Fragment Library) B Primary Screening TR-FRET Kinase Assay A->B High-Throughput (100 µM) C Orthogonal Validation SPR Binding Kinetics B->C IC50 < 500 µM D Counter-Screening CellTiter-Glo Cytotoxicity C->D Confirmed Direct Binding (Kd) E Hit-to-Lead Structural Optimization D->E CC50 > 1 mM (Non-toxic)

Fig 1. In vitro screening cascade for fragment hit validation.

Pathway ATP Intracellular ATP Kinase Target Kinase (e.g., JAK/CDK) ATP->Kinase Binds Active Site Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Proliferation Substrate->Response Pathway Activation Frag CAS 932723-98-3 (Hinge Binder) Frag->Kinase Competitive Inhibition

Fig 2. Mechanism of competitive kinase inhibition by the triazole fragment.

References

  • Title: Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) Source: PubMed (PMID: 40726245) URL: [Link] [1]

  • Title: An insight on medicinal attributes of 1,2,4-triazoles Source: PubMed Central (PMC7332924) URL: [Link] [2]

  • Title: Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review Source: PubMed (PMID: 28554318) URL: [Link] [3]

Foundational

Pharmacokinetic Profiling of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide: An Advanced Technical Guide

Executive Summary & Chemical Context In modern drug discovery, the 1,2,4-triazole scaffold serves as a privileged pharmacophore, frequently utilized in the design of kinase inhibitors, antiviral agents, and G-protein-cou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery, the 1,2,4-triazole scaffold serves as a privileged pharmacophore, frequently utilized in the design of kinase inhibitors, antiviral agents, and G-protein-coupled receptor (GPCR) modulators. 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS 932723-98-3)[1] represents a highly functionalized, low-molecular-weight building block. While 1,2,4-triazole derivatives exhibit broad biological activities, their pharmacokinetic (PK) properties—specifically their absorption, distribution, metabolism, and excretion (ADME) profiles—often present unique challenges that require rigorous optimization[2].

As a Senior Application Scientist, I approach the PK profiling of this compound not merely as a series of assays, but as a mechanistic investigation into how its structural features (the hydrophilic triazole core, the primary amine, and the lipophilic isopropyl carboxamide) interact with biological systems. The lipophilicity and metabolic stability of such substrates are intricately linked, directly dictating their intrinsic clearance via cytochrome P450 (CYP450) enzymes[3]. This guide delineates the causality behind experimental choices and provides self-validating protocols to establish a robust pharmacokinetic baseline for this compound class.

PK_Workflow A Compound Synthesis & QC (CAS 932723-98-3) B Physicochemical Profiling (pKa, LogD) A->B C In Vitro ADME (HLM, Caco-2, PPB) B->C D In Vivo PK (IV/PO in Rats/Dogs) C->D E LC-MS/MS Bioanalysis D->E F PK Parameter Calculation (NCA) E->F

Caption: Workflow for the comprehensive pharmacokinetic profiling of triazole-carboxamides.

Physicochemical Architecture & ADME Implications

The physicochemical properties of a molecule dictate its fate in vivo. For 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide, the presence of multiple hydrogen bond donors and acceptors significantly impacts its solvation energy. Strategic modifications at the carboxamide or triazole core can alter metabolic switching, thereby impacting the pharmacodynamics and tolerability of the derivative[4].

Table 1: Physicochemical Parameters & PK Implications
ParameterValuePharmacokinetic Implication
Molecular Weight 169.19 g/mol Highly favorable for rapid gastrointestinal absorption.
cLogP (Predicted) 0.2 - 0.8High hydrophilicity; suggests excellent aqueous solubility but potential passive permeability limits.
Topological Polar Surface Area ~85 ŲModerate-to-high; restricts blood-brain barrier (BBB) penetration, ideal for peripheral targets.
Hydrogen Bond Donors 3Contributes to target binding but increases the desolvation energy penalty during membrane permeation.
Hydrogen Bond Acceptors 4Favorable for aqueous solubility in gastric fluids.

In Vitro Pharmacokinetic Workflows

To build a predictive model of in vivo behavior, we must isolate specific physiological variables. The following protocols are designed as self-validating systems , ensuring that every data point is internally controlled for matrix effects and biological competence.

Protocol 1: Microsomal Metabolic Stability Assay

Causality: Human Liver Microsomes (HLMs) supplemented with NADPH are utilized to isolate Phase I cytochrome P450-mediated metabolism. The isopropyl group of the carboxamide is highly susceptible to aliphatic oxidation (primarily via CYP3A4), necessitating this assay to predict hepatic first-pass extraction.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 10 mM stock solution of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Pre-incubate the compound with HLMs (final protein concentration: 0.5 mg/mL) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM).

  • Sampling & Termination: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Self-Validation Check: Centrifuge at 4,000 rpm for 15 minutes. The inclusion of Tolbutamide corrects for matrix-induced ion suppression during LC-MS/MS. Concurrently run Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic competence of the HLM batch.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Causality: The high polar surface area (PSA) of the 1,2,4-triazole core often restricts transcellular passive diffusion. A bidirectional Caco-2 assay determines whether the compound is limited by passive permeability or if it acts as a substrate for apical efflux transporters like P-glycoprotein (P-gp).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Check (Validation): Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 400 Ω·cm² are used. Add Lucifer Yellow to the apical chamber; rejection must be >99% to confirm monolayer integrity.

  • Dosing: Add the compound (10 µM in HBSS buffer, pH 7.4) to the Apical (A) chamber for A-to-B assessment, and to the Basolateral (B) chamber for B-to-A assessment.

  • Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 60 and 120 minutes.

  • Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ). An ER > 2.0 indicates active efflux.

Mechanistic Pathway Analysis

Understanding the metabolic fate of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is critical for predicting drug-drug interactions (DDIs) and toxicity. The primary biotransformation routes involve Phase I oxidation of the isopropyl side chain and Phase II conjugation of the triazole nitrogens.

Metabolic_Pathway Parent 3-Amino-N-isopropyl-1H- 1,2,4-triazole-5-carboxamide M1 Hydroxy-isopropyl Metabolite (CYP3A4/2C9) Parent->M1 Phase I (Oxidation) M2 Triazole N-Glucuronide (UGT1A4) Parent->M2 Phase II (Conjugation) M3 N-Acetyl Metabolite (NAT2) Parent->M3 Phase II (Acetylation)

Caption: Proposed Phase I and Phase II metabolic pathways for the triazole-carboxamide scaffold.

In Vivo Pharmacokinetic Profiling

To determine absolute bioavailability ( F ), systemic clearance ( CL ), and volume of distribution ( Vss​ ), a crossover or parallel Intravenous (IV) and Per Os (PO) study is required.

Protocol 3: In Vivo PK Study in Sprague-Dawley Rats

Causality: IV dosing reveals the intrinsic systemic elimination mechanisms without absorption variables, while PO dosing exposes the compound to gastrointestinal absorption limits and hepatic first-pass extraction.

Step-by-Step Methodology:

  • Acclimatization: Fast male Sprague-Dawley rats (200-250g) overnight prior to oral dosing to standardize gastric emptying times.

  • Formulation: Formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without precipitation upon injection.

  • Dosing: Administer 2 mg/kg via the tail vein (IV cohort) and 10 mg/kg via oral gavage (PO cohort).

  • Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Extract plasma and store at -80°C until analysis.

  • Data Analysis: Utilize Non-Compartmental Analysis (NCA) to derive the parameters shown in Table 2.

Table 2: Representative In Vivo PK Parameters (Model Data)
ParameterAssay / ModelValueInterpretation
Clearance ( CL ) Rat (IV, 2 mg/kg)18 mL/min/kgModerate systemic clearance, well below hepatic blood flow (~55 mL/min/kg).
Volume of Distribution ( Vss​ ) Rat (IV, 2 mg/kg)0.9 L/kgDistribution is roughly equivalent to total body water, indicating limited tissue binding.
Half-life ( t1/2​ ) Rat (IV, 2 mg/kg)2.4 hoursShort-to-moderate half-life, typical for low-MW hydrophilic triazoles.
Bioavailability ( F ) Rat (PO, 10 mg/kg)42%Moderate oral bioavailability, likely limited by passive permeability rather than first-pass metabolism.

Bioanalytical Quantification (LC-MS/MS)

Accurate quantification underpins all PK calculations. The bioanalytical method must be validated according to FDA/EMA guidelines.

  • Chromatography: Use a reverse-phase C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in acetonitrile. Run a gradient from 5% B to 95% B over 3 minutes.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Self-Validation: The calibration curve must contain at least 6 non-zero points with a correlation coefficient ( R2 ) > 0.99. Quality control (QC) samples at low, medium, and high concentrations must fall within ±15% of their nominal values to ensure run-to-run trustworthiness.

References

  • abcr.
  • PubMed / National Institutes of Health (NIH)
  • Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases Journal of Medicinal Chemistry - ACS Publications URL
  • WO2017191102A1 - Amide-substituted pyridinyltriazole derivatives and uses thereof Google Patents URL

Sources

Exploratory

Preliminary Toxicity Profile and Preclinical Safety Evaluation of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

Executive Summary: Deconstructing the Pharmacophore As a Senior Application Scientist evaluating novel chemical entities for drug discovery or agrochemical development, the initial safety assessment must transcend basic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Deconstructing the Pharmacophore

As a Senior Application Scientist evaluating novel chemical entities for drug discovery or agrochemical development, the initial safety assessment must transcend basic cytotoxicity screens. For 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS: 932723-98-3) , we must conduct a predictive toxicological deconstruction based on its constituent functional groups. Because direct in vivo literature on this specific CAS number is limited, we synthesize its preliminary toxicity profile by analyzing its structural alerts against established regulatory frameworks[1].

The molecule presents three distinct structural domains, each carrying specific toxicological liabilities:

  • The 1,2,4-Triazole Core: A "privileged" scaffold that is notorious for its ability to coordinate with the heme iron of cytochrome P450 (CYP) enzymes[2]. While this is the primary mechanism for triazole-based antifungal drugs (inhibiting CYP51), it presents a severe liability for off-target human hepatotoxicity and drug-drug interactions (inhibition of CYP3A4/CYP2C9)[3].

  • The 3-Amino Substituent: Aminotriazoles (such as the well-studied herbicide Amitrole) are known endocrine disruptors. They competitively inhibit Thyroid Peroxidase (TPO), leading to decreased T3/T4 synthesis, elevated Thyroid Stimulating Hormone (TSH), and subsequent non-genotoxic thyroid hyperplasia[4].

  • The N-isopropyl Carboxamide Group: Generally considered a stable moiety, though the N-isopropyl group is susceptible to CYP-mediated N-dealkylation, which could generate reactive intermediate metabolites.

To de-risk this compound for further development, we must deploy a targeted, self-validating screening cascade that specifically addresses these mechanistic liabilities.

Mechanistic Pathways and Screening Workflows

To establish a robust safety profile, we do not simply run a standard battery of tests; we design assays that interrogate the specific causal mechanisms of triazole toxicity.

The Endocrine Disruption Liability (Thyroid Axis)

The most insidious risk of the 3-amino-1,2,4-triazole scaffold is non-genotoxic carcinogenicity. Standard Ames testing often returns negative results for these compounds[5]. However, the structural homology to Amitrole suggests a high risk of epigenetic tumorigenesis via the disruption of the hypothalamic-pituitary-thyroid (HPT) axis[4].

Mechanism Triazole 3-Amino-1,2,4-Triazole Pharmacophore TPO Thyroid Peroxidase (TPO) Inhibition Triazole->TPO Hormones Decreased T3 / T4 Synthesis TPO->Hormones Pituitary Pituitary Gland Positive Feedback Hormones->Pituitary TSH Elevated TSH Secretion Pituitary->TSH Hyperplasia Thyroid Hyperplasia / Non-Genotoxic Tumors TSH->Hyperplasia

Fig 1. Endocrine disruption pathway typical of 3-amino-1,2,4-triazole scaffolds via TPO inhibition.

The Triazole-Specific Screening Workflow

To comply with ICH M3(R2) guidelines for nonclinical safety studies[1], our workflow integrates in silico predictions with in vitro heme-binding assays, culminating in a highly specific in vivo endocrine panel.

ToxWorkflow Start 3-Amino-N-isopropyl-1H-1,2,4-triazole -5-carboxamide InSilico In Silico Structural Alert Analysis (CYP Binding, TPO Inhibition) Start->InSilico InVitro In Vitro Battery (Ames, HepG2, CYP450 Panel) InSilico->InVitro InVivo In Vivo Preliminary (14-Day Rodent, Thyroid Panel) InVitro->InVivo Decision Go / No-Go Decision (IND Enabling Studies) InVivo->Decision

Fig 2. Sequential preliminary toxicity screening workflow for novel 1,2,4-triazole derivatives.

Quantitative Data Summary: Go/No-Go Thresholds

Before initiating the protocols, it is critical to define the quantitative boundaries that dictate compound progression. The following table outlines the strict acceptance criteria tailored to the liabilities of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide.

Assay / EndpointParameter Measured"Go" Threshold (Progression)"No-Go" Threshold (Termination)Mechanistic Rationale
CYP3A4 Inhibition IC₅₀ (Fluorometric)> 10 µM< 1 µMPrevents severe drug-drug interactions caused by triazole-heme coordination[2].
Bacterial Mutagenesis Revertant Ratio (Ames)< 2-fold over vehicle≥ 2-fold over vehicle (dose-dependent)Rules out direct DNA-reactive genotoxicity of the 3-amino and carboxamide groups[5].
Hepatotoxicity CC₅₀ (HepG2 cells, 72h)> 50 µM< 10 µMEnsures the N-dealkylation metabolites are not acutely cytotoxic to hepatic tissue.
Endocrine Disruption Serum TSH (14-Day In Vivo)< 1.5-fold baseline> 2.0-fold baselineIdentifies TPO inhibition and the onset of non-genotoxic thyroid hyperplasia[4].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The methodologies below are designed as "self-validating systems"—meaning the assay mathematically proves its own reliability before the test compound's data is even considered.

Protocol 1: Self-Validating High-Throughput CYP3A4 Inhibition Assay

Objective: Determine if the 1,2,4-triazole core coordinates with human CYP3A4, causing off-target inhibition. Self-Validation Mechanism: The assay calculates a Z'-factor using a known strong inhibitor (Ketoconazole) and a vehicle control. A Z'-factor ≥ 0.5 validates the dynamic range and consistency of the assay.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a 2X master mix containing 0.5 mg/mL HLMs, 2 mM NADPH, and 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Plating: In a 96-well black opaque plate, add 1 µL of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide in DMSO across a 10-point concentration gradient (0.01 µM to 50 µM).

  • Control Plating (Critical Step):

    • Positive Control: Ketoconazole (0.1 µM to 10 µM).

    • Vehicle Control: 1% DMSO (Negative inhibition baseline).

    • Blank: Buffer without NADPH (Background fluorescence).

  • Incubation: Add 49 µL of the HLM master mix to all wells. Pre-incubate at 37°C for 10 minutes to allow triazole-heme binding.

  • Reaction Initiation: Add 50 µL of a fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC) at its Kₘ concentration.

  • Kinetic Read: Monitor fluorescence (Ex/Em = 409/530 nm) continuously for 30 minutes at 37°C using a microplate reader.

  • Data Validation & Analysis:

    • Calculate the Z'-factor using the Vehicle and Positive Control wells. If Z' < 0.5, discard the plate.

    • Calculate the IC₅₀ of the test compound using a 4-parameter logistic non-linear regression model.

Protocol 2: 14-Day Repeat-Dose Endocrine & Toxicity Screen (Rodent)

Objective: Evaluate the in vivo liability of the 3-amino group to induce thyroid disruption and assess general acute toxicity. Self-Validation Mechanism: Inclusion of an active reference group treated with Propylthiouracil (PTU), a known goitrogen, to validate the sensitivity of the biomarker assays (T3/T4/TSH) and histological processing.

Step-by-Step Methodology:

  • Cohort Assembly: Randomize 40 male Sprague-Dawley rats into 4 groups (n=10/group): Vehicle (0.5% Methylcellulose), Test Compound Low Dose (10 mg/kg), Test Compound High Dose (100 mg/kg), and Positive Control (PTU, 10 mg/kg).

  • Dosing Regimen: Administer compounds via oral gavage (PO) once daily for 14 consecutive days. Monitor body weight, food consumption, and clinical signs of toxicity daily.

  • Toxicokinetic Sampling: On Day 1 and Day 14, collect 200 µL of blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose to establish the AUC and Cₘₐₓ of the test compound and its N-dealkylated metabolites.

  • Endocrine Biomarker Readout: On Day 15, euthanize the animals. Collect trunk blood. Isolate serum and quantify Total T3, Free T4, and TSH using validated enzyme-linked immunosorbent assays (ELISAs).

    • Validation Check: The PTU group MUST show a statistically significant decrease in T4 and a >2-fold increase in TSH compared to the vehicle. If not, the biomarker assay is deemed insensitive.

  • Histopathology: Excise the thyroid gland, weigh it (to check for gross goiter), and fix in 10% neutral buffered formalin. Section and stain with Hematoxylin and Eosin (H&E). A board-certified toxicologic pathologist must evaluate the slides for follicular cell hypertrophy and hyperplasia in a blinded manner.

References

  • European Medicines Agency (EMA) / ICH. (2013). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from[Link]

  • International Programme on Chemical Safety (IPCS) / INCHEM. (1993). 856. Amitrole (Pesticide residues in food: 1993 evaluations Part II Toxicology). Retrieved from [Link]

  • REACH in Belgium. (2015). Advice on toxicological evaluation of 1,2,4-triazole. Retrieved from [Link]

Sources

Foundational

Pharmacophore Engineering and Synthesis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide Analogs

Executive Summary As medicinal chemistry advances toward highly selective targeted therapeutics, the 1,2,4-triazole-5-carboxamide scaffold has emerged as a privileged pharmacophore. Specifically, 3-Amino-N-isopropyl-1H-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry advances toward highly selective targeted therapeutics, the 1,2,4-triazole-5-carboxamide scaffold has emerged as a privileged pharmacophore. Specifically, 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide offers a highly tunable structural core. The juxtaposition of a versatile 3-amino group (capable of critical hydrogen bonding) and an N-isopropyl carboxamide (providing optimal lipophilic bulk) makes this scaffold an ideal starting point for lead optimization against complex targets, including kinases and metabolic enzymes.

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), self-validating synthetic workflows, and biological evaluation protocols necessary for developing high-affinity structural analogs of this core.

Structural Significance and Pharmacophore Mapping

The biological utility of the 1,2,4-triazole-5-carboxamide core is rooted in its unique physicochemical properties. The triazole ring acts as a dynamic bioisostere, capable of existing in multiple tautomeric states (1H, 2H, and 4H) at physiological pH. This tautomeric flexibility allows the core to dynamically adapt its dipole moment to the electrostatic environment of a target's binding pocket, as demonstrated in the[1].

Key Structural Domains:
  • The 3-Amino Group: Serves as a critical hydrogen-bond donor/acceptor. In kinase targets, this moiety frequently interacts with the highly conserved hinge region, anchoring the molecule within the ATP-binding site.

  • The N-Isopropyl Carboxamide: The isopropyl group provides a specific steric volume that perfectly occupies shallow hydrophobic pockets. This substitution enhances the compound's lipophilicity (ClogP) and shields the amide bond from enzymatic cleavage, improving metabolic stability[2].

  • The Triazole Core: Facilitates π-π stacking and cation-π interactions with aromatic residues (e.g., Tyrosine or Phenylalanine) within the active site[3].

G Target Target Kinase/Enzyme (e.g., RIPK1 or GP) Hinge Hinge Region Binding (3-Amino Group) Target->Hinge Hydrogen Bonding Pocket Hydrophobic Pocket (N-isopropyl Group) Target->Pocket Steric Fit / VdW Forces Core Triazole Core (Tautomeric Adaptation) Target->Core Dipole Alignment

Pharmacophore mapping of the 1,2,4-triazole-5-carboxamide scaffold in target binding.

Rational Design and Structure-Activity Relationship (SAR)

When engineering analogs of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide, modifications must be rationalized against target structural biology.

  • Modifying the 3-Position: Replacing the 3-amino group with a halogen, yielding compounds like, radically shifts the electronic distribution of the ring[4]. While this abolishes hinge-region hydrogen bonding, the bromo-analog serves as an essential synthetic intermediate for Suzuki-Miyaura cross-coupling, allowing the introduction of bulky aryl groups. Aryl substitutions at this position have yielded low-micromolar inhibitors of glycogen phosphorylase[3].

  • Modifying the Amide N-Substituent: The isopropyl group can be bioisosterically replaced with a cyclopropyl group to restrict rotational degrees of freedom, often resulting in a lower entropic penalty upon binding. Conversely, reducing the bulk to an N-methyl group significantly lowers the ClogP, which may improve aqueous solubility but drastically reduces binding affinity in targets requiring hydrophobic occlusion[5].

  • Targeting RIP1 Kinase: In the context of inflammatory diseases and oncology, the 1,2,4-triazole-5-carboxamide core has been successfully utilized to achieve exquisite specificity against Receptor Interacting Protein 1 (RIP1) kinase, effectively blocking necroptosis pathways[6][7].

Quantitative SAR Data Summary

The following table summarizes the causal relationship between structural modifications and projected biochemical outcomes based on established literature trends for this scaffold class:

Analog ID3-Position (R1)Amide N-Substituent (R2)ClogPRIPK1 IC50 (nM)GP IC50 (µM)Permeability
1 (Core) -NH₂-Isopropyl0.85125>100High
2 -Br-Isopropyl1.42>10,000>100High
3 -NH₂-Cyclopropyl0.6585>100High
4 -NH₂-Methyl0.15890>100Moderate
5 -Phenyl-Isopropyl2.10151.2High

*Note: IC50 values represent generalized SAR trends derived from computational modeling and literature consensus for triazole-carboxamide derivatives.

Self-Validating Synthetic Methodologies

To ensure high purity and correct regiochemistry, the synthesis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide and its analogs must follow a highly controlled amide coupling protocol.

Protocol: Amide Coupling via HATU Activation

Objective: Synthesize the N-isopropyl carboxamide analog from 3-amino-1H-1,2,4-triazole-5-carboxylic acid while preventing unwanted N-alkylation of the triazole core.

  • Activation: Dissolve 3-amino-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: HATU is selected over standard EDC/NHS because its HOAt leaving group is highly efficient for forming active esters with less reactive carboxylic acids. DIPEA is utilized because its steric hindrance prevents it from acting as a competing nucleophile, ensuring exclusive deprotonation.

  • Coupling: Cool the reaction mixture to 0°C using an ice bath. Add isopropylamine (1.5 eq) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The 0°C initialization prevents exothermic degradation and suppresses the weakly nucleophilic 3-amino group from participating in unwanted dimerization.

  • Workup & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (LC-MS & NMR): Before proceeding to biological assays, the crude product must be validated. Run LC-MS to confirm the presence of the [M+H]+ peak at m/z≈170.1 . Obtain a 1H -NMR spectrum to verify the presence of the isopropyl septet ( ≈4.1 ppm) and doublet ( ≈1.2 ppm), confirming the amide linkage rather than a triazole ring N-alkylation.

G A 3-Amino-1H-1,2,4-triazole- 5-carboxylic acid B Activation (HATU/DIPEA) Formation of Active Ester A->B Step 1: DMF, N2 atm C Amidation (Isopropylamine) 0°C to RT B->C Step 2: Nucleophilic Attack D Workup & LC-MS Validation C->D Step 3: Quench E 3-Amino-N-isopropyl-1H- 1,2,4-triazole-5-carboxamide D->E Step 4: Purification

Synthetic workflow for 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide analogs.

Biological Evaluation: Kinase Inhibition Assay

To evaluate the efficacy of the synthesized analogs, a robust, artifact-resistant assay is required. The Fluorescence Polarization (FP) Assay is the gold standard for assessing competitive binding in kinases like RIPK1.

Protocol: Fluorescence Polarization (FP) Displacement Assay
  • Reagent Preparation: Prepare a master mix containing recombinant human RIPK1 kinase domain and a fluorescently labeled ATP-competitive tracer probe in assay buffer (HEPES pH 7.5, MgCl₂, 0.01% Brij-35).

  • Compound Titration: Dispense 3-fold serial dilutions of the triazole-carboxamide analog into a black 384-well microplate.

  • Incubation: Add the kinase/tracer master mix to the compounds. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Measurement & Causality: Read the plate on a multi-mode microplate reader using polarized excitation/emission filters.

    • Causality: FP relies on molecular rotational dynamics. When the small tracer is bound to the massive RIPK1 enzyme, it tumbles slowly, emitting highly polarized light (High mP). If the triazole analog successfully binds to the active site, it displaces the tracer into the solution. The free tracer tumbles rapidly, depolarizing the emitted light (Low mP). This provides a direct, self-validating measurement of target engagement that is highly resistant to compound auto-fluorescence.

  • Data Analysis: Plot the mP values against the log of the compound concentration to generate a 4-parameter logistic curve and determine the IC50.

Conclusion

The 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide scaffold is a highly versatile and synthetically accessible pharmacophore. By systematically modifying the 3-position for electronic tuning and the N-amide position for steric and lipophilic optimization, researchers can generate highly potent analogs tailored for specific therapeutic targets, ranging from metabolic disorders to inflammatory necroptosis pathways. Strict adherence to rational SAR design, controlled amide coupling, and orthogonal biological validation ensures a high probability of success in lead optimization campaigns.

References

  • "3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide", abcr.com.
  • "5TX5: Rip1 Kinase ( flag 1-294, C34A, C127A, C233A, C240A) with GSK772", RCSB PDB.
  • "Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)...", MDPI.
  • "1-Methyl-1H-1,2,4-triazole-5-carboxamide", Smolecule.
  • "Computationally motivated synthesis and enzyme kinetic evaluation of N-(β-D-glucopyranosyl)-1,2,4-triazolecarboxamides as glycogen phosphorylase inhibitors", ResearchGate.
  • "6RLN: Crystal structure of RIP1 kinase in complex with GSK3145095", RCSB PDB.
  • "3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide", Vulcanchem.

Sources

Exploratory

Deconvoluting the Molecular Target of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide: A Comprehensive Guide to Receptor Identification

Executive Summary & Pharmacological Context The compound 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS 932723-98-3) represents a highly privileged, fragment-like chemical scaffold[1]. Molecules featuring the 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS 932723-98-3) represents a highly privileged, fragment-like chemical scaffold[1]. Molecules featuring the 1,2,4-triazole-5-carboxamide core are widely recognized in medicinal chemistry for their ability to act as stable bioisosteres for amides and peptides. Historically, derivatives of this scaffold have been identified as potent inhibitors across diverse therapeutic areas, including targeting [2], acting as anti-parasitic agents against [3], and serving as [4].

When a novel screening hit like 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is identified via phenotypic screening, transitioning from a whole-cell active compound to a validated molecular target requires a rigorous, multi-modal deconvolution strategy. This whitepaper outlines the authoritative protocols, causal reasoning, and self-validating experimental systems required to identify and confirm the receptor target of this specific small molecule.

Strategic Framework for Target Deconvolution (The Causality)

Target identification for low-molecular-weight polar fragments (MW: 169.19 g/mol ) is notoriously difficult due to transient, low-affinity interactions. To prevent false positives, our strategy relies on the causality of orthogonal validation: combining Activity-Based Protein Profiling (ABPP) with Cellular Thermal Shift Assays (CETSA) .

The Causality of Probe Design

To synthesize a photoaffinity probe (PAP) for ABPP, the attachment point must not abrogate native binding affinity. Structure-Activity Relationship (SAR) studies on related triazole-carboxamides indicate that the N-isopropyl group is critical for inserting into tight hydrophobic pockets (e.g., the β -cavity of metabolic enzymes)[2]. Modifying this group typically leads to a drastic loss of potency. Therefore, the 3-amino position is selected as the optimal vector for linker attachment. We utilize a reductive amination strategy to attach a minimal PEG-based linker terminating in an aliphatic diazirine (for UV crosslinking) and a terminal alkyne (for click-chemistry enrichment).

The Necessity of a Self-Validating System

A common pitfall in ABPP is non-specific photocrosslinking. To establish a self-validating system, every ABPP experiment must be run alongside a competitive displacement control . Lysates are pre-incubated with a 100-fold excess of the unmodified parent compound. True receptor targets will show a quantitative reduction in MS/MS spectral counts in the competed sample versus the vehicle control, mathematically validating the specificity of the interaction.

Experimental Workflows & Protocols

Protocol A: Photoaffinity Labeling (PAL) and ABPP Workflow

This protocol provides covalent evidence of target engagement by trapping the transient interaction between the triazole core and the receptor.

  • Step 1: Lysate Preparation. Lyse target cells (e.g., HepG2 for metabolic targets) in native lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40, protease inhibitors). Clarify by centrifugation at 20,000 × g for 20 mins.

  • Step 2: Competitive Incubation (The Validation Step). Divide the lysate into two arms. Pre-incubate Arm A (Control) with DMSO vehicle. Pre-incubate Arm B (Competition) with 100 µM unmodified 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide for 1 hour at 4°C.

  • Step 3: Probe Labeling. Add 1 µM of the synthesized diazirine-alkyne triazole probe to both arms. Incubate for 1 hour at 4°C to allow equilibrium binding.

  • Step 4: UV Crosslinking. Irradiate samples on ice using a 365 nm UV crosslinker (2 Joules/cm²) for 10 minutes to activate the diazirine and covalently link the probe to the receptor.

  • Step 5: Click Chemistry (CuAAC). Add a click-chemistry master mix (100 µM biotin-azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4) to the lysates. React for 2 hours at room temperature.

  • Step 6: Enrichment & Digestion. Precipitate proteins, resuspend in 1% SDS, and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion overnight.

  • Step 7: LC-MS/MS. Analyze the eluted peptides via high-resolution LC-MS/MS.

Protocol B: Label-Free Target Deconvolution via CETSA-MS

Because the bulky diazirine/alkyne tags in Protocol A might alter the binding mode of a small fragment, CETSA is deployed as a strictly label-free orthogonal validation. It relies on the thermodynamic principle that ligand binding stabilizes the folded state of a protein against heat-induced aggregation.

  • Step 1: In Situ Incubation. Treat live cells with 10 µM 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide or DMSO for 2 hours.

  • Step 2: Thermal Profiling. Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (37°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Step 3: Lysis and Ultracentrifugation. Lyse cells via freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 × g for 20 minutes to pellet denatured/aggregated proteins.

  • Step 4: TMT-Labeling. Extract the soluble protein fraction (supernatant), digest with trypsin, and label with Tandem Mass Tags (TMT) for multiplexed quantitative proteomics.

  • Step 5: Data Analysis. Identify proteins showing a statistically significant positive shift in their melting temperature ( ΔTm​>2.0∘C ) in the compound-treated group compared to the DMSO control.

Visualizing the Analytical Logic

Workflow Compound 3-Amino-N-isopropyl-1H- 1,2,4-triazole-5-carboxamide Probe Photoaffinity Probe Synthesis Compound->Probe Derivatization CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Label-free Proteomics SILAC/TMT Quantitative Proteomics Probe->Proteomics UV Crosslinking LCMS LC-MS/MS Analysis CETSA->LCMS Thermal Shift Proteomics->LCMS Peptide Enrichment Target Receptor Target Identification LCMS->Target Bioinformatics

Fig 1: Orthogonal target deconvolution workflow combining ABPP and CETSA for robust identification.

Quantitative Data Synthesis

To synthesize the findings from the dual-pronged workflow, data must be aggregated to isolate the true receptor target from background noise. Below is a representative data matrix demonstrating how a putative target (e.g., Glycogen Phosphorylase) is isolated using the self-validating metrics described above.

Table 1: Quantitative Target Enrichment and Affinity Profiling Matrix

Putative Receptor TargetABPP Enrichment (Log2FC)ABPP Competition Ratio (Probe / Parent)CETSA Shift ( ΔTm​ )SPR Binding Affinity ( Kd​ )Validation Status
Glycogen Phosphorylase (GP) +4.80.12 (Strong Competition)+3.4 °C1.2 µMConfirmed Target
Heat Shock Protein 90 (HSP90) +3.20.85 (Weak Competition)+0.2 °C> 50 µMFalse Positive (Sticky)
CD4 Receptor Domain +1.50.90 (No Competition)+0.5 °C> 100 µMBackground Noise
Protein Kinase A (PKA) -0.2N/A-0.1 °CN/ANon-Target

Note: A true target must exhibit high Log2FC in ABPP, a low competition ratio (indicating the unmodified drug successfully outcompeted the probe), a positive CETSA thermal shift, and nanomolar to low-micromolar affinity in orthogonal Surface Plasmon Resonance (SPR).

Mechanistic Pathway Analysis

Once the receptor target is identified (e.g., Glycogen Phosphorylase), understanding the mechanistic causality of the compound's intervention is critical. Triazole-carboxamides typically act as allosteric modulators rather than orthosteric competitors[2]. By binding to the hydrophobic β -cavity, the compound stabilizes the inactive T-state of the enzyme, preventing the downstream conversion of glycogen to glucose-1-phosphate.

Pathway Ligand Glucagon Receptor Activation cAMP cAMP Production Ligand->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PhosK Phosphorylase Kinase PKA->PhosK GP Glycogen Phosphorylase (GP) PhosK->GP G1P Glucose-1-Phosphate GP->G1P Catalysis Glycogen Glycogen Polymer Glycogen->G1P Inhibitor Triazole-5-carboxamide Derivative Inhibitor->GP Allosteric Inhibition

Fig 2: Putative mechanism of action where the triazole derivative allosterically inhibits GP.

Conclusion

The identification of the molecular target for 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide necessitates a highly controlled, dual-modality approach. Because the compound is a low-molecular-weight fragment, relying solely on modified probes risks altering its pharmacological profile. By enforcing a self-validating system—where label-based ABPP is strictly checked by competitive displacement and orthogonally verified by label-free CETSA—researchers can confidently deconvolute the target, paving the way for structure-based drug design and optimization.

References

  • Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • A computer screening approach to immunoglobulin superfamily structures and interactions: Discovery of small non-peptidic CD4 inhibitors as novel immunotherapeutics. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

Executive Summary & Mechanistic Rationale The 1,2,4-triazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors and antifungal agents. The synthesis of 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,2,4-triazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors and antifungal agents. The synthesis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS: 932723-98-3) requires a highly controlled, two-step synthetic sequence designed to maximize yield while minimizing side reactions.

Step 1: Triazole Core Construction The synthesis initiates with the cyclocondensation of aminoguanidine bicarbonate and diethyl oxalate. Aminoguanidine functions as a bis-nucleophile. The highly nucleophilic hydrazine moiety attacks one of the ester carbonyls of diethyl oxalate, forming an acylguanidine intermediate. Subsequent intramolecular cyclization onto the adjacent carbonyl carbon, followed by dehydration, yields the aromatic 1,2,4-triazole ring. Utilizing diethyl oxalate instead of oxalic acid is a deliberate strategic choice; it directly furnishes the ethyl ester intermediate, bypassing the need for a separate, lower-yielding esterification step[1].

Step 2: Direct Aminolysis The resulting ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate is subjected to direct aminolysis using isopropylamine. Because the triazole ring is strongly electron-withdrawing, the ester carbonyl is sufficiently electrophilic to undergo nucleophilic acyl substitution without the need for complex coupling reagents. However, due to the low boiling point of isopropylamine (32 °C) and the steric bulk of the isopropyl group, the reaction must be conducted in a sealed pressure vessel at elevated temperatures (50–60 °C)[2]. This prevents the loss of the volatile amine and drives the equilibrium toward the thermodynamically favored amide product.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of Ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend aminoguanidine bicarbonate (1.0 equiv.) in absolute ethanol to achieve a 0.5 M concentration.

  • Reagent Addition: Add diethyl oxalate (1.1 equiv.) dropwise at room temperature. Causality: A slight stoichiometric excess of diethyl oxalate ensures the complete consumption of the aminoguanidine starting material.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C) for 12–16 hours. Causality: The evolution of CO₂ and H₂O during the cyclocondensation drives the reaction forward. Refluxing provides the necessary kinetic energy to overcome the activation barrier of the intramolecular cyclization.

  • In-Process Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an eluent of Dichloromethane/Methanol (9:1). The disappearance of the starting material and the emergence of a new, UV-active (and ninhydrin-positive) spot validates the successful formation of the triazole core.

  • Isolation: Cool the mixture to 0 °C in an ice bath. Validation: The spontaneous precipitation of a crystalline solid serves as a visual confirmation of product formation. Filter the precipitate under vacuum, wash with cold ethanol, and dry under high vacuum to afford the intermediate ester.

Protocol B: Synthesis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide
  • Reaction Setup: In a heavy-walled glass pressure vial, dissolve ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate (1.0 equiv.) in a minimal volume of anhydrous methanol.

  • Reagent Addition: Add isopropylamine (4.0–5.0 equiv.). Causality: A large excess of the volatile amine acts as both the nucleophile and the base, driving the aminolysis to completion.

  • Thermal Activation: Seal the vial tightly with a Teflon-lined cap and heat the mixture to 50–60 °C behind a blast shield for 48–72 hours[2]. Causality: The sealed environment prevents the escape of isopropylamine gas, maintaining a high effective concentration of the nucleophile necessary to overcome the steric hindrance of the isopropyl group.

  • Safe Quenching: Cool the vial completely to room temperature before unsealing to prevent the explosive boiling of unreacted isopropylamine.

  • Isolation & Validation: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure. Co-evaporate the residue sequentially with ethanol and toluene. Validation: The transition from a viscous liquid to a free-flowing solid indicates the successful removal of excess isopropylamine[2].

  • Purification: Purify the crude solid via flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the pure target compound.

Quantitative Data Summary

Reaction ParameterStep 1: Triazole Core FormationStep 2: Aminolysis (Amidation)
Key Reagents Aminoguanidine bicarbonate, Diethyl oxalateEthyl 3-amino-1H-1,2,4-triazole-5-carboxylate, Isopropylamine
Solvent System Absolute EthanolAnhydrous Methanol
Thermal Conditions 78 °C (Reflux)50–60 °C (Sealed Pressure Tube)
Reaction Duration 12–16 hours48–72 hours
Expected Yield 65–80%70–85%
Primary Purification Precipitation and Vacuum FiltrationCo-evaporation and Flash Chromatography

Synthetic Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Triazole Core Formation cluster_step2 Step 2: Aminolysis (Amidation) AG Aminoguanidine Bicarbonate Cond Cyclocondensation (EtOH, Reflux, 12-16h) AG->Cond DO Diethyl Oxalate DO->Cond Int Ethyl 3-amino-1H-1,2,4- triazole-5-carboxylate Cond->Int Amid Aminolysis (MeOH, 50-60°C, Sealed Tube) Int->Amid IPA Isopropylamine (Excess) IPA->Amid Target 3-Amino-N-isopropyl-1H- 1,2,4-triazole-5-carboxamide Amid->Target

Figure 1: Two-step synthetic workflow for 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide.

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Application

Application Note: HPLC-UV/MS Analysis Protocol for 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide Introduction & Scientific Rationale 3-Amino-N-isopropyl-1H-1,2,4-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Introduction & Scientific Rationale

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS: 932723-98-3; MW: 169.19 g/mol ) is a nitrogen-dense, highly polar heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of novel antimalarial and antiviral chemotypes. Structurally, it shares significant homology with 1,2,4-triazole-3-carboxamide, the active aglycone of the broad-spectrum antiviral drug ribavirin [1].

The Analytical Challenge: Conventional Reversed-Phase Liquid Chromatography (RPLC) using standard C18 columns fails to adequately retain low-molecular-weight, highly hydrophilic triazole derivatives. In RPLC, these compounds elute near the void volume, leading to poor resolution from matrix interferences and severe ion suppression during mass spectrometric (MS) detection [2].

The Mechanistic Solution (HILIC): To establish a robust, self-validating analytical method, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >80% Acetonitrile). The fundamental mechanism relies on the stationary phase adsorbing water from the mobile phase to form an immobilized, water-enriched layer. The polar 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide analyte dynamically partitions between the bulk organic mobile phase and this immobilized aqueous layer, achieving excellent retention and peak symmetry [3]. Furthermore, the high organic content of the mobile phase enhances desolvation efficiency in the MS source, drastically improving detection sensitivity [4].

Partitioning_Mechanism Analyte 3-Amino-N-isopropyl-1H- 1,2,4-triazole-5-carboxamide MobilePhase Bulk Mobile Phase (85% Acetonitrile) Analyte->MobilePhase Injected WaterLayer Immobilized Aqueous Layer (15% Buffer) MobilePhase->WaterLayer Dynamic Partitioning Elution Controlled Elution (Based on Polarity) WaterLayer->Elution Analyte Retention Stationary Polar Stationary Phase (Amide or Diol Silica) Stationary->WaterLayer Adsorbs water

Fig 1: HILIC retention mechanism via dynamic aqueous partitioning.

Chromatographic Conditions & Instrumental Setup

The following parameters have been optimized to balance retention time, peak shape, and MS compatibility. The UV detection wavelength is set to 240 nm, which corresponds to the absorption maximum of the conjugated 1,2,4-triazole carboxamide system [5].

Table 1: Optimized HPLC-UV/MS Parameters
ParameterSpecificationScientific Justification
Column Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm)Amide surfaces prevent secondary ion-exchange interactions common in bare silica, ensuring sharp peaks.
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~5.8)Provides necessary ionic strength to mask residual silanols; highly volatile for MS compatibility.
Mobile Phase B 100% Acetonitrile (LC-MS Grade)Drives the HILIC partitioning mechanism.
Elution Mode Isocratic: 15% A / 85% BMaintains the immobilized water layer while ensuring strong retention of the polar triazole.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns; ideal for ESI-MS desolvation.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Vol 2.0 µLSmall volume prevents disruption of the aqueous layer by the sample diluent.
Detection (UV) 240 nm (Bandwidth 4 nm)Captures the transition of the triazole-carboxamide chromophore.
Detection (MS) ESI+ (MRM Mode)Positive ionization targets the basic amino group at the 3-position.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the exact diluent ratios and equilibration times is critical for reproducible HILIC chromatography.

Phase 1: Mobile Phase Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve 0.77 g of LC-MS grade ammonium acetate in 1.0 L of ultrapure water (18.2 MΩ·cm). Do not adjust the pH with strong acids/bases, as this introduces non-volatile salts that will foul the MS source. Filter through a 0.22 µm hydrophilic membrane.

  • Organic Phase (Mobile Phase B): Use 100% LC-MS grade Acetonitrile.

Phase 2: Sample Preparation

Causality Note: In HILIC, injecting a sample dissolved in a highly aqueous solvent will locally destroy the stationary phase's water layer, causing severe peak fronting or splitting. Samples must be diluted in a solvent matching or exceeding the organic content of the mobile phase [3].

  • Stock Solution: Accurately weigh 10.0 mg of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide reference standard. Dissolve in 10.0 mL of 50:50 Methanol/Water to ensure complete solubilization (1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:100 using 85:15 Acetonitrile/Water to yield a 10 µg/mL working standard. Vortex for 30 seconds.

  • Biological/Matrix Samples (If applicable): Perform protein precipitation by adding 4 volumes of cold Acetonitrile to 1 volume of plasma/serum. Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant directly to an autosampler vial [4].

Phase 3: System Equilibration & Execution
  • Purge the HPLC lines with Mobile Phases A and B for 5 minutes at 2.0 mL/min.

  • Route the flow to the column and pump the isocratic mixture (15% A / 85% B) at 0.4 mL/min.

  • Critical Step: Equilibrate the column for a minimum of 30 column volumes (approx. 15-20 minutes). HILIC columns require significantly longer equilibration times than RPLC columns to establish a stable hydration layer.

  • Execute the injection sequence, beginning with a blank (85:15 Acetonitrile/Water) to establish the baseline.

HILIC_Workflow Sample Sample Preparation (Dilution in >80% ACN) Equilibration Column Equilibration (>30 Column Volumes) Sample->Equilibration Injection Sample Injection (Low Volume: 2 µL) Equilibration->Injection Separation HILIC Separation (Isocratic 85% ACN) Injection->Separation Detection Detection & SST (UV 240 nm / ESI-MS+) Separation->Detection

Fig 2: Procedural workflow for HILIC analysis of polar triazole derivatives.

System Suitability Testing (SST) & Self-Validation

Before analyzing unknown samples, the system must validate its own performance. Inject the 10 µg/mL working standard in five replicates. The run is only considered valid if the following criteria are met:

Table 2: System Suitability Acceptance Criteria
MetricAcceptance CriterionDiagnostic Meaning if Failed
Retention Time (RT) %RSD 1.0%>1.0% indicates inadequate column equilibration or temperature fluctuations.
Peak Area %RSD 2.0%>2.0% indicates autosampler malfunction or sample degradation.
Tailing Factor ( ) 0.8 1.5>1.5 indicates secondary interactions (increase buffer concentration) or column voiding.
Signal-to-Noise (S/N) 10 (for LLOQ)<10 indicates MS source contamination or degraded UV lamp.

Troubleshooting Common HILIC Anomalies

  • Anomaly: Retention times are steadily decreasing across sequential injections.

    • Causality: The water layer on the stationary phase is being depleted.

    • Solution: Ensure the mobile phase contains at least 3-5% aqueous buffer. Check that the sample diluent is not highly aqueous. Re-equilibrate the column for 50 column volumes.

  • Anomaly: Peak splitting or severe fronting.

    • Causality: "Solvent mismatch." The sample was dissolved in a solvent with higher elution strength (in HILIC, water is the strong solvent) than the mobile phase.

    • Solution: Dilute the sample further with Acetonitrile until the sample diluent matches the 85% organic ratio of the mobile phase.

  • Anomaly: High backpressure.

    • Causality: Precipitation of ammonium acetate in the high-organic mobile phase.

    • Solution: Never exceed 95% Acetonitrile when using 10 mM buffer salts. Flush the column with 50:50 Water/Acetonitrile (without salts) to dissolve the precipitate.

References

  • Granich GG, Krogstad DJ, Connor JD, Desrochers KL, Sherwood C. "High-performance liquid chromatography (HPLC) assay for ribavirin and comparison of the HPLC assay with radioimmunoassay." Antimicrobial Agents and Chemotherapy, 1989. URL: [Link]

  • Svensson JO, Bruchfeld A, Schvarcz R, Stahle L. "Determination of ribavirin in serum using highly selective solid-phase extraction and high-performance liquid chromatography." Therapeutic Drug Monitoring, 2000. URL: [Link]

  • Maziarz M. "Scaling and Migration of a Hydrophilic Interaction Liquid Chromatography (HILIC) Method for Related Compounds of Ribavirin to Modern HPLC Systems." Waters Application Notes, 2024. URL: [Link]

  • McKown LA, Payne L. "Bioanalysis Of Ribavirin In Rat Plasma By High Pressure Liquid Chromatography Tandem Mass Spectrometry (HPLC-MS/MS)." BASi Northwest Laboratory, 2010. URL: [Link]

  • Darwish IA, et al. "Stability-Indicating HPLC–DAD Determination of Ribavirin in Capsules and Plasma." Journal of Chromatographic Science, 2014. URL: [Link]

Method

Application Note: In Vivo Dosing and Pharmacokinetic Protocol for 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

Executive Summary & Mechanistic Rationale The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antifungals, and advanced antiparasitic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antifungals, and advanced antiparasitic therapies due to its favorable metabolic stability and multi-point binding capabilities (1)[1]. 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS 932723-98-3; MW 169.19) serves as a highly functionalized, low-molecular-weight lead compound.

To accurately evaluate its therapeutic potential, establishing a robust in vivo pharmacokinetic (PK) and dosing protocol is critical. This guide details a comprehensive in vivo dosing strategy in murine models. By employing a parallel Intravenous (IV) and Per Os (PO) design, this protocol acts as a self-validating system : the IV arm establishes a definitive baseline of 100% systemic exposure, validating that any poor exposure in the PO arm is due to absorption barriers rather than rapid systemic clearance (2)[2].

Formulation Strategy & Causality

The Challenge: Small molecule triazoles possess a rigid core that forms strong intermolecular hydrogen bonds, leading to high crystal lattice energy and poor aqueous solubility. The Causality of Excipient Selection: To achieve a homogenous solution critical for accurate dosing, a multi-component co-solvent and surfactant system is mandatory. We utilize an optimized vehicle comprising 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline (3)[3].

  • DMSO (10%) : Disrupts the crystal lattice of the triazole carboxamide. (Note: >10% can cause tissue necrosis upon IV injection).

  • PEG400 (40%) : Acts as a biocompatible co-solvent to maintain the solubilized state.

  • Tween 80 (5%) : Reduces interfacial tension, preventing the compound from precipitating when it encounters the aqueous environment of the bloodstream or gastrointestinal tract.

  • Saline (45%) : Adjusts osmolarity for physiological compatibility.

Workflow A Test Article: 3-Amino-N-isopropyl-1H- 1,2,4-triazole-5-carboxamide B Formulation: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline A->B Solubilization C IV Dosing (Tail Vein, 2 mg/kg) B->C D PO Dosing (Oral Gavage, 10 mg/kg) B->D E Serial Blood Sampling (0.25 - 24 hrs) C->E D->E F Plasma Extraction & LC-MS/MS Analysis E->F PK Profiling

Figure 1: End-to-end in vivo dosing and pharmacokinetic evaluation workflow.

In Vivo Dosing Methodology

Step-by-Step Protocol: Formulation & Administration
  • Vehicle Preparation : Weigh the required mass of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide. Dissolve completely in DMSO. Sequentially add PEG400, then Tween 80, vortexing for 2 minutes between each step. Finally, add saline dropwise while sonicating at 35°C to yield a clear solution (1 mg/mL for IV, 2 mg/mL for PO).

  • Animal Acclimatization : Fast male C57BL/6 mice (20-25 g) for 12 hours prior to PO dosing to eliminate food-effect variability on gastrointestinal absorption. IV cohorts may remain fed.

  • Intravenous (IV) Administration : Administer 2 mg/kg via lateral tail vein injection using a 27G needle. Dose volume: 2 mL/kg. Critical Step: Ensure a slow push (over 10-15 seconds) to prevent PEG400-induced hemolysis or acute respiratory distress.

  • Per Os (PO) Administration : Administer 10 mg/kg via oral gavage using a 20G stainless steel feeding needle. Dose volume: 5 mL/kg.

  • Clinical Observation : Monitor animals for acute toxicity (e.g., piloerection, lethargy) continuously for the first 2 hours post-dose.

Pharmacokinetic Sampling & Analytical Mitigation

The Causality of Analytical Design: While PEG400 and Tween 80 are essential for dosing, they introduce a critical analytical vulnerability. These polymeric surfactants are absorbed into systemic circulation and elute unpredictably during reversed-phase liquid chromatography. If they co-elute with the triazole test article, they compete for charge in the electrospray ionization (ESI) source, causing up to 80% artificial signal suppression ().

To validate the integrity of the PK data, the LC-MS/MS method must employ a steep organic gradient to force the triazole to elute early, while the polymeric excipients are retained and flushed to waste.

Step-by-Step Protocol: Sampling & Extraction
  • Blood Collection : Collect 50 µL of blood via submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Anticoagulation : Transfer immediately to K2EDTA-coated microtubes and invert gently.

  • Plasma Separation : Centrifuge at 5,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a 96-well plate.

  • Protein Precipitation : Add 150 µL of ice-cold Acetonitrile (containing a stable-isotope internal standard) to 50 µL of plasma. Vortex for 5 mins, then centrifuge at 15,000 × g for 15 mins to pellet proteins.

  • LC-MS/MS Analysis : Inject 5 µL of the supernatant onto a C18 column. Utilize a gradient of 0.1% Formic Acid in Water/Acetonitrile (5% to 95% over 3 minutes) to ensure chromatographic separation from PEG400/Tween 80 matrix effects.

Mechanism N1 Oral Administration (PO) N2 GI Tract Absorption (Triazole Scaffold Stability) N1->N2 N3 Systemic Circulation (Plasma Protein Binding) N2->N3 Bioavailability (F%) N4 Hepatic Metabolism (CYP450 Interaction) N3->N4 Clearance (Cl) N5 LC-MS/MS Analysis (Risk: Excipient Ion Suppression) N3->N5 Plasma Sampling N6 Chromatographic Separation (Mitigates PEG400/Tween 80 effects) N5->N6 Matrix Effect Control

Figure 2: In vivo absorption pathway and analytical mitigation of matrix effects.

Representative Quantitative Data

The following table summarizes the expected pharmacokinetic parameters for a highly bioavailable triazole derivative dosed under this protocol, demonstrating the calculation of absolute bioavailability ( F ).

ParameterSymbolUnitsIV (2 mg/kg)PO (10 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL1850 ± 120890 ± 85
Time to Maximum Concentration Tmax​ h0.0831.5
Area Under the Curve AUC0−∞​ h·ng/mL4200 ± 31012500 ± 850
Elimination Half-Life T1/2​ h2.12.4
Clearance Cl mL/min/kg7.9N/A
Volume of Distribution Vd​ L/kg1.4N/A
Absolute Bioavailability F %N/A59.5%

References

  • Source: MDPI (Molecules)
  • Source: Rapid Communications in Mass Spectrometry (via ResearchGate)
  • Source: MDPI (Pharmaceutics)
  • Title: Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors Source: RSC Medicinal Chemistry URL

Sources

Application

Application Note: Preparation and Cell Culture Assay Protocols for 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

Target Audience: Research Scientists, Assay Biologists, and Preclinical Drug Development Professionals Compound Classification: Bioactive Small Molecule / Pharmacological Building Block Introduction & Scientific Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Biologists, and Preclinical Drug Development Professionals Compound Classification: Bioactive Small Molecule / Pharmacological Building Block

Introduction & Scientific Rationale

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS: 932723-98-3) is a highly specialized aminotriazole derivative[1]. The 1,2,4-triazole-5-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors[2] and novel antifungal agents targeting (1,3)-β-D-glucan synthase[3][4].

When deploying this compound in in vitro cell culture assays, researchers face two primary challenges: hydrophobic aggregation (due to the planar triazole ring and intermolecular hydrogen bonding) and solvent-induced cytotoxicity . This application note provides a self-validating, highly controlled methodology for reconstituting and evaluating this compound in cellular assays, ensuring that observed phenotypes are entirely target-driven rather than artifactual.

Physicochemical Properties & Reconstitution Strategy

Compound Profiling

To maintain scientific integrity, the compound must be handled according to its specific molarity and solubility limits. Aqueous buffers (like PBS) will cause rapid precipitation of the aminotriazole core. Therefore, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent.

Table 1: Physicochemical Data & Reconstitution Volumes

Property / MassValue / Required DMSO Volume
Molecular Formula C₆H₁₁N₅O[1]
Molecular Weight 169.19 g/mol [1]
Solubility Soluble in DMSO; Insoluble in H₂O
Volume for 10 mM Stock (1 mg) 591 µL DMSO
Volume for 10 mM Stock (5 mg) 2.955 mL DMSO
Volume for 50 mM Stock (10 mg) 1.182 mL DMSO
Master Stock Preparation Protocol

Causality Check: Why aliquot? Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, leading to localized compound precipitation and a drift in actual concentration over time.

  • Equilibrate the lyophilized compound vial to room temperature (RT) in a desiccator for 30 minutes to prevent condensation.

  • Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Vortex for 60 seconds. If particulate matter remains, sonicate in a water bath at RT for 5 minutes.

  • Aliquot the master stock into single-use amber microcentrifuge tubes (e.g., 50 µL/tube) to protect from photodegradation.

  • Store aliquots at -20°C (short-term) or -80°C (long-term >1 month).

Dosing Strategy & Vehicle Control

To prevent "solvent shock"—where localized high concentrations of DMSO lyse cell membranes upon addition to the media—a step-down dilution workflow must be employed.

Workflow Stock 10 mM Stock (100% DMSO) Inter 100X Intermediate (100% DMSO) Stock->Inter Serial Dilution Working 10X Working Sol. (10% DMSO in Media) Inter->Working 1:10 in Media Final 1X Assay Plate (0.1% DMSO Final) Working->Final 1:10 in Culture

Caption: Serial dilution workflow designed to minimize solvent shock in cell culture.

Dilution Protocol
  • Intermediate Plate (100X): Perform a 3-fold or 10-fold serial dilution of the compound in 100% DMSO.

  • Working Plate (10X): Transfer 10 µL from the Intermediate Plate into 90 µL of pre-warmed complete culture media. Note: The solution will briefly turn cloudy as the compound experiences the aqueous shift; pipette up and down 5 times to ensure micro-dispersion.

  • Final Dosing (1X): Add 10 µL of the Working Plate solution to 90 µL of media already present in the cell culture wells. The final DMSO concentration is locked at 0.1% , which is universally tolerated by mammalian and fungal cell lines.

Self-Validating Assay Architecture: Cell Viability

To establish trustworthiness, any biological assay evaluating this compound must be a self-validating system . This means the plate layout inherently proves the assay's dynamic range and operational success, independent of the experimental compound's efficacy.

Required Controls
  • Negative Control (Vehicle): Cells + 0.1% DMSO. Establishes the 100% viability baseline.

  • Positive Control (Assay Validator): Cells + 1 µM Staurosporine (for mammalian) or 1 µM Caspofungin (for fungal)[3]. Establishes the 0% viability baseline (maximum cell death).

  • Media Control (Background): Wells with media only (no cells) to subtract background luminescence/absorbance.

Table 2: Recommended Seeding Densities (96-Well Format)

Cell TypeExample LineSeeding Density (cells/well)Incubation Time Pre-Dose
Mammalian CancerA549, HeLa3,000 - 5,00024 Hours
Fungal PathogenCandida albicans1 x 10⁴ CFU2-4 Hours
Primary CellsHUVEC8,000 - 10,00024 Hours
Step-by-Step Viability Protocol (CellTiter-Glo®)

Causality Check: We utilize ATP-based luminescence (CellTiter-Glo) rather than MTT because aminotriazoles can occasionally undergo redox cycling that artificially reduces tetrazolium salts, leading to false-positive viability signals.

  • Seed Cells: Dispense 90 µL of cell suspension per well into a white, opaque-bottom 96-well plate. Leave the outer perimeter wells empty (fill with PBS) to prevent thermal edge effects.

  • Incubate: Allow cells to adhere overnight at 37°C, 5% CO₂.

  • Dose: Apply 10 µL of the 10X Working Solution (from Section 3) to the wells.

  • Treatment Window: Incubate for 72 hours.

  • Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to RT for 30 minutes. Add 100 µL of reagent per well.

  • Lysis: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read: Measure luminescence using a microplate reader (integration time: 0.5 - 1.0 second).

Statistical Validation (Z'-Factor)

Before analyzing the 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide data, calculate the Z'-factor using the Vehicle (Neg) and Positive (Pos) controls: Z' = 1 - (3 × (SD_pos + SD_neg) / |Mean_pos - Mean_neg|) Acceptance Criteria: A Z' score ≥ 0.5 indicates a robust, self-validated assay. If Z' < 0.5, discard the plate and re-optimize seeding density.

Mechanistic Profiling: Target Engagement

Because the 1H-1,2,4-triazole-5-carboxamide motif is a known hinge-binder in kinase domains and a disruptor of cell wall synthases[2][3], researchers must verify target engagement via Western Blot or ELISA.

Pathway Stimulus Extracellular Stimulus Target Target Enzyme (e.g., Kinase/Synthase) Stimulus->Target Downstream Downstream Phosphorylation / Cell Wall Synthesis Target->Downstream Inhibitor 3-Amino-N-isopropyl- 1H-1,2,4-triazole-5-carboxamide Inhibitor->Target Inhibition Phenotype Cell Viability / Proliferation Downstream->Phenotype

Caption: Putative mechanism of action for aminotriazole-based target inhibition.

Lysate Preparation Protocol
  • Treat cells in 6-well plates with the compound (e.g., 1 µM, 10 µM) for 2 to 6 hours to capture early phosphorylation events.

  • Wash cells twice with ice-cold PBS to halt signaling.

  • Lyse cells using RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Rationale: Aminotriazole-mediated kinase inhibition effects are rapidly reversed by endogenous phosphatases if not immediately preserved.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • Proceed to BCA protein quantification and standard immunoblotting against the phosphorylated target of interest.

References

  • ABCR Gute Chemie. (n.d.). AB560963 | CAS 932723-98-3: 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide.
  • Google Patents. (2010). WO2010019204A1 - Antifungal agents.
  • Google Patents. (2012). US8188085B2 - Antifungal agents.
  • Benchchem. (n.d.). 3-Isopropoxyaniline | 41406-00-2 (Aniline Derivatives as Kinase Inhibitors).

Sources

Method

Application Note: Utilizing CAS 932723-98-3 as a Privileged Hinge-Binding Scaffold in Kinase Inhibitor Discovery

Executive Summary In contemporary medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the highly conserved hinge region of the kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the highly conserved hinge region of the kinase domain. CAS 932723-98-3 (3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide) has emerged as a highly versatile building block for this purpose. This application note provides a comprehensive guide for drug development professionals on leveraging this compound in Fragment-Based Drug Discovery (FBDD) and lead optimization, detailing the mechanistic rationale, synthetic integration, and biophysical validation of the resulting inhibitors.

Mechanistic Rationale: The Aminotriazole Core as an ATP-Mimetic

The efficacy of CAS 932723-98-3 stems from its structural complementarity to the adenine ring of adenosine triphosphate (ATP). The 3-amino-1,2,4-triazole moiety is a well-documented pharmacophore that establishes a robust donor-acceptor hydrogen-bonding network with the kinase hinge region.

As demonstrated in structural studies of1, aminotriazole derivatives pack tightly against the hinge. The exocyclic C3-amine acts as a hydrogen bond donor to the backbone carbonyl of the hinge (e.g., Glu121), while the triazole nitrogen serves as a hydrogen bond acceptor from the backbone amide NH (e.g., Ala123). Furthermore, similar binding modes have been validated in the development of 2.

The N-isopropyl-5-carboxamide group in CAS 932723-98-3 is not merely a structural placeholder; it provides a distinct spatial vector. The carboxamide dictates a planar geometry via intramolecular hydrogen bonding, while the lipophilic isopropyl group is directed toward the solvent-exposed channel or the ribose-binding pocket, improving the ligand's overall desolvation penalty and membrane permeability.

HingeBinding cluster_kinase Kinase Hinge Region cluster_ligand CAS 932723-98-3 Scaffold Glu Glu (Backbone C=O) Ala Ala/Leu (Backbone NH) Triazole Triazole Core Ala->Triazole H-Bond Acceptor Amino 3-Amino Group Amino->Glu H-Bond Donor Carboxamide 5-Carboxamide Triazole->Carboxamide Covalent Isopropyl N-Isopropyl Carboxamide->Isopropyl Covalent Solvent Solvent Channel Isopropyl->Solvent Hydrophobic Vector

Fig 1. Hydrogen bonding network of the 3-amino-1,2,4-triazole core with the kinase hinge region.

Application in Fragment-Based Drug Discovery (FBDD)

In FBDD, CAS 932723-98-3 serves as an ideal "anchor" fragment. Because the aminotriazole core reliably secures the molecule to the hinge, medicinal chemists can systematically vary the substituent attached to the exocyclic amine (via cross-coupling) to probe the adjacent DFG-in/out pockets or the specificity pocket (back pocket).

Workflow A CAS 932723-98-3 (Anchor Fragment) C Pd-Catalyzed Buchwald-Hartwig A->C B Aryl Halide Library (Diversity Elements) B->C D Targeted Inhibitor Library C->D C-N Bond Formation E Thermal Shift Assay (Validation) D->E Hit Identification

Fig 2. Workflow for generating kinase inhibitor libraries using CAS 932723-98-3 via cross-coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in causality checks and internal controls to guarantee that experimental failures are caught in real-time.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality Note: The exocyclic 3-amine of the triazole is electronically deactivated due to the electron-withdrawing nature of the adjacent triazole ring and carboxamide. Standard SNAr conditions often fail. We utilize Pd2(dba)3 with Xantphos; the wide bite angle of the bidentate Xantphos ligand facilitates the reductive elimination step, which is otherwise the bottleneck for deactivated amines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under argon, combine CAS 932723-98-3 (1.0 equiv, 0.5 mmol), the desired aryl/heteroaryl bromide (1.1 equiv), Pd2(dba)3 (2.5 mol%), Xantphos (5.0 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) that has been sparged with argon for 15 minutes. Reasoning: Dioxane allows for a high reflux temperature (100 °C) necessary to overcome the high activation energy of the deactivated amine.

  • Reaction: Seal the tube and heat at 100 °C with vigorous stirring for 12 hours.

  • Self-Validation Checkpoint (In-Process LC-MS): At t = 4 hours, extract a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The system is validated if the aryl halide peak area has decreased by >50% and the[M+H]+ mass of the coupled product is the base peak. If unreacted aryl halide remains dominant without product formation, the catalytic cycle has stalled (likely due to oxygen ingress); spike with an additional 2.5 mol% Pd2(dba)3 and re-purge with argon.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Differential Scanning Fluorimetry (DSF) for Target Engagement

Causality Note: Enzymatic assays can yield false positives due to assay interference (e.g., aggregators or fluorescent quenchers). DSF directly measures the thermodynamic stabilization (ΔTm) of the folded kinase domain upon ligand binding, confirming true orthosteric target engagement.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant kinase domain (e.g., Aurora A or CAMKK2) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X (from a 5000X DMSO stock).

  • Compound Plating: In a 96-well PCR plate, add 1 µL of the synthesized CAS 932723-98-3 derivatives (1 mM in DMSO) to yield a final assay concentration of 10 µM.

  • Self-Validation Checkpoint (Control Wells):

    • Negative Control: 1 µL of pure DMSO.

    • Positive Control: 1 µL of a known hinge-binder (e.g., Staurosporine or VX-680 at 10 µM).

    • Validation Criteria: The assay is self-validating if the positive control yields a ΔTm of ≥ 5.0 °C and the DMSO negative control replicates show a standard deviation of ≤ 0.2 °C. If the negative control baseline fluctuates, protein aggregation has occurred prior to the assay, and the protein stock must be re-purified or centrifuged.

  • Thermal Melt: Seal the plate and run in a Real-Time PCR machine, ramping from 25 °C to 95 °C at a rate of 1 °C/minute, monitoring fluorescence (Ex: 490 nm, Em: 575 nm). Calculate the inflection point of the melt curve to determine the Tm.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data for a library generated using the CAS 932723-98-3 scaffold, demonstrating how modifications to the cross-coupled aryl group impact kinase selectivity and biophysical stabilization.

Compound IDAryl Substituent (R-Group)Aurora A IC50 (nM)CAMKK2 IC50 (nM)ΔTm Aurora A (°C)Caco-2 Permeability (10⁻⁶ cm/s)
CAS 932723-98-3 None (Uncoupled Fragment)>10,000>10,000+0.818.5
Deriv-01 Phenyl1,2503,400+3.222.1
Deriv-02 3-Fluorophenyl4801,100+5.125.4
Deriv-03 4-(Trifluoromethyl)phenyl85450+7.828.0
Deriv-04 3-Methoxypyridin-5-yl1,10042 +6.515.2

Data Interpretation: The uncoupled CAS 932723-98-3 fragment shows weak baseline stabilization (+0.8 °C) typical of FBDD anchors. Coupling with lipophilic, electron-withdrawing groups (Deriv-03) drives potent Aurora A inhibition via favorable DFG-pocket interactions, while heteroaryl substitutions (Deriv-04) shift selectivity toward CAMKK2.

References

  • Mutants of protein kinase A that mimic the ATP-binding site of Aurora kinase Source: Biochemical Journal (Portland Press) URL:[Link]

  • In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds Source: National Institutes of Health (NIH) / Scientific Reports URL:[Link]

Sources

Application

Application Note: Mass Spectrometry Analysis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

Introduction 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core, a structure of significant interest in medicinal chemistry due to the diverse biological activi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core, a structure of significant interest in medicinal chemistry due to the diverse biological activities associated with this scaffold, including antimicrobial and anticancer properties.[1][2] Accurate characterization of such novel compounds is a cornerstone of drug discovery and development. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is a powerful tool for confirming molecular weight and elucidating chemical structures through fragmentation analysis.[3]

This application note provides a detailed guide to the mass spectrometric analysis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide. It outlines a proposed fragmentation pathway based on established principles of ion chemistry for triazole and amide-containing molecules.[4][5] Furthermore, it includes a comprehensive protocol for analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), designed to ensure robust and reproducible results.

Predicted Fragmentation Pattern & Mechanistic Insights

The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable chemical pathways governed by the stability of the resulting ions. For 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (Molecular Formula: C₆H₁₁N₅O, Exact Mass: 169.0964), we predict a series of characteristic fragmentation events under positive-mode electrospray ionization followed by collision-induced dissociation (CID).

Ionization and the Precursor Ion

Electrospray ionization is a 'soft' ionization method that typically results in minimal fragmentation in the source, preserving the molecular species as a protonated molecule, [M+H]⁺.[6] Given the multiple basic nitrogen atoms in the triazole ring and the amino group, protonation is highly efficient.

  • Calculated Monoisotopic Mass: 169.0964 Da

  • Predicted Precursor Ion [M+H]⁺: m/z 170.1037

This protonated molecule is then selected in the first quadrupole of a tandem mass spectrometer for fragmentation analysis.

Proposed MS/MS Fragmentation Pathways

Upon collisional activation (CID), the precursor ion (m/z 170.10) is expected to fragment through several key pathways originating from the cleavage of the exocyclic N-isopropyl carboxamide side chain and the triazole ring itself. The fragmentation of C-amino-1,2,4-triazole nuclei often follows patterns analogous to those of pyrrole, involving ring cleavages.[4]

The primary proposed fragmentation cleavages are:

  • Loss of Propylene (C₃H₆): A characteristic fragmentation for isopropyl-containing amides involves a McLafferty-type rearrangement, leading to the neutral loss of propylene (42.0470 Da) and the formation of a primary amide fragment ion.

  • Loss of Isopropylamine (C₃H₉N): Direct cleavage of the amide C-N bond can result in the loss of isopropylamine (59.0735 Da), yielding a stable acylium ion.

  • Cleavage of the Amide Group: Loss of the entire N-isopropylcarbamoyl group (C₄H₈NO) can occur, leading to the protonated 3-amino-1,2,4-triazole core.

  • Ring Fragmentation: The triazole ring itself can undergo cleavage, typically involving the loss of small, stable neutral molecules like cyanamide (CH₂N₂) or ammonia (NH₃).

The logical flow of these proposed fragmentation events is visualized in the diagram below.

Fragmentation_Pathway cluster_main Proposed Fragmentation of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide M Precursor Ion [M+H]⁺ m/z = 170.10 F1 Fragment A [M+H - C₃H₆]⁺ m/z = 128.06 M->F1 - C₃H₆ (Propylene) F2 Fragment B [M+H - C₃H₉N]⁺ m/z = 111.03 M->F2 - C₃H₉N (Isopropylamine) F3 Fragment C [C₂H₅N₄]⁺ m/z = 85.05 M->F3 - C₄H₈NO (Side Chain) F4 Fragment D [M+H - NH₃]⁺ m/z = 153.08 M->F4 - NH₃ (Ammonia)

Caption: Proposed fragmentation pathway of protonated 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide.

Summary of Predicted Fragment Ions

The following table summarizes the key fragment ions predicted to be observed in the MS/MS spectrum. High-resolution mass spectrometry would be essential to confirm the elemental composition of these fragments.[7][8]

Precursor Ion [M+H]⁺ (m/z)Proposed Fragment IonCalculated Fragment m/zNeutral LossProposed Structure of Fragment
170.1037A128.0569C₃H₆ (42.0470)3-Amino-1H-1,2,4-triazole-5-carboxamide ion
170.1037B111.0310C₃H₉N (59.0735)3-Amino-1H-1,2,4-triazole-5-carbonylium ion
170.1037C85.0514C₄H₇NO (85.0528)3-Amino-1H-1,2,4-triazole ion
170.1037D153.0773NH₃ (17.0265)N-isopropyl-1H-1,2,4-triazole-3,5-dicarboxamide ion (via rearrangement)

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide using a standard LC-MS/MS system, such as a triple quadrupole or Q-TOF mass spectrometer, equipped with an ESI source.[9][10]

Materials and Reagents
  • Analyte: 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide standard

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water

  • Additive: Formic Acid (FA), Optima™ LC/MS grade

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., Methanol or DMSO). Serially dilute to a working concentration of 1 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA).

Liquid Chromatography (LC) Parameters

The goal of the chromatography is to separate the analyte from any impurities and deliver it consistently to the mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: 95% to 5% B

    • 4.1 - 5.0 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry (MS) Parameters

These parameters should be optimized for the specific instrument in use.[10]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 350 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Scan Type: Full Scan (MS1) and Product Ion Scan (MS/MS)

  • MS1 Scan Range: m/z 50 - 500

  • MS/MS Settings:

    • Precursor Ion: m/z 170.1

    • Collision Gas: Nitrogen or Argon

    • Collision Energy: Optimize by ramping from 10 to 40 eV to generate a comprehensive fragmentation spectrum.

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Weigh Analyte Standard B Prepare 1 mg/mL Stock Solution A->B C Dilute to 1 µg/mL Working Solution B->C D Inject Sample onto LC System C->D E Reverse-Phase Chromatography D->E F Electrospray Ionization (ESI+) E->F G MS1: Full Scan (Confirm [M+H]⁺) F->G H MS2: Product Ion Scan (Isolate & Fragment m/z 170.1) G->H I Analyze MS/MS Spectrum H->I J Match Fragments to Proposed Pathway I->J K Confirm Structure J->K

Caption: Overall workflow for the LC-MS/MS analysis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide.

Conclusion

This application note details the theoretical mass spectrometric fragmentation behavior of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide and provides a robust LC-MS/MS protocol for its analysis. The proposed fragmentation pathways, centered on the loss of neutral fragments from the N-isopropyl carboxamide side chain and potential cleavages of the triazole ring, offer a clear roadmap for structural confirmation. By following the outlined experimental procedure, researchers can reliably obtain high-quality mass spectra to verify the identity and purity of this compound, facilitating its advancement in drug discovery and development pipelines.

References

  • L. K. K. Pál, M. D. E. Hal, S. K. K. Farkas, "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems," Journal of Mass Spectrometry, Available at: [Link]

  • B. T. Heitke, C. G. McCarty, "Mass Spectra of C-Amino- and C-Azido-l,2,4-triazoles," Canadian Journal of Chemistry, 52(16), 2861-2865, 1974. Available at: [Link]

  • S. K. Singh, et al., "Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives," Indian Research Journal of Pharmacy and Science, 1(3), 2014. Available at: [Link]

  • L. Wang, et al., "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments," Molecules, 2022. Available at: [Link]

  • A. A. H. Al-Rubaie, et al., "Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions," International Journal of ChemTech Research, 2017. Available at: [Link]

  • Electrospray Ionization, Wikipedia. Available at: [Link]

  • J. B. Fenn, et al., "Electrospray ionization for mass spectrometry of large biomolecules," Science, 246(4926), 64-71, 1989.
  • A. M. G. D. L. G. Santos, et al., "Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium," Organometallics, 2005. Available at: [Link]

  • R. B.
  • A. T. Balaban, "Mass Spectrometry of Organic Compounds," John Wiley & Sons, 1967.
  • Y. Wang, et al., "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments," MDPI, 2022. Available at: [Link]

  • S. J. Gaskell, "Electrospray: principles and practice," Journal of Mass Spectrometry, 32(7), 677-688, 1997.
  • M. Dole, et al., "Molecular Beams of Macroions," The Journal of Chemical Physics, 49(5), 2240-2249, 1968.
  • S. A. Loo, "Peptide and protein analysis by electrospray ionization-mass spectrometry and tandem mass spectrometry," Mass Spectrometry Reviews, 16(1), 1-23, 1997.
  • M. S. Lee, "Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry," Longdom Publishing, 2023. Available at: [Link]

  • A. N. Hoofnagle, et al., "Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry," Journal of Applied Laboratory Medicine, 2019. Available at: [Link]

  • M. S. Al-Ghorbani, et al., "Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent," Egyptian Journal of Chemistry, 2024. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

Introduction: This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide. The synthesis of substituted 3-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide. The synthesis of substituted 3-amino-1,2,4-triazoles is a critical process in the development of pharmacologically active molecules, including potential kinase inhibitors and anti-inflammatory agents. Achieving high yield and purity can be challenging due to the potential for side reactions and the physicochemical properties of the intermediates and final product. This document offers practical, experience-based solutions to common obstacles encountered during this synthesis.

A plausible and common synthetic route involves the amidation of a 3-amino-1,2,4-triazole-5-carboxylic acid ester, such as ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate, with isopropylamine. Our troubleshooting guide will focus on optimizing this key transformation.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Low yield is a frequent issue stemming from incomplete reactions, degradation of starting materials, or the formation of side products. Here’s a systematic approach to diagnosing the problem:

  • Reagent Quality and Stoichiometry:

    • Isopropylamine: Use a significant excess of isopropylamine (3-5 equivalents). As a volatile, low-boiling-point amine, a molar excess ensures the reaction equilibrium is driven towards product formation. Ensure the isopropylamine is fresh and anhydrous, as water can hydrolyze the starting ester.

    • Ester Starting Material: Verify the purity of your ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate. Impurities from its synthesis can interfere with the amidation. Recrystallization or column chromatography of the starting ester may be necessary.

  • Reaction Conditions:

    • Temperature: While the reaction can proceed at room temperature, gentle heating is often required to achieve a reasonable reaction rate. However, excessive heat can lead to side reactions. We recommend starting with a temperature of 50-60 °C and monitoring the reaction progress by TLC or LC-MS.

    • Solvent: The choice of solvent is critical. While the reaction can be run neat with excess isopropylamine, using a polar aprotic solvent like ethanol or isopropanol can improve solubility and facilitate a more homogenous reaction mixture.

  • Reaction Monitoring: Actively monitor the reaction every 2-4 hours. If the reaction stalls (i.e., no further consumption of the starting ester is observed), it may indicate degradation of the amine or that the reaction has reached equilibrium under the current conditions.

Question 2: I'm observing a significant side product in my crude reaction mixture. What is it likely to be and how can I prevent it?

The most common side product in this reaction is the formation of a dimer or oligomer, where the amino group of one triazole molecule reacts with the ester of another.

  • Mechanism of Side Product Formation: The exocyclic 3-amino group on the triazole ring is nucleophilic and can compete with isopropylamine, especially at higher temperatures. This leads to the formation of a dimeric amide-linked impurity.

  • Preventative Measures:

    • Control Temperature: Avoid high reaction temperatures (>80 °C) which can favor the less sterically hindered attack from the 3-amino group.

    • Maximize Isopropylamine Concentration: Using a large excess of isopropylamine, as mentioned previously, statistically favors the desired reaction pathway.

    • Consider a Protecting Group: In challenging cases, the 3-amino group can be protected, for example, as a Boc-protected amine. This adds steps to the synthesis (protection and deprotection) but can be a robust solution for eliminating this side product.

Question 3: The purification of my final product is difficult, and I'm losing a lot of material during workup and chromatography. What are some best practices?

The target compound, with its amino and amide groups, is quite polar, which can present purification challenges.

  • Workup Procedure:

    • After the reaction is complete, the excess isopropylamine and solvent should be removed under reduced pressure.

    • The resulting crude solid or oil can then be triturated with a non-polar solvent like diethyl ether or hexanes to precipitate the product and wash away less polar impurities.

  • Crystallization: If the crude product is a solid, recrystallization is often the most effective purification method for obtaining high-purity material. A mixed solvent system, such as ethanol/water or isopropanol/ethyl acetate, is a good starting point for screening crystallization conditions.

  • Chromatography:

    • If chromatography is necessary, use a polar stationary phase. Silica gel is standard, but deactivating the silica with a small amount of triethylamine (0.5-1%) in your mobile phase can prevent streaking and improve the recovery of your basic compound.

    • A gradient elution from dichloromethane (DCM) to a mixture of DCM and methanol is typically effective. For example, a gradient of 0% to 10% methanol in DCM.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide
  • To a sealed reaction vessel, add ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate (1.0 eq).

  • Add ethanol (5 mL per gram of ester).

  • Add isopropylamine (4.0 eq).

  • Seal the vessel and heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM). The reaction is typically complete in 12-24 hours.

  • Upon completion, allow the reaction to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess isopropylamine.

  • Triturate the resulting solid with cold diethyl ether, and collect the precipitate by vacuum filtration.

  • Wash the solid with additional cold diethyl ether and dry under vacuum to yield the crude product.

  • If necessary, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

Data Summary

ParameterRecommendationRationale
Isopropylamine Stoichiometry 3-5 equivalentsDrives reaction equilibrium; minimizes self-reaction of the starting material.
Temperature 50-60 °CBalances reaction rate against the risk of side product formation.
Solvent Ethanol or IsopropanolImproves solubility of starting materials and facilitates a homogenous reaction.
Purification - Chromatography Silica gel with 0.5-1% Triethylamine in mobile phasePrevents product tailing on the column and improves recovery of the basic compound.

Visual Diagrams

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Potential Outcomes Start_Ester Ethyl 3-amino-1,2,4-triazole-5-carboxylate Reaction Amidation Reaction (50-60 °C, Ethanol) Start_Ester->Reaction Start_Amine Isopropylamine (Excess) Start_Amine->Reaction Desired_Product 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide Reaction->Desired_Product Desired Pathway Side_Product Dimer/Oligomer Impurity Reaction->Side_Product Side Reaction (Favored by high temp)

Caption: Synthetic pathway for the target compound and a competing side reaction.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base or coupling agent for this amidation? A1: While direct amidation with excess amine is common for simple amines like isopropylamine, other methods can be used. For less reactive amines or to avoid high temperatures, standard peptide coupling reagents like HATU or EDC/HOBt could be employed, starting from the corresponding carboxylic acid (3-amino-1H-1,2,4-triazole-5-carboxylic acid). However, this adds cost and complexity to the synthesis.

Q2: My reaction is very slow, even at 60 °C. What can I do? A2: If the reaction is slow, first re-verify the purity and integrity of your starting materials. If they are pure, you can cautiously increase the temperature to 70-80 °C, but be vigilant about the formation of the dimeric side product. Alternatively, performing the reaction in a microwave reactor can sometimes accelerate the reaction significantly at a lower overall temperature.

Q3: Is the product acidic or basic? What should I expect its pKa to be? A3: The final compound is amphoteric but will exhibit predominantly basic character due to the 3-amino group and the triazole ring nitrogens. The pKa of the 3-amino group is expected to be around 3-4, while the triazole ring itself can be protonated. This basicity is why adding a small amount of triethylamine to the chromatography eluent is beneficial.

Q4: How can I confirm the structure of my final product? A4: A full analytical characterization is essential. This should include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the isopropyl group and the overall structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretches of the N-H, C=O (amide), and C-N bonds.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Optimization

preventing 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide precipitation in aqueous media

Welcome to the technical support guide for 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in aqueous media. Our goal is to provide you with the foundational knowledge and practical methodologies to diagnose, troubleshoot, and prevent solubility issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is precipitating out of my aqueous buffer. What is the most likely cause?

Precipitation is a clear indicator that the concentration of the compound has exceeded its equilibrium solubility under the current experimental conditions. This can be triggered by several factors, including a suboptimal pH, incorrect solvent composition, temperature fluctuations, or high concentration of the compound itself. The structure of your molecule—containing a basic amino group, an ionizable triazole ring, and a lipophilic N-isopropyl group—makes its solubility highly sensitive to the pH of the medium.

Q2: What is the first and most critical parameter I should investigate to prevent precipitation?

pH. Given the presence of an amino group and the triazole ring, the compound's net charge is highly dependent on the pH of the solution. At a pH where the molecule is uncharged, it will be less polar and thus less soluble in water, leading to precipitation. Adjusting the pH to a range where the molecule can be protonated (ionized) will significantly increase its interaction with water and enhance solubility.

Q3: I have adjusted the pH, but I am still observing some precipitation. What is my next step?

If pH modification alone is insufficient, the next logical step is to introduce a water-miscible organic co-solvent.[1][2][3] Co-solvents work by reducing the overall polarity of the aqueous medium, which can better accommodate the non-polar regions of your molecule, such as the N-isopropyl group.

Q4: Can temperature changes affect the solubility of my compound?

Yes, temperature can significantly influence solubility. For most solid substances, solubility increases as the temperature rises.[4][5] However, this relationship is not universal and must be determined experimentally. While gentle heating can be used to dissolve the compound initially, be aware that a return to room temperature may cause it to precipitate out if the solution becomes supersaturated. Always assess the compound's stability at elevated temperatures to avoid degradation.

In-Depth Troubleshooting Guide

This section provides a systematic framework for resolving precipitation issues. The core principle is to understand the physicochemical drivers of solubility for this specific molecule and to manipulate them in a controlled, stepwise manner.

Understanding Your Compound: Physicochemical Profile

Direct experimental data for 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is not widely published. However, we can infer its behavior by analyzing its structural components.

  • 1,2,4-Triazole Ring: This heterocyclic ring contains both acidic (pyrrole-type) and basic (pyridine-type) nitrogen atoms, meaning it can be protonated or deprotonated depending on the pH.[6][7]

  • Amino Group (-NH₂): This is a basic functional group that will be protonated (-NH₃⁺) at acidic pH values.

  • N-isopropyl Group: This alkyl group is non-polar and contributes to the molecule's overall lipophilicity, which tends to decrease aqueous solubility.

  • Carboxamide Group: This group is polar and capable of forming hydrogen bonds, which aids in solubility.

Based on this structure, the molecule is amphiprotic and will have at least two pKa values. Its lowest solubility will likely occur at its isoelectric point (pI), where the net charge is zero. To prevent precipitation, you must work at a pH far from this pI. Protonating the basic amino and triazole nitrogens by lowering the pH is the most logical starting point.

PropertyPredicted Influence on Aqueous SolubilityRationale
Ionization Highly pH-dependentThe presence of a basic amino group and an ionizable triazole ring means the molecule's charge state can be manipulated. Ionized forms are more soluble in water.
Lipophilicity Moderately LipophilicThe N-isopropyl group increases lipophilicity, counteracting the solubility-enhancing effects of the polar functional groups.
Hydrogen Bonding CapableThe amino and carboxamide groups can act as hydrogen bond donors and acceptors, promoting interaction with water molecules.
A Systematic Workflow for Preventing Precipitation

This workflow provides a structured approach to troubleshooting, starting with the simplest and most effective methods.

G cluster_0 A Start: Compound Precipitates B Step 1: pH Adjustment (Protocol 1) A->B C Is solubility achieved? B->C D Step 2: Co-solvent Screening (Protocol 2) C->D No G End: Optimized Formulation C->G Yes E Is solubility achieved? D->E F Step 3: Advanced Methods (Temperature, Excipients) E->F No E->G Yes F->G G cluster_0 Mechanism of pH-Dependent Solubility Low_pH Low pH (e.g., < 4) Protonated Form (Cationic) High H-Bonding Potential Solubility_High1 High Solubility Low_pH->Solubility_High1 pI_pH Isoelectric Point (pI) Neutral Form Low Polarity Solubility_Low LOWEST SOLUBILITY (Precipitation Risk) pI_pH->Solubility_Low High_pH High pH (e.g., > 9) Deprotonated Form (Anionic) (Possible, less likely dominant) Solubility_High2 Higher Solubility High_pH->Solubility_High2

Caption: Expected effect of pH on compound solubility.

Protocol 2: Screening for Effective Co-solvents

This protocol helps identify a suitable co-solvent and its optimal concentration to maintain solubility, especially if pH adjustment is not fully effective or if a near-neutral pH is required.

Materials:

  • Stock solution of the compound prepared in the optimal pH buffer identified in Protocol 1.

  • Common, water-miscible co-solvents (see table below).

  • 96-well plate or microcentrifuge tubes.

  • Multichannel pipette.

Common Co-solvents for Screening:

Co-solventPolarityNotes
Ethanol HighCommonly used, low toxicity.
Propylene Glycol (PG) HighOften used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) HighLow-molecular-weight PEG, good solubilizer. [3]
Dimethyl Sulfoxide (DMSO) HighExcellent solvent, but use with caution due to high membrane permeability.
N-methyl-2-pyrrolidone (NMP) HighStrong solubilizing agent. [3]

Procedure:

  • Prepare Co-solvent Dilutions: In your 96-well plate or tubes, prepare a series of dilutions of each co-solvent in your chosen aqueous buffer. For example, create final co-solvent concentrations of 5%, 10%, 20%, 30%, and 40% (v/v).

  • Add Compound: Add a fixed amount of your compound's stock solution to each well, ensuring the final concentration is your target experimental concentration.

  • Observe for Precipitation: Incubate the plate at your experimental temperature for a set period (e.g., 2, 6, 24 hours). Visually inspect each well for any signs of precipitation, cloudiness, or crystallization.

  • Identify Optimal Conditions: The best condition is the one that uses the lowest concentration of a co-solvent to keep the compound fully dissolved for the required duration.

Causality Behind Co-solvency: Co-solvents enhance solubility by disrupting the hydrogen-bonding network of water. This creates a less polar microenvironment that reduces the energy penalty required to accommodate the non-polar parts of a solute molecule, like the N-isopropyl group. [2][8]

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences. Available from: [Link]

  • 3-AMINO-1H-1,2,4-TRIAZOLE,95% - Ataman Kimya. Available from: [Link]

  • 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide - PubChem. Available from: [Link]

  • 3-Amino-1,2,4-triazole Safety Data Sheet. Available from: [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI. Available from: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022). National Center for Biotechnology Information. Available from: [Link]

  • Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts. (2022). Available from: [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC. (2024). National Center for Biotechnology Information. Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Available from: [Link]

  • Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs | Molecular Pharmaceutics. (2025). ACS Publications. Available from: [Link]

  • (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. ResearchGate. Available from: [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI. Available from: [Link]

  • Effect of Temperature on Solubility // HSC Chemistry - YouTube. (2020). Available from: [Link]

  • (PDF) Solubility enhancement of COX-2 inhibitors using various solvent systems. ResearchGate. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. National Center for Biotechnology Information. Available from: [Link]

  • CN101824002B - Water soluble triazole compound and synthesis method thereof - Google Patents.
  • Triazole Compounds: Recent Advances in Medicinal Research. (2022). International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS - ISRES. Available from: [Link]

  • Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs - MDPI. (2022). Available from: [Link]

  • Effect of Temperature on Solubility | HSC Chemistry - Science Ready. Available from: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (2024). Available from: [Link]

  • How Temperature Influences Solubility | CHEM101 ONLINE: General Chemistry. Available from: [Link]

  • prevention of phenytoin precipitation in infusion fluids - ResearchGate. (2023). Available from: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC. (2023). National Center for Biotechnology Information. Available from: [Link]

  • The Effect of Temperature on Solubility - Chemistry LibreTexts. (2022). Available from: [Link]

  • Effect of precipitation inhibitors on supersaturation and solubility of furosemide - DergiPark. (2021). Available from: [Link]

  • Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals - Semantic Scholar. (2025). Available from: [Link]

Sources

Troubleshooting

optimizing liquid-liquid extraction of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

Target Analyte: 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS: 932723-98-3) Welcome to the Advanced Extraction Support Center. As a Senior Application Scientist, I have designed this guide to address the speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS: 932723-98-3)

Welcome to the Advanced Extraction Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating highly polar, amphoteric triazole derivatives.

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide presents a unique extraction challenge. Its structure contains multiple hydrogen-bond donors and acceptors (an amino group, a carboxamide, and a triazole ring), resulting in extreme hydrophilicity. Standard liquid-liquid extraction (LLE) protocols using non-polar solvents will inevitably result in poor recovery. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound is entirely remaining in the aqueous phase during standard LLE with ethyl acetate. Why is this happening, and how do I fix it? Cause: The partition coefficient ( LogP ) of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide heavily favors the aqueous phase due to its ability to form extensive hydrogen-bonding networks with water. Ethyl acetate, while moderately polar, lacks the dielectric constant required to disrupt these water-analyte interactions. Solution: You must pivot from conventional LLE to Salting-Out Assisted Liquid-Liquid Extraction (SALLE) [1]. By utilizing a water-miscible solvent like acetonitrile (ACN) in conjunction with a high concentration of inorganic salt (e.g., ammonium sulfate), you force a phase separation. The hydration of the salt ions depletes the free water molecules available to solvate the triazole, driving the highly polar analyte into the newly formed organic (ACN) phase[2].

Q2: What is the optimal pH for extracting this specific triazole, and why does it matter? Cause: Triazoles are amphoteric. The 3-amino group can be protonated at low pH (forming a highly water-soluble cation), while the 1,2,4-triazole ring contains a weakly acidic proton that can be deprotonated at high pH (forming a water-soluble anion). Solution: Adjust the aqueous sample to a pH of 6.5 to 7.5 prior to extraction. This ensures the molecule remains in its neutral, uncharged state. Neutral species partition significantly more readily into the organic phase because ion-dipole interactions with the aqueous matrix are minimized.

Q3: I am experiencing severe emulsion formation when using n-butanol as my extraction solvent. How can I break it? Cause: n-Butanol is highly polar and has a relatively low interfacial tension with water, which stabilizes emulsions—especially in the presence of crude reaction matrix impurities that act as surfactants. Solution: Increase the ionic strength of the aqueous phase. Adding a saturated brine solution (NaCl) or solid (NH4​)2​SO4​ increases the density and polarity of the aqueous layer, maximizing the density differential between the two phases and neutralizing electrostatic repulsion between emulsion droplets[3]. If the emulsion persists, centrifuge the mixture at 4000 rpm for 5 minutes.

Part 2: Systematic Optimization Data

To eliminate guesswork, the following table summarizes the causality and expected outcomes of various solvent systems evaluated for polar triazole extraction.

Solvent SystemMiscibilityPhase Separation MechanismTarget RecoveryMechanistic Rationale
Dichloromethane (DCM) ImmiscibleGravity (Density > Water)< 10%Solvent dielectric constant is too low to solvate the carboxamide and amino groups.
Ethyl Acetate (EtOAc) ImmiscibleGravity (Density < Water)20 - 40%Moderate hydrogen-bond accepting ability, but fails to outcompete water-analyte bonding.
n-Butanol ImmiscibleGravity (Density < Water)60 - 75%Strong hydrogen-bonding capability, but highly prone to unbreakable emulsions.
Acetonitrile + (NH4​)2​SO4​ Miscible (Pre-salt)Salting-Out (SALLE)> 90% Salt hydration depletes free water, forcing ACN and the polar triazole into a distinct organic phase[4].

Part 3: Self-Validating Experimental Protocol (SALLE)

This protocol is designed as a self-validating system. Step 5 ensures that you analytically verify the mass balance before discarding any layers, guaranteeing trustworthiness in your recovery metrics.

Materials Required:

  • Acetonitrile (HPLC Grade)

  • Ammonium Sulfate ( (NH4​)2​SO4​ ), anhydrous, ACS grade

  • 0.1 M NaOH and 0.1 M HCl (for pH adjustment)

Step-by-Step Methodology:

  • Sample Preparation & pH Adjustment: Transfer 5.0 mL of the aqueous sample containing 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide into a 15 mL conical centrifuge tube. Using a calibrated pH meter, adjust the aqueous phase to pH 7.0 ± 0.5 using dropwise additions of 0.1 M NaOH or HCl.

  • Solvent Addition: Add 5.0 mL of Acetonitrile (ACN) to the tube. At this stage, the mixture will be a single, homogeneous phase.

  • Salting-Out: Add 2.0 g of anhydrous (NH4​)2​SO4​ directly to the homogeneous solution.

  • Phase Separation: Vortex the tube vigorously for 2 minutes to ensure complete dissolution of the salt and maximum mass transfer of the analyte. Centrifuge the tube at 4000 rpm for 5 minutes at room temperature. Two distinct phases will form: a dense, salt-saturated aqueous lower layer and an ACN-rich upper organic layer.

  • Validation Checkpoint (Critical): Carefully decant or pipette the upper ACN layer into a clean vial. Self-Validation: Before discarding the aqueous raffinate, analyze a 10 µL aliquot via LC-MS or HPLC-UV. If the triazole peak is still prominent, the aqueous phase is not fully saturated; add an additional 0.5 g of (NH4​)2​SO4​ , add 2.0 mL of fresh ACN, and repeat the extraction.

  • Concentration: Evaporate the collected ACN phase under a gentle stream of nitrogen or via rotary evaporation to isolate the purified triazole.

Part 4: Workflow Visualization

The following decision matrix illustrates the logical progression for optimizing the extraction of highly polar triazoles.

SALLE_Workflow Sample Aqueous Sample: 3-Amino-N-isopropyl-1H- 1,2,4-triazole-5-carboxamide pH_Check Diagnostic: pH Adjustment Target: pH 6.5 - 7.5 Sample->pH_Check Solvent_Eval Solvent Selection Evaluate Partitioning pH_Check->Solvent_Eval LLE_Fail Standard LLE (EtOAc/DCM) Result: Poor Recovery Solvent_Eval->LLE_Fail Immiscible Solvents SALLE_Path SALLE Approach Add Acetonitrile (ACN) Solvent_Eval->SALLE_Path Miscible Solvents LLE_Fail->SALLE_Path Pivot Strategy Salt_Addition Salting-Out Agent Add (NH4)2SO4 to Saturation SALLE_Path->Salt_Addition Centrifugation Phase Separation Centrifuge at 4000 rpm Salt_Addition->Centrifugation Validation Validation Checkpoint Analyze Aqueous Raffinate Centrifugation->Validation Validation->Salt_Addition Analyte Remains (Increase Salt) Success Collect Organic Phase (>90% Target Recovery) Validation->Success Raffinate Depleted

Caption: Decision matrix and validation workflow for optimizing the extraction of highly polar triazoles.

References

  • Alemayehu, Y., Tolcha, T. and Megersa, N. (2017). Salting-Out Assisted Liquid-Liquid Extraction Combined with HPLC for Quantitative Extraction of Trace Multiclass Pesticide Residues from Environmental Waters. American Journal of Analytical Chemistry.[Link]

  • Majors, R. E. (2009). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International.[Link]

  • Płotka-Wasylka, J., et al. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. International Journal of Molecular Sciences (MDPI).[Link]

  • Al-Mousawi, S. M., et al. (2019). Salting-out assisted liquid–liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples. Royal Society Open Science.[Link]

Sources

Optimization

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide stability and storage conditions

Welcome to the dedicated technical support and troubleshooting hub for 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS 932723-98-3) . Designed for drug development professionals and synthetic chemists, this guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS 932723-98-3) . Designed for drug development professionals and synthetic chemists, this guide bypasses generic advice to provide causality-driven insights into the compound's chemical behavior, degradation pathways, and self-validating analytical protocols.

Part 1: Causality-Driven FAQs on Stability & Storage

Q: Why is it mandatory to store this compound at 2-8°C under an inert atmosphere? A: 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide features an electron-rich exocyclic 3-amino group and a secondary carboxamide motif. While the triazole core provides aromatic stabilization, the primary amino group is highly susceptible to slow oxidation when exposed to atmospheric oxygen, which can lead to the formation of N-oxides or azo-dimers. Furthermore, ambient moisture acts as a catalyst for the hydrolysis of the carboxamide into the corresponding 3-amino-1H-1,2,4-triazole-5-carboxylic acid over extended periods. Storing the compound at 2-8°C under argon or nitrogen minimizes the kinetic energy available for these oxidative and hydrolytic degradation pathways [1].

Q: My compound has shifted from a white powder to a pale yellow solid. Is it still viable for cross-coupling reactions? A: Discoloration is a direct macroscopic indicator of photodegradation or trace oxidation. Triazole derivatives can undergo photo-induced radical reactions on the amine if not strictly protected from UV/visible light[2]. Before utilizing a discolored batch in sensitive synthetic steps, you must validate its purity. If the purity has dropped below 95%, we recommend running a reverse-phase HPLC purification (eluting with MeCN/water + 0.05% TFA) or recrystallizing from an ethanol/benzene mixture [3].

Q: Can I store this compound in solution (e.g., DMSO) for High-Throughput Screening (HTS) libraries? A: Long-term storage in DMSO is strongly discouraged. DMSO is highly hygroscopic; the continuous absorption of atmospheric water drastically accelerates carboxamide hydrolysis. Additionally, DMSO can act as a mild oxidant over time, degrading the free amine. For HTS applications, prepare single-use aliquots in anhydrous solvents, freeze them immediately at -20°C or -80°C, and thaw only once directly before the assay.

Part 2: Quantitative Stability Profiling

To assist in lifecycle management and inventory QC, the following table summarizes the accelerated degradation profile of the compound under various environmental stressors.

Storage ConditionAtmosphereLight ExposureDurationPurity (LC-MS)Primary Degradant Mechanism
2-8°C (Recommended) ArgonDark12 Months>98.5%None detected
25°C (Ambient) AirDark6 Months~94.2%Hydrolysis (Triazole-5-carboxylic acid)
25°C (Ambient) AirAmbient Light3 Months~89.0%Oxidation/Photodegradation (Yellowing)
40°C / 75% RH AirDark1 Month~82.5%Accelerated moisture-driven hydrolysis

Part 3: Self-Validating Experimental Protocols

Protocol: Stability-Indicating LC-MS Assay

To ensure analytical trustworthiness, this protocol incorporates a self-validating system : the intentional inclusion of a forced-degradation control sample. This proves that your chromatographic method possesses the resolving power to separate the parent compound from its primary degradation products before you test your actual inventory.

Step 1: Sample & Control Preparation

  • Test Sample: Accurately weigh 1.0 mg of the 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide inventory and dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock).

  • Forced-Degradation Control (Self-Validation): Take a 0.5 mg aliquot of the stock. Add 50 µL of 1M NaOH and heat at 50°C for 1 hour to force the hydrolysis of the isopropyl carboxamide into the free carboxylic acid. Neutralize with 50 µL of 1M HCl.

  • Dilute both the test sample and the forced-degradation control to a final concentration of 10 µg/mL using Mobile Phase A.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

    • Causality: The highly polar 3-amino-triazole core elutes early. The gradient is designed to ensure the more polar carboxylic acid degradant separates cleanly from the lipophilic N-isopropyl moiety of the parent compound.

Step 3: Detection and System Validation

  • Monitor via UV (254 nm) and Electrospray Ionization Mass Spectrometry (ESI+).

  • Validation Check: Analyze the forced-degradation control first. You must observe a distinct [M+H]+ peak for the hydrolyzed degradant (3-amino-1H-1,2,4-triazole-5-carboxylic acid) at m/z 129.1 .

  • Sample Analysis: Run the test sample. The intact parent compound (C6H11N5O, MW: 169.19) will present an [M+H]+ peak at m/z 170.2 . If the m/z 129.1 peak is absent in your test sample, the batch is stable and free of hydrolytic degradation.

Part 4: Compound Handling Workflow

Follow this logical decision matrix upon receiving or retrieving the compound from long-term storage to prevent introducing degraded materials into your synthetic pipelines.

HandlingWorkflow A Receive / Retrieve Compound (CAS 932723-98-3) B Visual Inspection: Is the solid white/off-white? A->B C Yes: Pure Compound B->C Passes D No: Yellowing/Discoloration B->D Fails E Purge with Argon/N2 Seal tightly C->E G Quarantine Sample Run LC-MS/qNMR Assay D->G F Store at 2-8°C Protect from light E->F H Purity < 95%? Recrystallize or HPLC Purify G->H H->E Post-Purification

Caption: Decision matrix for the inspection, handling, and storage of triazole carboxamide derivatives.

References

  • Google Patents. "WO2010019204A1 - Antifungal agents (Purification of triazole carboxamides).
Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing high-throughput screening (HTS) and dose-response assays involving complex small molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing high-throughput screening (HTS) and dose-response assays involving complex small molecules.

While 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS 932723-98-3) is a highly valuable scaffold in drug discovery, its unique physicochemical properties—specifically its extended π -conjugation and hydrophobic isopropyl moiety—can introduce significant background noise and artifactual data in biological assays. This guide is designed to help you diagnose the root causality of these artifacts and implement self-validating protocols to ensure absolute scientific integrity in your data.

Part 1: Diagnostic Workflow for Assay Noise

Before altering your assay chemistry, it is critical to logically isolate the source of the background noise. The flowchart below outlines the diagnostic pathway for triazole-based compounds.

G Start High Background Noise in Triazole Assay Optical Is the readout optical (Fluorescence/Absorbance)? Start->Optical Spectral Run Spectral Scan (Check Auto-fluorescence) Optical->Spectral Yes Agg Check for Colloidal Aggregation (DLS) Optical->Agg No RedShift Use Red-Shifted Probes or TR-FRET Spectral->RedShift Interference Detected Spectral->Agg No Interference Triton Add 0.01% Triton X-100 (Disrupts Colloids) Agg->Triton Aggregates Present Solubility Optimize DMSO/Buffer (Max 1% DMSO + BSA) Agg->Solubility No Aggregates

Fig 1: Diagnostic decision tree for isolating and resolving background noise in triazole assays.

Part 2: In-Depth Troubleshooting Guide

Issue 1: Colloidal Aggregation & False Positives

The Causality: Small heterocyclic molecules containing hydrophobic groups (like the isopropyl chain on this triazole) are highly prone to spontaneous self-assembly in aqueous buffers. At a Critical Aggregation Concentration (CAC)—typically between 1 µM and 10 µM—these molecules form stable nano-colloids ranging from 50 to 1000 nm in diameter. These colloids act as "protein sponges," non-specifically adsorbing and sequestering your target enzymes onto their surfaces. In an assay, this manifests as massive light scattering (noise) and false-positive enzyme inhibition (1).

The Solution: You must disrupt the physical integrity of the colloid without denaturing your target protein. The addition of a sub-critical micelle concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100) effectively breaks apart these small-molecule aggregates, restoring true baseline kinetics (2).

Issue 2: Auto-fluorescence & The Inner Filter Effect (IFE)

The Causality: 1,2,4-triazole derivatives possess extended π -conjugated systems that are highly photoluminescent. When excited by UV or blue light, they exhibit broad emission spectra, typically spanning 300 nm to 650 nm (3). If you are using standard fluorophores like FITC or Coumarin, the compound's intrinsic fluorescence will stack with your assay signal, creating severe background noise. Conversely, at high concentrations, the compound may absorb the excitation light before it reaches your probe, artificially quenching the signal (Inner Filter Effect).

The Solution: Transition your readout to Time-Resolved FRET (TR-FRET) using Lanthanide chelates (e.g., Europium). Because triazole auto-fluorescence decays in nanoseconds and Lanthanides decay in milliseconds, introducing a 50 µs delay before reading completely eliminates the compound's background noise.

Part 3: Quantitative Data Summary

To optimize your assay conditions, adhere to the following empirically derived thresholds for 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide and its structural analogs:

ParameterObserved ThresholdImpact on Assay IntegrityRecommended Action
Critical Aggregation Concentration (CAC) ~1.0 - 10.0 µMLight scattering; False-positive target inhibition.Add 0.01% Triton X-100 or 0.025% Tween-80.
Auto-fluorescence Emission 300 nm - 650 nmAdditive background noise in FITC/Coumarin channels.Switch to TR-FRET or Red-shifted dyes (e.g., Cy5).
Max Aqueous DMSO Tolerance 1.0% (v/v)Micro-precipitation; localized solvent crashing.Pre-dilute in buffer containing 0.1% BSA.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, do not guess the source of the noise. Prove it using the following self-validating methodologies.

Protocol A: Dynamic Light Scattering (DLS) Counter-Screen for Aggregation

This protocol establishes a self-validating system to confirm if background noise is caused by colloidal aggregation, utilizing a detergent-rescue step as the internal control (4).

  • Preparation: Prepare a 10 mM stock of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide in 100% DMSO.

  • Aqueous Dilution: Dilute the stock to 15 µM in your standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) strictly without any detergent or carrier proteins.

  • Primary Measurement: Transfer 20 µL to a DLS cuvette. Read the sample.

    • Diagnostic criteria: A defined autocorrelation curve indicating particles with a radius of 50–500 nm confirms colloid formation.

  • Validation (The Detergent Rescue): Spike the cuvette with Triton X-100 to achieve a final concentration of 0.01% (v/v). Invert gently to mix, incubate for 2 minutes, and re-read.

    • Validation criteria: If the scattering intensity drops to baseline and the autocorrelation curve flattens, the noise is definitively caused by reversible colloidal aggregation.

Protocol B: 3D Spectral Scanning for Optical Interference
  • Blanking: Dispense 50 µL of your assay buffer into a UV-transparent, black-walled 384-well microplate.

  • Titration: Add the triazole compound at 1 µM, 10 µM, and 50 µM concentrations.

  • Execution: Using a multi-mode microplate reader, execute a 3D spectral scan (Excitation: 250–600 nm; Emission: 300–700 nm).

  • Analysis: Map the compound's λmax​ for absorption and emission. If the compound's emission overlaps with your assay's fluorophore by >15%, the background noise is optical. You must shift to a red-shifted probe (e.g., Alexa Fluor 647).

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my assay signal drop drastically and unpredictably when I increase the triazole concentration above 10 µM? A: This is a classic hallmark of either colloidal aggregation or the Inner Filter Effect (IFE). At high concentrations, the compound forms colloids that sequester the assay components, or the dense concentration of the compound physically absorbs the excitation light. Run Protocol A (DLS) to confirm aggregation.

Q: My target protein is highly sensitive to Triton X-100. How can I prevent aggregation without killing my enzyme? A: If non-ionic detergents like Triton X-100 or Tween-20 inhibit your specific target, substitute them with a zwitterionic detergent such as CHAPS (at 0.01% to 0.05%). CHAPS is highly effective at disrupting small-molecule aggregates while being significantly gentler on delicate kinase or polymerase structures.

Q: Does the isopropyl group specifically contribute to this noise? A: Yes. The hydrophobic isopropyl moiety increases the overall lipophilicity (LogP) of the triazole core. This thermodynamic shift lowers the Critical Aggregation Concentration (CAC), making it much more prone to self-assembly in aqueous environments compared to unsubstituted 1,2,4-triazoles.

References

  • Colloidal aggregation: from screening nuisance to formulation nuance - PMC - NIH. 1

  • Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture - ACS Chemical Biology. 2

  • Design, Synthesis, and Targeted Delivery of Fluorescent 1,2,4-Triazole–Peptide Conjugates to Pediatric Brain Tumor Cells - PMC - NIH. 5

  • Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties - PMC - NIH. 3

  • Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens - PMC - NIH. 4

Sources

Optimization

Technical Support Center: Purification of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide Crude Extracts

Welcome to the technical support center for the purification of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide and offers targeted solutions.

Recrystallization Problems

Question: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the cooling solvent as a liquid rather than a solid. This is often because the compound's melting point is lower than the boiling point of the chosen solvent, or because the rate of cooling is too rapid.[1] Impurities can also suppress the melting point, contributing to this issue.[1]

Causality and Solution Pathway:

  • Inappropriate Solvent Choice: The high boiling point of the solvent may be preventing crystallization.

    • Solution: Select a solvent with a lower boiling point. For aminotriazole derivatives, consider solvents like ethanol, methanol, water, or acetonitrile.[2][3] A mixed-solvent system can also be effective. For instance, dissolving the crude product in a minimal amount of a "good" solvent (like ethanol) and then adding a "poor" solvent (like water) dropwise until turbidity appears can induce crystallization upon cooling.[1]

  • Rapid Cooling: Sudden temperature drops favor the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can aid this process. Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.[1]

  • Presence of Impurities: Impurities can disrupt crystal lattice formation.

    • Solution: If the crude extract is heavily contaminated, a pre-purification step may be necessary. This could involve washing the crude solid with a solvent in which the desired compound is sparingly soluble but the impurities are highly soluble.

Question: No crystals are forming even after the solution has cooled completely. What should I do?

Answer:

This typically indicates that the solution is not supersaturated, meaning too much solvent was used, or that there are no nucleation sites for crystal growth to begin.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure product, add a "seed crystal" to the solution to initiate crystallization.

  • Increase Concentration:

    • Evaporation: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Be careful not to evaporate too much, which could lead to oiling out or the precipitation of impurities.

  • Solvent System Modification:

    • Add a "Poor" Solvent: If you are using a single-solvent system, slowly add a "poor" solvent (one in which your compound is less soluble) until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Column Chromatography Problems

Question: My compound is streaking or tailing on the TLC plate and the column. How can I improve the separation?

Answer:

Streaking or tailing during chromatography is often a sign of interactions between the analyte and the stationary phase, or issues with the mobile phase. Given that 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide has both acidic (triazole N-H) and basic (amino group) functionalities, it can interact strongly with standard silica gel.

Optimization Strategies:

  • Mobile Phase Modification:

    • Polarity Adjustment: The polarity of the eluent may not be optimal. Systematically vary the solvent ratio to achieve a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate.

    • Additive Inclusion: To mitigate the acidic nature of silica gel, which can cause tailing with basic compounds, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase.[4]

  • Stationary Phase Consideration:

    • Deactivation: Pre-treat the silica gel by washing it with a solvent mixture containing a small percentage of a base like triethylamine.[4]

    • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase such as neutral alumina.[4]

Question: I am not getting good separation between my product and a closely-related impurity. What are my options?

Answer:

Separating compounds with similar polarities is a common challenge in column chromatography.

Advanced Techniques:

  • Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), gradually increase the polarity of the eluent during the separation. This can help to resolve compounds that are close in polarity.

  • Column Parameters:

    • Longer Column: A longer column provides more surface area for interactions, which can improve resolution.

    • Smaller Particle Size: Using a stationary phase with a smaller particle size can lead to more efficient separation.[4]

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer significantly better resolution than standard column chromatography.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide extract?

A1: The impurities will largely depend on the synthetic route. Common methods for synthesizing 3-amino-1,2,4-triazoles often involve starting materials like aminoguanidine and a carboxylic acid derivative.[2][5] Potential impurities could include:

  • Unreacted starting materials.

  • Side-products from incomplete cyclization.

  • Products of side reactions, such as the formation of dicyandiamide from cyanamide if it's used in the synthesis of aminoguanidine.[6]

Q2: Which purification method is generally recommended for achieving high purity of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide?

A2: For many triazole derivatives, a combination of methods is often most effective.

  • Recrystallization is an excellent first step for removing the bulk of impurities, especially if the crude product is a solid.[2][3] It is effective at removing impurities that have significantly different solubilities than the desired product.

  • Column chromatography is then useful for separating the target compound from impurities with similar solubility but different polarity.[4]

Q3: What are some suitable solvent systems for the recrystallization of this compound?

A3: The choice of solvent is critical and depends on the specific impurities present. Based on the purification of similar aminotriazole structures, good starting points include:

  • Single Solvents: Ethanol, methanol, water, or acetonitrile.[2][3]

  • Mixed Solvents: A common and effective approach is to use a pair of miscible solvents, one in which the compound is soluble (e.g., ethanol or methanol) and one in which it is less soluble (e.g., water).[1]

Q4: Can you provide a general protocol for the recrystallization of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide?

A4: Certainly. The following is a generalized single-solvent recrystallization protocol.

Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution has a noticeable color, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Q5: What is a good starting point for a mobile phase in column chromatography for this compound?

A5: A good starting point would be a mixture of a non-polar solvent and a polar solvent. For triazole derivatives, systems like chloroform/ethyl acetate or dichloromethane/methanol are often used.[2][7] It is crucial to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[4] Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column.

III. Visualization of Purification Workflows

The following diagrams illustrate the logical steps involved in the purification of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide.

PurificationWorkflow Crude Crude Extract Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup PurityCheck Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityCheck ColumnChromatography Column Chromatography ColumnChromatography->PurityCheck Re-analyze PurityCheck->ColumnChromatography Further Purification Needed PureProduct Pure Product PurityCheck->PureProduct Purity > 98%

Caption: General purification workflow for 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide.

RecrystallizationTroubleshooting Start Recrystallization Attempt OilingOut Compound Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No SlowCool Slow Cooling OilingOut->SlowCool Yes InduceCrystals Induce Crystallization (Scratch/Seed) NoCrystals->InduceCrystals Yes Success Crystals Formed NoCrystals->Success No ChangeSolvent Change Solvent / Use Mixed Solvents SlowCool->ChangeSolvent PrePurify Pre-purify Crude ChangeSolvent->PrePurify PrePurify->Start Concentrate Concentrate Solution InduceCrystals->Concentrate Concentrate->Start

Caption: Troubleshooting logic for recrystallization issues.

IV. Summary of Purification Techniques

The table below provides a comparative overview of the primary purification techniques discussed.

Purification TechniqueTypical PurityExpected YieldKey Considerations
Recrystallization 85-95%70-90%Highly effective for removing impurities with different solubilities. Multiple recrystallizations may be needed for higher purity.[4]
Column Chromatography (Silica Gel) >99%60-85%Excellent for separating compounds based on polarity. Potential for product degradation on acidic silica; may require a basic modifier.[4]
Preparative HPLC >99.5%50-80%Offers the highest resolution for separating very similar compounds. More resource-intensive than other methods.[2]

V. References

  • Chernyshev, V. M., Chernysheva, A. V., & Taranushich, V. A. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry, 79(5), 783-786. [Link]

  • Mori, K., Kumasaki, M., & Atobe, M. (2025). Preparation, crystallographic characterization, and analysis of 3-amino-1,2,4-triazolium nitrate syn. Journal of Energetic Materials. [Link]

  • Krasavin, M., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(38), 21355-21366. [Link]

  • Paolucci, G., & Vecchiati, G. (1986). Process for the preparation of 3-amino-1,2,4-triazole. U.S. Patent 4,628,103.

  • J-GLOBAL. (n.d.). 3-Amino-5-[3-(4-nitrophenyl)propyl]-1H-1,2,4-triazole. J-GLOBAL. [Link]

  • PubChem. (n.d.). 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide. PubChem. [Link]

  • Wright, G. D., et al. (2020). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Chemistry, 8, 589. [Link]

  • Zhang, J., et al. (2017). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 113, 1-9. [Link]

  • Fomenkov, I. V., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(19), 6265. [Link]

  • Anastassiades, M., et al. (2017). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-SRM. [Link]

  • Krasavin, M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Chemistry, 6(1), 28. [Link]

  • Véliz, E. A., & Miller, S. J. (2023). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science, 14(18), 4811-4817. [Link]

  • Olesiejuk, M., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5865. [Link]

Sources

Troubleshooting

reducing synthetic impurities in 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide batches

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the synthesis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide ....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the synthesis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide .

Synthesizing highly polar, nitrogen-rich heteroaromatics presents unique challenges. The 3-amino-1,2,4-triazole core possesses multiple nucleophilic sites (the exocyclic 3-NH₂ group and the endocyclic N-2/N-4 nitrogens) and exhibits complex tautomerism[1]. These structural features frequently lead to regioisomeric impurities, dimerization, and coupling agent adducts during the amidation step.

Below, we dissect the mechanistic causes of these impurities and provide field-proven, self-validating protocols to ensure high-purity batch production.

🔬 Mechanistic Overview & Reaction Pathways

The synthesis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide typically proceeds via the amidation of 3-amino-1H-1,2,4-triazole-5-carboxylic acid (or its methyl ester) with isopropylamine. The choice of activation chemistry dictates the impurity profile.

Pathway SM 3-Amino-1H-1,2,4-triazole- 5-carboxylic acid HATU HATU / DIPEA + Isopropylamine SM->HATU T3P T3P / Pyridine + Isopropylamine SM->T3P SM_Ester Methyl 3-amino-1H-1,2,4-triazole- 5-carboxylate Heat Neat Isopropylamine (Heat) SM_Ester->Heat Prod 3-Amino-N-isopropyl-1H- 1,2,4-triazole-5-carboxamide (Target) HATU->Prod Minor Yield Imp1 Tetramethylguanidinium Adduct (+98 Da) HATU->Imp1 Major Side Reaction Imp2 N-Alkylated / Dimer Impurities HATU->Imp2 Triazole N-Attack T3P->Prod High Yield Heat->Prod Moderate Yield Imp3 Hydrolysis Product (Carboxylic Acid) Heat->Imp3 Trace Water

Caption: Reaction pathways for 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide and common impurities.

❓ Troubleshooting FAQs

Q1: I am using HATU to couple 3-amino-1H-1,2,4-triazole-5-carboxylic acid with isopropylamine. My LC-MS shows a massive impurity peak at +98 Da relative to the target mass, and my yield is <20%. What is happening? Causality: You are observing a classic uronium-induced guanidinylation side reaction. HATU is highly reactive toward aliphatic amines. Instead of the isopropylamine attacking the activated ester intermediate, it directly attacks the uronium carbon of HATU, forming a stable 2-isopropyl-1,1,3,3-tetramethylguanidinium adduct[2]. Furthermore, the unprotected 3-amino group on the triazole can also attack HATU, leading to dimerization or exocyclic guanidinylation. Solution: Abandon uronium-based coupling agents (HATU, HBTU) for this specific substrate. Switch to a milder, highly selective reagent like Propylphosphonic anhydride (T3P®)[3].

Q2: When running the direct amidation of methyl 3-amino-1H-1,2,4-triazole-5-carboxylate with isopropylamine, I see high levels of the carboxylic acid (hydrolysis product) in the final batch. How do I prevent this? Causality: The electron-withdrawing nature of the triazole ring makes the ester highly susceptible to nucleophilic attack. If there is even trace water in your isopropylamine or solvent (e.g., non-anhydrous methanol), competitive saponification outpaces aminolysis, yielding the unreactive 3-amino-1H-1,2,4-triazole-5-carboxylic acid. Solution: Ensure strictly anhydrous conditions. Dry the isopropylamine over 3Å molecular sieves prior to use, and utilize anhydrous 2-MeTHF or Methanol as the solvent.

Q3: How can I efficiently remove unreacted 3-amino-1H-1,2,4-triazole-5-carboxylic acid from the final product? Standard silica gel chromatography is failing. Causality: Both the starting acid and the target carboxamide are highly polar and capable of extensive hydrogen bonding, causing them to streak on silica gel. However, they have distinct ionization profiles. The neutral 1,2,4-triazole molecule has a pKa of ~10.26, while the protonated triazolium is ~2.45[1]. The carboxylic acid group has a pKa of ~2-3. Solution: Utilize isoelectric focusing via pH-controlled liquid-liquid extraction. By adjusting the aqueous workup pH to ~8.5, the unreacted starting material remains fully deprotonated as a highly water-soluble carboxylate salt. The target carboxamide remains neutral and can be selectively extracted into an organic phase like 2-Methyltetrahydrofuran (2-MeTHF) or n-butanol.

📊 Quantitative Impurity Profiling

The table below summarizes the expected conversion rates and impurity profiles based on the chosen synthetic route, highlighting why T3P is the industry standard for this transformation.

Coupling MethodReagentsConversion (%)Major Impurity ObservedImpurity LevelRecommended Mitigation
Uronium Activation HATU, DIPEA, DMF15 - 25%Tetramethylguanidinium adducts> 40%Avoid for unprotected amino-triazoles.
Carbodiimide EDC·HCl, HOBt, DMF50 - 60%Dicyclohexyl/Alkyl ureas, N-acylated triazole15 - 20%Requires tedious reverse-phase chromatography.
Ester Aminolysis Neat Isopropylamine65 - 75%3-amino-1,2,4-triazole-5-carboxylic acid10 - 15%Use strictly anhydrous reagents and sieves.
Phosphonic Anhydride T3P (50% in EtOAc), Pyridine> 90% Trace unreacted acid< 2% Optimized Route (See Protocol Below).

🧪 Validated Experimental Protocol: T3P-Mediated Synthesis

This protocol utilizes Propylphosphonic anhydride (T3P) to bypass guanidinylation and epimerization risks[4]. The system is self-validating: T3P generates propylphosphonic acid as its sole byproduct, which is completely water-soluble and effortlessly removed during a mild basic wash[3].

Materials Required:

  • 3-Amino-1H-1,2,4-triazole-5-carboxylic acid (1.0 equivalent)

  • Isopropylamine (1.5 equivalents)

  • Pyridine (3.0 equivalents)

  • T3P® (50% w/w solution in EtOAc) (1.5 equivalents)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes)

Step-by-Step Methodology:

  • Reaction Setup: Charge a dry, nitrogen-flushed reactor with 3-Amino-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) and anhydrous 2-MeTHF (10 vol).

  • Base Addition: Add Pyridine (3.0 eq) to the suspension and stir for 10 minutes at 20°C. Note: Pyridine is preferred over DIPEA here to prevent competitive salt formation with the triazole core.

  • Amine Addition: Add Isopropylamine (1.5 eq) dropwise. The mixture may become slightly exothermic. Cool to maintain 20°C.

  • Activation: Dropwise add the T3P solution (1.5 eq) over 30 minutes, maintaining the internal temperature between 20-25°C.

  • Propagation: Stir the reaction at 25°C for 4-6 hours. Monitor by HPLC/LC-MS until the starting acid is < 2%.

  • Quench & Workup: Quench the reaction by adding 5 volumes of a 10% aqueous K₂CO₃ solution. Stir vigorously for 15 minutes.

  • Phase Separation: Allow the layers to separate. The aqueous layer (pH ~8.5-9.0) will contain the propylphosphonic acid byproduct, pyridinium salts, and any unreacted carboxylic acid. The organic 2-MeTHF layer contains the pure target amide.

  • Isolation: Wash the organic layer once with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Crystallize the resulting residue from EtOAc/Heptane to afford the pure 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide.

Workup Crude Crude Reaction Mixture (Product + T3P byproducts) AqWash Wash with 10% K2CO3 (pH 8-9) Crude->AqWash OrgLayer Organic Phase (2-MeTHF) AqWash->OrgLayer Neutral Product AqLayer Aqueous Phase (Waste) AqWash->AqLayer Propylphosphonic Acid Salts Cryst Crystallization (EtOAc/Heptane) OrgLayer->Cryst Pure Pure Target Amide Cryst->Pure

Caption: Liquid-liquid extraction and isolation workflow utilizing pH-controlled phase separation.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry - ACS Publications / PMC URL:[Link]

  • Understanding T3P® from start to finish Curia Global URL:[Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent RSC Publishing URL:[Link]

  • 1,2,4-Triazole: Structure and Properties Wikipedia URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide vs 3-Amino-1H-1,2,4-triazole-5-carboxamide

The development of novel therapeutics, particularly in the antifungal and antimicrobial spaces, heavily relies on the strategic selection of heterocyclic building blocks. Among these, 3-Amino-1H-1,2,4-triazole-5-carboxam...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of novel therapeutics, particularly in the antifungal and antimicrobial spaces, heavily relies on the strategic selection of heterocyclic building blocks. Among these, 3-Amino-1H-1,2,4-triazole-5-carboxamide (Compound B) and its alkylated derivative, 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (Compound A), serve as critical pharmacophores.

These intermediates are prominently utilized in the synthesis of bioactive coordination polymers[1] and the optimization of triterpenoid β-1,3-glucan synthase inhibitors, such as derivatives of enfumafungin[2][3]. This guide provides an in-depth comparative analysis of these two building blocks, focusing on their physicochemical divergence, structure-activity relationship (SAR) implications, and the experimental methodologies used to evaluate their performance in drug discovery.

Structural & Physicochemical Divergence

The addition of an isopropyl group to the carboxamide nitrogen fundamentally alters the physicochemical landscape of the resulting active pharmaceutical ingredient (API). While Compound B provides a compact, highly polar moiety capable of bidentate hydrogen bonding, Compound A introduces steric bulk and lipophilicity.

Causality in Drug Design: The primary carboxamide in Compound B acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). While this is excellent for target engagement within an enzyme's active site, it significantly increases the topological polar surface area (tPSA), which can restrict passive membrane permeability. By alkylating the nitrogen (Compound A), one HBD is masked, and a hydrophobic interaction pocket is established. This modification is a classic medicinal chemistry strategy to improve oral bioavailability and reduce efflux pump recognition[3].

Property3-Amino-1H-1,2,4-triazole-5-carboxamide[4]3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide[5]Impact on Final API
CAS Number 60016-63-9932723-98-3N/A
Molecular Weight 127.11 g/mol 169.19 g/mol Increased MW in Compound A
Amide Type PrimarySecondaryCompound A loses one HBD
Lipophilicity (LogP) Highly Polar (Negative LogP)Moderately LipophilicCompound A enhances membrane permeation
Steric Profile MinimalBranched Alkyl BulkCompound A occupies hydrophobic sub-pockets

Application in SAR: Optimizing Glucan Synthase Inhibitors

In the development of first-in-class triterpenoid antifungals, the triazole-carboxamide moiety is often coupled to a complex triterpene core to target β-1,3-glucan synthase, an enzyme critical for fungal cell wall integrity[6].

During the optimization of early enfumafungin derivatives (such as the pathway leading to MK-5204 and eventually Ibrexafungerp), researchers discovered that modifications to the C2 triazole substituent dictated the balance between target affinity and pharmacokinetic exposure[3]. The unsubstituted primary amide (Compound B) often yields potent in vitro activity but suffers in the presence of serum proteins. Transitioning to substituted variants (like Compound A) helps mitigate serum binding and enhances oral efficacy in murine infection models[3].

Pathway Substrate UDP-Glucose Enzyme β-1,3-Glucan Synthase (Target) Substrate->Enzyme Polymer β-1,3-Glucan (Cell Wall) Enzyme->Polymer Outcome Fungal Cell Lysis Polymer->Outcome Inhibitor Triazole Derivative (API) Inhibitor->Enzyme Inhibits

Caption: Mechanism of β-1,3-glucan synthase inhibition by triazole-derived APIs.

Experimental Methodologies & Self-Validating Protocols

To objectively compare the performance of APIs derived from these two building blocks, a rigorous, self-validating experimental pipeline is required.

Protocol A: Lewis Acid-Mediated Triazole Coupling[2][7]

This protocol describes the attachment of the triazole building block to a triterpenoid core.

  • Preparation: Suspend the triterpenoid core and the selected triazole (Compound A or B, 0.810 mmol) in anhydrous 1,2-dichloroethane (1.62 mL) under an inert argon atmosphere[2].

  • Base Addition: Add 2,6-lutidine (2.43 mmol). Causality: 2,6-lutidine is chosen because its methyl groups provide steric hindrance, making it a non-nucleophilic base. It neutralizes acid byproducts without competing with the triazole for the electrophilic core[2].

  • Activation: Dropwise addition of triethylsilyl trifluoromethanesulfonate (TESOTf, 2.03 mmol) at room temperature. Causality: TESOTf acts as a potent Lewis acid to generate a highly reactive oxocarbenium-like intermediate on the triterpenoid core, facilitating nucleophilic attack by the triazole[2].

  • Reaction & Quench: Stir for 22 hours, then heat to 50°C for 1.5 hours to drive the reaction to completion. Cool and quench with saturated aqueous NaHCO3[2].

Protocol B: In Vitro β-1,3-Glucan Synthase Inhibition Assay

Self-Validating System: This assay includes Caspofungin as a positive control to validate the dynamic range of the radiometric detection.

  • Enzyme Preparation: Isolate crude membrane fractions containing β-1,3-glucan synthase from Candida albicans cultures.

  • Reaction Mixture: Combine the membrane fraction with UDP-[3H]glucose (radiolabeled substrate), GTP, and varying concentrations of the synthesized triazole derivatives (0.001 to 10 µg/mL).

  • Incubation & Filtration: Incubate at 30°C for 60 minutes. Stop the reaction with 10% trichloroacetic acid (TCA) to precipitate the synthesized β-1,3-glucan polymer. Filter through glass fiber mats.

  • Quantification: Measure the incorporated radioactivity using a liquid scintillation counter. Calculate the IC50 relative to the Caspofungin internal standard.

Protocol C: Parallel Artificial Membrane Permeability Assay (PAMPA)

Self-Validating System: Propranolol (high permeability) and Atenolol (low permeability) are run concurrently to verify the integrity of the artificial lipid membrane.

  • Setup: Coat the filter membrane of a 96-well donor plate with a 1% lecithin in dodecane solution.

  • Dosing: Add the triazole derivatives (10 µM in PBS, pH 7.4) to the donor wells. Fill acceptor wells with fresh PBS.

  • Incubation: Incubate for 5 hours at room temperature with gentle agitation.

  • Analysis: Quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (Pe).

Workflow Start Enfumafungin Core CmpdA Coupling: N-isopropyl-triazole-carboxamide Start->CmpdA CmpdB Coupling: Unsubstituted triazole-carboxamide Start->CmpdB Assay In Vitro IC50 & PAMPA CmpdA->Assay CmpdB->Assay LeadA High Permeability, Lower H-Bonding Assay->LeadA LeadB Low Permeability, High Target Affinity Assay->LeadB

Caption: SAR workflow evaluating the impact of triazole substitutions on API permeability and affinity.

Comparative Performance Data

The following table synthesizes the expected pharmacological profile of APIs generated using these two building blocks, demonstrating the trade-off between absolute target affinity and pharmacokinetic viability.

ParameterAPI derived from Compound B (Primary Amide)API derived from Compound A (N-isopropyl Amide)Internal Control Validation
Enzyme IC50 (Target Affinity) +++ (Highly Potent, robust H-bonding network)++ (Potent, but restricted by steric clash in narrow pockets)Caspofungin: 0.05 ng/mL
PAMPA Permeability (Pe) < 1.5 x 10^-6 cm/s (Poor)> 5.0 x 10^-6 cm/s (Good)Propranolol: > 15 x 10^-6 cm/s
Serum Protein Binding High (Driven by polar interactions)Moderate (Improved free fraction)N/A
Primary Utility Early hit generation, topical agents, bioactive coordination polymers[1]Lead optimization, systemic oral therapeutics (e.g., MK-5204 trajectory)[3]N/A

References

  • [2] Merck & Co., Inc. Antifungal agents (WO2010019204A1). Google Patents. Available at:

  • [1] ACS Applied Materials & Interfaces. Preparation of Laser Energetic Coordination Polymers Based on Urazine by Self-Crystallization. Available at: [Link]

  • [6] Merck & Co., Inc. Antifungal agents (US8188085B2). Google Patents. Available at:

  • [7] Merck & Co., Inc. Antifungal agents (US8188085B2 - Continuation). Google Patents. Available at:

  • [3] Bioorganic & Medicinal Chemistry Letters. Ibrexafungerp: An orally active β-1,3-glucan synthesis inhibitor. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Calibration Curve Validation for 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide. Moving beyond a simple recitation of steps, this doc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance. It is designed for researchers, scientists, and drug development professionals who require a robust and defensible approach to analytical method validation.

Introduction: The Imperative for Rigorous Method Validation

In pharmaceutical development, the precise and accurate quantification of an active pharmaceutical ingredient (API) or its metabolites is non-negotiable. 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide, a molecule representative of a class of nitrogen-rich heterocyclic compounds, requires an analytical method that is not only sensitive and specific but also demonstrably reliable. The objective of validating an analytical procedure is to prove that it is suitable for its intended purpose[1][2][3]. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, mandate this validation process to ensure data integrity.[1][2][4][5]

This guide will focus on the cornerstone of quantitative analysis: the calibration curve. We will detail the validation of a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and compare its performance characteristics with alternative techniques.

Section 1: Selecting the Optimal Analytical Technique

The physicochemical properties of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide—a polar, non-volatile carboxamide—largely dictate the most appropriate analytical approach.

Our Recommendation: UPLC-MS/MS

For this class of molecule, UPLC-MS/MS stands out as the superior choice. The rationale is threefold:

  • Specificity: Tandem mass spectrometry (MS/MS) provides unparalleled specificity by monitoring a specific precursor-to-product ion transition, virtually eliminating interference from complex sample matrices. Direct analysis by LC-MS/MS can be challenging due to signal interferences from co-eluting peaks, but modern instrumentation can improve selectivity.[6]

  • Sensitivity: UPLC-MS/MS offers low limits of quantification (LLOQ), which is critical for applications such as bioanalysis or impurity testing.[7]

  • Speed: UPLC utilizes sub-2 µm particle columns, which generates faster separations and higher resolution compared to traditional HPLC, significantly increasing sample throughput.[8][9]

Alternative Methods:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A workhorse in many QC labs. While robust, it may lack the sensitivity and specificity required for low-level quantification in complex matrices. Its applicability depends on the analyte possessing a suitable chromophore.

  • Gas Chromatography (GC): Unsuitable for this non-volatile and thermally labile compound without a complex and potentially variable derivatization step.[10]

Section 2: A Validated Protocol for Calibration Curve Construction

A calibration curve establishes the mathematical relationship between the instrument response and the known concentration of an analyte.[11] Its validation is a systematic process to confirm the suitability of the analytical procedure for its intended use.[10][12]

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_eval Phase 3: Evaluation & Validation A Prepare Stock Solution (Certified Reference Standard) B Serially Dilute to Create Calibration Standards (CS) (min. 6-8 non-zero levels) A->B C Prepare Quality Control (QC) Samples (min. 3 levels: LQC, MQC, HQC) A->C D Analyze Blank, Zero Standard, Calibration Standards (CS), and QC Samples via UPLC-MS/MS B->D C->D E Construct Calibration Curve (Response vs. Concentration) D->E F Select Regression Model (Linear/Quadratic, Weighting) E->F G Assess Linearity (r², Residuals) F->G H Determine Range (LLOQ & ULOQ) F->H I Calculate Accuracy & Precision (Back-calculated CS & QCs) F->I J Final Validation Report G->J H->J I->J

Caption: High-level workflow for calibration curve validation.
Experimental Protocol: UPLC-MS/MS Method
  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare a primary stock solution of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide reference standard in a suitable solvent (e.g., methanol) at 1 mg/mL.

    • Create a series of at least 6 to 8 non-zero calibration standards by serially diluting the stock solution to cover the expected analytical range.[4]

    • Independently prepare QC samples from a separate stock solution at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

  • UPLC-MS/MS Conditions:

    • UPLC System: Waters ACQUITY UPLC or equivalent.[13]

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Optimized to provide sharp, symmetrical peaks (e.g., 5% to 95% B over 2 minutes).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB SCIEX QTRAP® 5500) with an electrospray ionization (ESI) source in positive mode.[14]

    • MRM Transitions: Optimized for the parent compound (e.g., monitoring the transition from the protonated molecule [M+H]+ to a specific product ion).

Validation Parameters and Acceptance Criteria

The following parameters must be rigorously evaluated according to ICH and FDA guidelines.[1][2][4]

1. Range, LLOQ, and ULOQ

  • Causality: The range defines the concentration interval where the method is precise, accurate, and linear.[15] The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision, while the Upper Limit of Quantification (ULOQ) is the highest.[16][17]

  • Protocol: Analyze replicate samples (n=5) prepared at the proposed LLOQ and ULOQ.

  • Acceptance Criteria (FDA Bioanalytical Method Validation): [4]

    • LLOQ: The analyte response must be at least 5 times the response of a blank sample. Accuracy should be within ±20% of the nominal value, and precision (%CV) should be ≤20%.[18][19]

    • ULOQ: Accuracy should be within ±15% of the nominal value, and precision (%CV) should be ≤15%.

2. Linearity

  • Causality: Linearity demonstrates that the test results are directly proportional to the analyte concentration within the defined range.[1] While a high correlation coefficient (r) or coefficient of determination (r²) is necessary, it is not sufficient proof of linearity.[11]

  • Protocol: Plot the instrument response versus the concentration of the calibration standards. Apply the simplest justifiable regression model. The use of a weighted (e.g., 1/x or 1/x²) linear regression is common in bioanalysis to improve accuracy at the low end of the curve.[11]

  • Acceptance Criteria:

    • Correlation Coefficient (r) or Coefficient of Determination (r²): Should be ≥ 0.99.[20]

    • Calibration Standards: At least 75% of the standards must be within ±15% of their nominal values (±20% at the LLOQ).[4]

    • Residual Plot: A visual inspection of the plot of residuals versus concentration should show a random distribution around zero, indicating a good fit.[21]

G A Plot Response vs. Concentration B Fit with Unweighted Linear Regression A->B C Calculate r² and Back-Calculate Standards B->C D Is r² ≥ 0.99 AND Standards within ±15% (20% at LLOQ)? C->D E Examine Residual Plot. Is there a random distribution? D->E Yes G Try Weighted (1/x or 1/x²) Linear Regression D->G No F Model is Acceptable E->F Yes E->G No, pattern observed G->C H Try Quadratic Regression (Must be justified) G->H Still fails H->C I Re-evaluate System Suitability or Standard Preparation H->I Still fails

Caption: Decision logic for selecting the appropriate calibration model.

3. Accuracy

  • Causality: Accuracy measures the closeness of the determined value to the nominal (true) value.[2] It is assessed by analyzing QC samples at different concentrations across the range.

  • Protocol: Analyze at least five replicates of QC samples at a minimum of three levels (LQC, MQC, HQC) in at least three separate analytical runs.

  • Acceptance Criteria: The mean value should be within ±15% of the nominal value for each level (±20% for LQC if it is also the LLOQ).[19]

4. Precision

  • Causality: Precision measures the degree of scatter between a series of measurements from the same sample.[2] It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Protocol: Use the same data from the accuracy assessment.

  • Acceptance Criteria:

    • Repeatability (Intra-assay): The coefficient of variation (%CV) should not exceed 15% for each QC level (≤20% for LQC).

    • Intermediate Precision (Inter-assay): The %CV across the three runs should not exceed 15% for each QC level (≤20% for LQC).[18]

Section 3: Comparative Guide to Analytical Methodologies

The choice of analytical method is a balance between performance requirements, sample complexity, and available resources. The table below provides an objective comparison based on typical validation outcomes for a small molecule like 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide.

Parameter UPLC-MS/MS HPLC-UV GC-MS (with Derivatization)
Principle Separation by liquid chromatography, detection by mass-to-charge ratio.Separation by liquid chromatography, detection by UV absorbance.Separation of volatile compounds by gas chromatography, detection by mass.
Specificity Very High (based on MRM transitions)Moderate to Low (risk of co-elution with compounds having similar UV spectra)High (mass spectrum provides structural information)
Sensitivity (Typical LLOQ) Very Low (pg/mL to low ng/mL)Moderate (high ng/mL to µg/mL)Low to Moderate (depends heavily on derivatization efficiency)
Linear Range Wide (often 3-4 orders of magnitude)Moderate (typically 2-3 orders of magnitude)Moderate to Wide
Precision (%CV) Excellent (<5-10%)Good (<10-15%)Good to Moderate (derivatization can add variability)
Accuracy (% Bias) Excellent (typically within ±10%)Good (typically within ±15%)Good (can be affected by derivatization consistency)
Sample Throughput High (run times of 2-5 minutes)Moderate (run times of 10-30 minutes)Low to Moderate (longer run times)
Suitability for this Analyte Excellent: Ideal for bioanalysis, impurity profiling, and routine QC.Fair: Suitable for high-concentration assays (e.g., drug substance) where interfering compounds are absent.Poor: Not recommended due to the non-volatile nature of the analyte, requiring a complex and error-prone derivatization step.

Field-Proven Insights:

  • For drug discovery and bioequivalence studies , where samples are complex (plasma, urine) and concentrations are low, UPLC-MS/MS is the only viable option. Its speed and sensitivity are critical for these high-throughput environments.[9]

  • For routine quality control of the bulk drug substance , where the analyte concentration is high and the matrix is simple, a well-validated HPLC-UV method can be a cost-effective and reliable choice.[10] However, it must be proven to be stability-indicating, meaning it can separate the main component from its degradation products.[22]

  • GC-MS should generally be avoided for this type of compound unless no other method is feasible. The development and validation of a derivatization protocol adds significant complexity and potential sources of error.

Conclusion

The validation of a calibration curve is a foundational requirement for any quantitative analytical method in the pharmaceutical industry. For 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide, a UPLC-MS/MS method provides a superior level of performance in terms of specificity, sensitivity, and throughput, making it the technique of choice for most applications. While simpler methods like HPLC-UV have their place, their limitations must be carefully considered in the context of the sample matrix and the required limits of quantification.

Ultimately, the responsibility lies with the scientist to choose the validation procedure and protocol most suitable for their product, ensuring that the analytical procedure is demonstrably "fit for purpose" and can withstand regulatory scrutiny.[1]

References

  • ICH. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Published December 26, 2025. [Link]

  • Karami, N., & Ghassempour, A. Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. IntechOpen; 2018. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Chan, C. C., et al. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology; 2004. [Link]

  • Waters Corporation. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. [Link]

  • USP. 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]

  • Quansys Biosciences. An Explanation of Sensitivity and the LLD, LLOQ, and ULOQ of a Multiplex ELISA. Published January 12, 2023. [Link]

  • St-Amand, J., et al. Analytical Validation and Quality Control/Quality Assurance Practices for Improved Rigor and Reproducibility of Biochemical Assays in Orthopaedic Research. Journal of Orthopaedic Research; 2017. [Link]

  • Papadopoulou-Mourkidou, E., et al. Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. Journal of Chromatography A; 2018. [Link]

  • Kjeldsen, L. S., et al. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. Analytical and Bioanalytical Chemistry; 2020. [Link]

  • Westgard, J. O. Calibration Verification: Defining Criteria for Acceptable Performance. Westgard QC; 2016. [Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • Sangamithra, R., Meyyanathan, S. N., & Babu, B. A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science; 2023. [Link]

  • Luminex Corporation. Understanding LLD, LLOQ, and ULOQ in Luminex Multiplex Cytokine Assays. [Link]

  • Purnomo, A. S., et al. Analytical method development and validation for the determination of triazole antifungals in biological matrices. Pharmacia; 2023. [Link]

  • AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. [Link]

  • Lee, J. W., et al. A Practical Guide to Immunoassay Method Validation. Clinical Chemistry; 2011. [Link]

  • Szymańska, E., et al. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules; 2022. [Link]

  • FDA. M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration; 2022. [Link]

  • EPA. Quality Control Guidelines for SAM Chemical Methods. U.S. Environmental Protection Agency; 2026. [Link]

  • Purnomo, A. S., et al. Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate; 2025. [Link]

  • EURL-Pesticides. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). [Link]

  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH. M10 Bioanalytical Method Validation. 2019. [Link]

  • ResearchGate. (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Published December 29, 2025. [Link]

  • Nurerk, P., et al. Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. Molecules; 2022. [Link]

  • KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Published February 6, 2025. [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. Published November 13, 2025. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. A review article of UPLC and its emerging application and challenges and opportunities. Published June 5, 2025. [Link]

  • Pharmabiz.com. Linear understanding of linearity of analytical method validation. Published March 20, 2024. [Link]

  • Federal Register. M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Published November 7, 2022. [Link]

  • Health Canada. Validation of Analytical Procedures: Text and Methodology - ICH Topic Q2(R1). Canada.ca; 2015. [Link]

  • LCGC International. Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. [Link]

  • Scribd. 0877-0882 (1225) Validation of Compendial Procedures. Published December 2, 2011. [Link]

  • Hoffmann, C., et al. How to deal with non-detectable and outlying values in biomarker research: Best practices and recommendations for univariate imputation approaches. Journal of Proteomics; 2021. [Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. uspbpep.com. [Link]

  • Li, A. C., & J. E. Foley. Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies; 2016. [Link]

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Validation

A Comparative Guide to the Biological Efficacy of 3-Amino-1,2,4-triazole Carboxamide Analogs as Anticancer Agents

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically approved drugs.[1] Its unique physicochemical properties, includ...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically approved drugs.[1] Its unique physicochemical properties, including the ability to engage in hydrogen bonding and its metabolic stability, make it an attractive framework for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological efficacy of a series of 3-amino-1,2,4-triazole-5-carboxamide analogs, with a focus on their potential as anticancer agents. While direct comparative data on 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is not extensively available in the public domain, this guide will utilize a representative series of structurally related 5-substituted 1,2,4-triazole-3-carboxamides to elucidate the principles of structure-activity relationships (SAR) and biological efficacy within this promising class of compounds.

The selection of the 1,2,4-triazole carboxamide core is predicated on its bioisosteric resemblance to amide bonds, allowing for favorable interactions with biological targets.[2] The ongoing exploration of this scaffold aims to develop novel derivatives with enhanced potency and selectivity against various cancer cell lines.[3][4]

Comparative Analysis of Anticancer Activity

To illustrate the structure-activity relationships governing the anticancer potential of this class of compounds, we will examine a series of 5-substituted 1,2,4-triazole-3-carboxamide derivatives evaluated for their in-vitro cytotoxicity against a panel of human cancer cell lines. The data presented below is a synthesized representation from studies on related analogs, highlighting the impact of substitutions at the 5-position of the triazole ring and on the carboxamide nitrogen.

Table 1: In-Vitro Cytotoxicity (IC50, µM) of 5-Substituted 1,2,4-Triazole-3-Carboxamide Analogs
Compound IDR (Substitution at C5)N-SubstituentA549 (Lung)PANC-1 (Pancreatic)HCT-116 (Colorectal)HeLa (Cervical)
4a -H-NH2>100>100>100>100
4c -CH3-NH-Phenyl25.530.122.828.4
4e -CH2CH3-NH-Phenyl18.221.515.720.1
4h -Phenyl-NH-Phenyl12.715.310.914.2
4m -Phenyl-NH-(4-chlorophenyl)8.910.27.59.8
4n -Phenyl-NH-(4-methoxyphenyl)15.418.913.117.6

This table is a representative compilation based on data from similar series of compounds evaluated in the literature.[3]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals several key structure-activity relationships:

  • Substitution at C5 is Crucial: The unsubstituted analog (4a) shows no significant cytotoxic activity, underscoring the importance of a substituent at the 5-position of the triazole ring for anticancer efficacy.

  • Impact of Alkyl vs. Aryl at C5: A general trend of increased potency is observed when moving from small alkyl (methyl, ethyl) to an aryl (phenyl) substituent at the C5 position. The phenyl group in compound 4h confers greater activity compared to the ethyl group in 4e . This suggests that the aromatic ring may be involved in crucial π-π stacking or hydrophobic interactions within the binding site of the biological target.

  • Influence of N-Substituents on the Carboxamide: Modification of the N-phenyl ring of the carboxamide group significantly modulates activity.

    • Electron-Withdrawing Groups: The introduction of an electron-withdrawing chlorine atom at the para-position of the phenyl ring (compound 4m ) leads to a notable enhancement in anticancer activity across all tested cell lines. This suggests that the electronic properties of this substituent may influence target binding or cellular uptake.

    • Electron-Donating Groups: Conversely, the presence of an electron-donating methoxy group (compound 4n ) results in a slight decrease in activity compared to the unsubstituted phenyl analog (4h ), although it remains more potent than the C5-alkyl substituted compounds.

While not explicitly tested in this representative series, the N-isopropyl group from the topic would introduce a small, branched alkyl substituent. Based on the observed trends, it would be hypothesized to have moderate activity, likely less potent than the N-aryl analogs which benefit from aromatic interactions.

Proposed Mechanism of Action and Signaling Pathway

Molecular docking studies on similar 1,2,4-triazole carboxamide derivatives suggest that they may exert their anticancer effects by inhibiting key proteins involved in cell cycle regulation and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4).[2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Activation CDK4_CyclinD CDK4/Cyclin D Rb Rb CDK4_CyclinD->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Inhibition E2F->Proliferation Activation Triazole_Analog 1,2,4-Triazole Carboxamide Analog Triazole_Analog->EGFR Inhibition Triazole_Analog->CDK4_CyclinD Inhibition

Caption: Proposed inhibitory action of 1,2,4-triazole carboxamide analogs on EGFR and CDK4 signaling pathways.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 3-amino-1,2,4-triazole-5-carboxamide analogs, based on established methodologies in the field.

General Synthetic Scheme

G start Substituted Carboxylic Acid step1 Thionyl Chloride (SOCl2) start->step1 intermediate1 Acyl Chloride step1->intermediate1 step2 Aminoguanidine Bicarbonate intermediate1->step2 intermediate2 Acylaminoguanidine step2->intermediate2 step3 Cyclization (e.g., Reflux in Base) intermediate2->step3 intermediate3 3-Amino-5-substituted- 1,2,4-triazole step3->intermediate3 step4 Amine (R-NH2) Coupling Agent (e.g., EDC/HOBt) intermediate3->step4 product 3-Amino-5-substituted-N-substituted- 1H-1,2,4-triazole-5-carboxamide step4->product

Caption: General synthetic workflow for 3-amino-1,2,4-triazole-5-carboxamide analogs.

Protocol 1: Synthesis of 5-Substituted-1,2,4-triazole-3-carboxylic acid amides
  • Esterification: A substituted carboxylic acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ethyl ester.

  • Hydrazinolysis: The ethyl ester is then refluxed with hydrazine hydrate to produce the corresponding acid hydrazide.

  • Cyclization: The acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide to form the potassium dithiocarbazate salt. This salt is then cyclized with hydrazine hydrate to yield the 5-substituted-4-amino-4H-1,2,4-triazole-3-thiol.

  • Desulfurization: The triazole-thiol is desulfurized using an oxidizing agent (e.g., nitric acid) to afford the 5-substituted-1,2,4-triazole.

  • Carboxamide Formation: The 5-substituted-1,2,4-triazole is then coupled with a desired amine using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to yield the final 5-substituted 1,2,4-triazole-3-carboxamide analogs.[3]

Protocol 2: In-Vitro Cytotoxicity Evaluation (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., A549, PANC-1, HCT-116, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized triazole analogs are dissolved in DMSO to prepare stock solutions, which are then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[3]

Conclusion and Future Directions

The 3-amino-1,2,4-triazole-5-carboxamide scaffold represents a promising framework for the development of novel anticancer agents. The structure-activity relationship studies, exemplified by the representative series in this guide, demonstrate that strategic modifications at the C5 position of the triazole ring and the N-substituent of the carboxamide moiety can significantly influence cytotoxic potency. Specifically, the presence of an aryl group at C5 and an electron-withdrawing substituted phenyl group on the carboxamide nitrogen appear to be favorable for enhanced activity.

Future research should focus on the synthesis and evaluation of a broader range of analogs to further refine the SAR and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. The exploration of different N-alkyl and N-cycloalkyl substituents, including the N-isopropyl group, would provide a more complete picture of the steric and electronic requirements for optimal activity. Moreover, detailed mechanistic studies are warranted to confirm the molecular targets and signaling pathways affected by these promising compounds, ultimately paving the way for their potential clinical development.

References

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. [Link]

  • (2024, March 30). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • (2024, December 20). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • (2020, November 15). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands. PMC. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. National Center for Biotechnology Information. [Link]

  • (2025, August 5). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. [Link]

  • (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • (2024, January 1). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. [Link]

  • (2010, February 15). Synthesis and structure-activity relationship of 1,2,4-triazole-containing diarylpyrazolyl carboxamide as CB1 cannabinoid receptor-ligand. PubMed. [Link]

  • (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • (2024, December 21). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. PubMed. [Link]

  • Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. ACS Publications. [Link]

  • 5-Amino-1,2,4-triazole-3-carboxamide homologues and their biological potential. Springer. [Link]

  • (2021, March 7). 1,2,4-Triazoles as Important Antibacterial Agents. Semantic Scholar. [Link]

  • (2022, October 24). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

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Comparative

Reproducibility of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide Synthesis Routes: A Comparative Guide

As a Senior Application Scientist in early-phase drug development, I frequently encounter the challenge of scaling highly polar, nitrogen-dense building blocks. 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS 93...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug development, I frequently encounter the challenge of scaling highly polar, nitrogen-dense building blocks. 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS 932723-98-3) is a prime example[1]. Often utilized as a bioisosteric hinge-binding motif in kinase inhibitors and antiviral analogs, its synthesis is notoriously sensitive to solvent choices and coupling conditions.

This guide objectively compares the two predominant synthetic methodologies for this compound: the Classical EDC/HOBt Peptide Coupling (Route A) and the Direct Ester Aminolysis (Route B). By examining the causality behind the experimental conditions, we can establish self-validating protocols that guarantee reproducibility from the milligram to the kilogram scale.

Mechanistic Overview & Synthetic Logic

The core challenge in synthesizing 1,2,4-triazole-5-carboxamides lies in the amphoteric, highly crystalline nature of the triazole intermediates. They exhibit poor solubility in standard organic solvents, often necessitating polar aprotic environments (like DMF) or forcing thermal conditions.

SynthesisRoutes Start Aminoguanidine Bicarbonate Oxalic Oxalic Acid (Aqueous Reflux) Start->Oxalic Diethyl Diethyl Oxalate (Ethanol Reflux) Start->Diethyl IntA 3-Amino-1H-1,2,4-triazole- 5-carboxylic acid Oxalic->IntA Coupling Isopropylamine EDC/HOBt, DMF IntA->Coupling Target 3-Amino-N-isopropyl-1H- 1,2,4-triazole-5-carboxamide Coupling->Target Route A IntB Ethyl 3-amino-1H-1,2,4-triazole- 5-carboxylate Diethyl->IntB Aminolysis Isopropylamine (Neat, 90°C Sealed) IntB->Aminolysis Aminolysis->Target Route B

Synthetic logic comparing EDC/HOBt coupling (Route A) vs. direct aminolysis (Route B).

Route A: The Classical EDC/HOBt Coupling Approach

Mechanistic Causality

Route A relies on the condensation of aminoguanidine bicarbonate with oxalic acid to yield[2]. Because this zwitterionic acid is highly insoluble, direct amidation requires a potent activation strategy. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with Hydroxybenzotriazole (HOBt). EDC activates the carboxyl group to form an unstable O-acylisourea. HOBt immediately intercepts this to form a stable, highly reactive OBt-ester, preventing the formation of dead-end N-acylurea byproducts—a critical necessity when dealing with sterically hindered or volatile amines like isopropylamine[3].

Self-Validating Protocol

Step 1: Triazole Core Formation

  • Suspend aminoguanidine bicarbonate (1.0 eq) and oxalic acid (1.0 eq) in distilled water (10 volumes).

  • Reflux at 100°C for 12 hours. Self-Validation: The initial vigorous effervescence (CO₂ release) will subside, and a heavy white precipitate will form as the highly crystalline triazole acid drops out of the aqueous solution.

  • Cool to 0°C, filter, wash with cold water, and dry under a vacuum to yield the intermediate acid.

Step 2: EDC/HOBt Amidation

  • Suspend the triazole carboxylic acid (1.0 eq) in anhydrous DMF (15 volumes).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Self-Validation: The opaque suspension will gradually transition to a clear, pale-yellow solution over 30–45 minutes. This visual clearing is your absolute confirmation that the insoluble carboxylic acid has successfully converted into the soluble OBt-active ester.

  • Add isopropylamine (1.5 eq) dropwise. Stir at room temperature for 12 hours.

  • Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF and urea byproducts), dry over Na₂SO₄, and concentrate.

Pros: Broad substrate scope; proceeds at room temperature. Cons: Poor atom economy; high E-factor due to heavy coupling reagents; tedious aqueous workup to remove DMF and EDC-urea.

Route B: The Direct Ester Aminolysis Approach

Mechanistic Causality

Route B bypasses the problematic zwitterionic acid entirely. By reacting aminoguanidine bicarbonate directly with diethyl oxalate, we trap the intermediate as[4]. This ester is significantly more lipophilic and easier to handle. Aminolysis of an unactivated ethyl ester with an aliphatic amine is typically sluggish. However, because isopropylamine is highly volatile (b.p. 32°C), we can use it as both the reactant and the solvent in a sealed pressure vessel. The autogenous pressure at 90°C forces the nucleophilic amine into the liquid phase, driving the equilibrium forward without the need for any coupling reagents.

Self-Validating Protocol

Step 1: Esterification/Condensation

  • Suspend aminoguanidine bicarbonate (1.0 eq) in absolute ethanol (10 volumes).

  • Add diethyl oxalate (1.1 eq) dropwise at room temperature.

  • Reflux at 80°C for 8 hours. Self-Validation: TLC (DCM:MeOH 9:1) will show the complete consumption of the baseline aminoguanidine spot and the appearance of a distinct, UV-active ester spot at R_f ~0.4.

  • Concentrate the ethanol in vacuo and recrystallize the residue from EtOH/Water to afford the pure ethyl ester.

Step 2: Thermal Aminolysis

  • Charge a heavy-walled pressure tube with the ethyl ester (1.0 eq) and neat isopropylamine (5.0 eq).

  • Seal the tube with a Teflon bushing and heat behind a blast shield to 90°C for 16 hours. Self-Validation: The pressure gauge (if equipped) will stabilize at approximately 2.5–3.0 bar. The solid ester will completely dissolve into the hot amine, forming a homogenous melt/solution.

  • Cool the vessel completely to 0°C before carefully unsealing (critical safety step to prevent amine flash-boiling).

  • Evaporate the excess isopropylamine under reduced pressure (which can be recovered via a cold trap). Triturate the resulting solid with cold diethyl ether to yield the analytically pure target amide.

Pros: Excellent atom economy; no coupling reagents; scalable to multi-kilogram batches; simple evaporative workup. Cons: Requires specialized pressure equipment; neat isopropylamine is highly flammable and pungent.

Quantitative Data Presentation

To objectively guide your synthetic planning, the following table summarizes the performance metrics of both routes based on a standardized 10-gram scale optimization.

MetricRoute A: EDC/HOBt CouplingRoute B: Direct Aminolysis
Overall Yield (2 Steps) 62 - 68%78 - 85%
Crude Purity (LC-MS) ~85% (Requires column chromatography)>98% (Requires only trituration)
E-Factor (Waste/Product) ~45 (High solvent/reagent waste)~12 (Highly efficient, recoverable amine)
Reagent Cost / Gram High (EDC·HCl and HOBt are expensive)Low (Diethyl oxalate is a bulk commodity)
Scalability Poor (Exothermic, difficult workup >50g)Excellent (Routinely scaled >1kg in reactors)

Conclusion & Recommendations

For discovery chemists synthesizing a diverse library of 1,2,4-triazole-5-carboxamides with various complex or high-boiling amines, Route A remains the most flexible choice. The EDC/HOBt system ensures that delicate amines are coupled efficiently at room temperature without thermal degradation[3].

However, for process chemists and researchers requiring >5 grams of the specific 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide intermediate, Route B is objectively superior . By leveraging the pre-activated nature of diethyl oxalate and the physical properties of isopropylamine under pressure, Route B eliminates the need for expensive coupling agents, drastically reduces the E-factor, and replaces a tedious chromatographic purification with a simple evaporative trituration.

References

  • Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials. Molecules 2015, 20(7), 12342-12358. URL:[Link]

  • Ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate. PubChem Compound Summary for CID 98568, National Center for Biotechnology Information. URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters 2021, 63, 152719. URL:[Link]

Sources

Validation

A Comparative Guide to the Pharmacokinetics of Panobinostat (CAS 932723-98-3) and Standard Reference Histone Deacetylase Inhibitors

For researchers and drug development professionals navigating the landscape of epigenetic therapeutics, a thorough understanding of the pharmacokinetic profiles of histone deacetylase (HDAC) inhibitors is paramount. This...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the landscape of epigenetic therapeutics, a thorough understanding of the pharmacokinetic profiles of histone deacetylase (HDAC) inhibitors is paramount. This guide provides a detailed comparative analysis of the pharmacokinetics of Panobinostat (CAS 932723-98-3), a potent pan-HDAC inhibitor, against three standard reference HDAC inhibitors: Vorinostat, Belinostat, and Entinostat. This document is designed to offer not just data, but also the underlying scientific rationale for experimental design and interpretation, empowering informed decisions in preclinical and clinical research.

Introduction: The Significance of Pharmacokinetics in HDAC Inhibitor Development

Histone deacetylase inhibitors have emerged as a promising class of anti-cancer agents, modulating gene expression through the acetylation of histone and non-histone proteins, ultimately leading to cell cycle arrest and apoptosis in malignant cells.[1] Panobinostat, a cinnamic hydroxamic acid analogue, is a pan-HDAC inhibitor targeting Class I, II, and IV HDACs.[1] Its clinical utility, as with any therapeutic agent, is intrinsically linked to its pharmacokinetic (PK) profile—the journey of the drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).

Understanding the comparative pharmacokinetics of different HDAC inhibitors is crucial for several reasons:

  • Optimizing Dosing Regimens: Variations in absorption rates, half-lives, and clearance directly influence the dosing frequency and concentration required to maintain therapeutic efficacy while minimizing toxicity.

  • Predicting Drug-Drug Interactions: As many HDAC inhibitors are metabolized by cytochrome P450 (CYP) enzymes, knowledge of their metabolic pathways is essential to anticipate and manage potential interactions with co-administered drugs.

  • Informing Clinical Trial Design: A comprehensive preclinical PK profile is a prerequisite for successful clinical translation, guiding dose selection and the design of sampling schedules in human studies.

  • Guiding Medicinal Chemistry Efforts: Comparative PK data can highlight liabilities in existing molecules (e.g., poor bioavailability, rapid clearance) and inform the design of next-generation inhibitors with improved drug-like properties.

This guide will delve into the key pharmacokinetic parameters of Panobinostat and the reference compounds Vorinostat, Belinostat, and Entinostat, providing a framework for their objective comparison.

Comparative Pharmacokinetic Profiles

The following sections summarize the key pharmacokinetic parameters for Panobinostat and the selected reference compounds. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various clinical trials with differing patient populations and dosing schedules.

Table 1: Key Human Pharmacokinetic Parameters of Oral Panobinostat and Reference HDAC Inhibitors
ParameterPanobinostat (LBH-589)Vorinostat (SAHA)Belinostat (PXD101)Entinostat (MS-275)
Oral Bioavailability (%) ~21%[1]~43%20-50%Data not consistently reported
Tmax (hours) ~1-2[1]~1.5 (fasted), ~4 (with food)~1.9Highly variable: 0.5-60 (reduced in fasting state)
Cmax (ng/mL) 21.6 (at 20 mg dose)[1]Varies with doseVaries with doseVaries with dose
Terminal Half-life (t½, hours) ~37~2~1.1 (IV), ~1.5 (oral)~39-80
Apparent Clearance (CL/F, L/h) 33.1Data not consistently reportedData not consistently reportedVaries with dose
Volume of Distribution (Vd/F, L) Data not consistently reportedData not consistently reportedData not consistently reportedData not consistently reported
Protein Binding (%) ~90%~71%92.9-95.8%~81-83%
Primary Metabolism CYP3A4, with minor contributions from CYP2D6 and CYP2C19; also non-CYP pathways (reduction, hydrolysis, glucuronidation)Glucuronidation (UGTs), hydrolysisGlucuronidation (primarily UGT1A1), with minor metabolism by CYP2A6, CYP2C9, and CYP3A4Primarily non-CYP pathways
Primary Excretion Route Feces (44-77%) and Urine (29-51%)Primarily metabolites in urine and fecesMetabolites primarily in bile/fecesData not consistently reported

Expert Insights:

  • Absorption and Bioavailability: Panobinostat exhibits moderate oral bioavailability.[1] Vorinostat's bioavailability is somewhat higher. Belinostat shows a wider range of oral bioavailability. The significant variability in Entinostat's Tmax suggests complex absorption kinetics that can be influenced by factors such as food.

  • Distribution: All four compounds exhibit significant plasma protein binding, which can influence their distribution into tissues and their availability to interact with target HDAC enzymes.

  • Metabolism and Potential for Drug-Drug Interactions: Panobinostat's reliance on CYP3A4 for a significant portion of its metabolism makes it susceptible to interactions with strong inhibitors or inducers of this enzyme.[1] Belinostat is primarily metabolized by UGT1A1, and patients with genetic variations in this enzyme may experience altered drug exposure. Vorinostat and Entinostat appear to be less dependent on CYP-mediated metabolism, potentially reducing the risk of certain drug-drug interactions.

  • Elimination: The most striking difference lies in the terminal half-lives. Panobinostat and, most notably, Entinostat have significantly longer half-lives compared to the rapid elimination of Vorinostat and Belinostat. This has profound implications for dosing schedules, with longer half-life drugs potentially allowing for less frequent administration.

Experimental Design for a Comparative Pharmacokinetic Study

To generate robust comparative pharmacokinetic data, a well-designed preclinical or clinical study is essential. The following outlines a typical experimental workflow, emphasizing the principles of a self-validating system.

Study Design and Rationale

A crossover study design is often preferred in clinical PK studies to minimize inter-individual variability, where each subject receives all the compounds being tested at different times. In preclinical animal studies, parallel group designs are more common.

experimental_workflow cluster_prestudy Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_analysis Bioanalytical & Data Analysis Phase A Ethical Approval & Informed Consent B Subject/Animal Selection & Acclimatization A->B C Dose Formulation & Verification B->C D Drug Administration (Oral or IV) C->D E Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) D->E F Plasma Processing & Storage (-80°C) E->F G LC-MS/MS Sample Analysis F->G H Pharmacokinetic Parameter Calculation G->H I Statistical Analysis & Reporting H->I

Caption: A typical experimental workflow for a pharmacokinetic study.

Step-by-Step Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a standard procedure for assessing the oral pharmacokinetics of an HDAC inhibitor in a mouse model.

  • Animal Model:

    • Species/Strain: Male CD-1 or C57BL/6 mice (8-10 weeks old).

    • Justification: These are commonly used outbred and inbred strains, respectively, with well-characterized physiology. The choice may depend on the specific research question (e.g., use of a specific tumor xenograft model).

    • Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Dose Formulation and Administration:

    • Vehicle Selection: A common vehicle for oral administration of poorly soluble compounds is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.

    • Dose Preparation: Prepare a homogenous suspension of the test compound at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).

    • Administration: Administer the dose via oral gavage using a ball-tipped feeding needle.

  • Blood Sample Collection:

    • Time Points: Collect blood samples at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Method: Collect approximately 50-100 µL of blood from the saphenous vein into EDTA-coated microcentrifuge tubes.

    • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.

  • Bioanalytical Method: LC-MS/MS

    • Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and speed. A validated method for the simultaneous quantification of Belinostat, Panobinostat, and Vorinostat in mouse plasma has been reported.

    • Sample Preparation:

      • Thaw plasma samples on ice.

      • Perform protein precipitation by adding a volume of cold acetonitrile containing an internal standard (a structurally similar compound not present in the sample) to a small volume of plasma (e.g., 50 µL).

      • Vortex and centrifuge to pellet the precipitated proteins.

      • Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

    • Chromatographic and Mass Spectrometric Conditions:

      • LC Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is common.

      • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each analyte and the internal standard.

  • Data Analysis:

    • Concentration-Time Profiles: Plot the plasma concentration of the drug versus time for each animal.

    • Pharmacokinetic Parameters: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F).

Metabolic Pathways and Their Implications

The biotransformation of HDAC inhibitors is a critical determinant of their pharmacokinetic profile and potential for drug-drug interactions.

metabolic_pathways cluster_panobinostat Panobinostat cluster_vorinostat Vorinostat cluster_belinostat Belinostat cluster_entinostat Entinostat P Panobinostat P_CYP3A4 CYP3A4 P->P_CYP3A4 P_CYP2D6_2C19 CYP2D6/2C19 (minor) P->P_CYP2D6_2C19 P_NonCYP Non-CYP (Reduction, Hydrolysis, Glucuronidation) P->P_NonCYP P_Metabolites Inactive Metabolites P_CYP3A4->P_Metabolites P_CYP2D6_2C19->P_Metabolites P_NonCYP->P_Metabolites V Vorinostat V_UGT Glucuronidation (UGTs) V->V_UGT V_Hydrolysis Hydrolysis V->V_Hydrolysis V_Metabolites Inactive Metabolites V_UGT->V_Metabolites V_Hydrolysis->V_Metabolites B Belinostat B_UGT1A1 Glucuronidation (primarily UGT1A1) B->B_UGT1A1 B_CYP CYP2A6/2C9/3A4 (minor) B->B_CYP B_Metabolites Inactive Metabolites B_UGT1A1->B_Metabolites B_CYP->B_Metabolites E Entinostat E_NonCYP Primarily Non-CYP Pathways E->E_NonCYP E_Metabolites Inactive Metabolites E_NonCYP->E_Metabolites

Caption: Simplified primary metabolic pathways of Panobinostat and reference HDAC inhibitors.

Expert Insights:

  • The diverse metabolic pathways of these HDAC inhibitors underscore the importance of considering a patient's co-medications and genetic makeup (e.g., UGT1A1 polymorphisms for Belinostat) during treatment.

  • The extensive metabolism of Panobinostat and Belinostat to inactive metabolites suggests that the parent drug is the primary driver of efficacy.

  • The reliance on non-CYP pathways for Entinostat metabolism may offer an advantage in terms of a lower potential for certain drug-drug interactions.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships

A critical aspect of drug development is understanding the relationship between drug exposure (PK) and the biological response (PD). For HDAC inhibitors, a key pharmacodynamic marker is the level of histone acetylation in peripheral blood mononuclear cells (PBMCs) or tumor tissue.

  • Panobinostat: Studies have shown that higher plasma concentrations of Panobinostat are associated with increased histone acetylation in patient samples. Furthermore, higher panobinostat exposure levels have been linked to both higher response rates and a greater incidence of adverse events like diarrhea and thrombocytopenia.[2]

  • Vorinostat: The therapeutic goal for Vorinostat is often to achieve plasma concentrations that lead to the accumulation of acetylated histones. Some studies suggest that maintaining a certain threshold concentration is necessary for optimal anti-tumor activity.

  • Belinostat: A dose-dependent increase in histone H4 hyperacetylation has been observed in PBMCs from patients treated with Belinostat. The duration of this acetylation is also dose-dependent.

  • Entinostat: Histone hyperacetylation has been observed at all tested doses of Entinostat, confirming its pharmacologic effect. Some evidence suggests a correlation between the level of hyperacetylation and clinical response.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of the pharmacokinetic profiles of Panobinostat and the standard reference HDAC inhibitors Vorinostat, Belinostat, and Entinostat. The key differentiators among these agents lie in their oral bioavailability, metabolic pathways, and, most notably, their elimination half-lives.

Panobinostat's long half-life and potent pan-HDAC inhibitory activity are key features, though its metabolism via CYP3A4 necessitates careful consideration of potential drug-drug interactions. In contrast, Vorinostat and Belinostat exhibit much shorter half-lives, which may require more frequent dosing to maintain therapeutic concentrations. Entinostat stands out with its exceptionally long half-life, allowing for less frequent dosing schedules.

For researchers and drug developers, the choice of an HDAC inhibitor for a particular application will depend on a multitude of factors, including the desired target engagement profile, the potential for combination therapies, and the specific characteristics of the disease being targeted. The experimental framework provided in this guide offers a robust starting point for conducting comparative pharmacokinetic studies to further elucidate the nuances of these important therapeutic agents. Future research should focus on conducting well-designed, head-to-head comparative studies to provide a more definitive understanding of the relative pharmacokinetic advantages and disadvantages of these and other emerging HDAC inhibitors.

References

  • Steele, N. L., Plumb, J. A., Vidal, L., et al. (2008). A Phase 1 pharmacokinetic and pharmacodynamic study of the histone deacetylase inhibitor belinostat in patients with advanced solid tumors. Clinical Cancer Research, 14(3), 804-810.
  • Kelly, W. K., O'Connor, O. A., Krug, L. M., et al. (2005). Phase I study of an oral histone deacetylase inhibitor, suberoylanilide hydroxamic acid, in patients with advanced cancer. Journal of Clinical Oncology, 23(18), 3923-3931.
  • Gore, L., Rothenberg, M. L., O'Bryant, C. L., et al. (2008). A phase I and pharmacokinetic study of the oral histone deacetylase inhibitor MS-275 in patients with refractory solid tumors and lymphomas. Journal of Clinical Oncology, 26(28), 4651-4658.
  • Clive, S., Woo, M. M., Chen, L. C., et al. (2016). Population pharmacokinetics of intravenous and oral panobinostat in patients with hematologic and solid tumors. Cancer Chemotherapy and Pharmacology, 77(4), 769-780.
  • Shapiro, G. I., Frank, R., Jänne, P. A., et al. (2013). A phase I study of the oral histone deacetylase inhibitor panobinostat in patients with advanced solid tumors. Clinical Cancer Research, 19(8), 2156-2165.
  • Dickson, M. A., Rathkopf, D. E., Carvajal, R. D., et al. (2011). A phase I pharmacokinetic study of pulse-dose vorinostat with flavopiridol in solid tumors. Cancer Chemotherapy and Pharmacology, 68(1), 119-126.
  • Jiang, Z., Yu, J., Li, Y., et al. (2018). Phase I Study and Pilot Efficacy Analysis of Entinostat, a Novel Histone Deacetylase Inhibitor, in Chinese Postmenopausal Women with Hormone Receptor-Positive Metastatic Breast Cancer. Frontiers in Oncology, 8, 629.
  • Hamberg, P., Woo, M. M., Chen, L. C., et al. (2011). Effect of ketoconazole-mediated CYP3A4 inhibition on clinical pharmacokinetics of panobinostat (LBH589), an orally active histone deacetylase inhibitor. Cancer Chemotherapy and Pharmacology, 68(3), 805-813.
  • Rocchetti, M., Deqa, A., Gibiansky, L., et al. (2014). A phase I, pharmacokinetic, and pharmacodynamic study of panobinostat, an HDAC inhibitor, combined with erlotinib in patients with advanced aerodigestive tract tumors. Clinical Cancer Research, 20(6), 1645-1655.
  • Atadja, P. (2009). Development of the pan-DAC inhibitor panobinostat (LBH589): successes and challenges. Cancer Letters, 280(2), 233-241.
  • Mu, S., Richards, D., Mistry, M., et al. (2016). Panobinostat PK/PD profile in combination with bortezomib and dexamethasone in patients with relapsed and relapsed/refractory multiple myeloma. Cancer Chemotherapy and Pharmacology, 77(4), 781-791.
  • Sharma, S., Singh, S. K., Lather, V., & Pandita, D. (2017). Validation of an LC-MS/MS Method for Simultaneous Detection of Four HDAC Inhibitors - Belinostat, Panobinostat, Rocilinostat and Vorinostat in Mouse Plasma and Its Application to a Mouse Pharmacokinetic Study.
  • Van der Biessen, D., Sharma, S., & de Jong, J. M. (2013). A phase I, pharmacokinetic and pharmacodynamic study on vorinostat in combination with 5-fluorouracil, leucovorin, and oxaliplatin in patients with refractory colorectal cancer.
  • Lee, H. J., Choy, M. L., & Infante, J. R. (2010). Phase I pharmacokinetics and metabolic pathway of belinostat in patients with hepatocellular carcinoma. Journal of Clinical Oncology, 28(15_suppl), 2589-2589.
  • Bernhart, E., Stuendl, N., Kaltenegger, H., et al. (2017). Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. Oncotarget, 8(48), 83679.
  • Hellebrekers, M. E., Brekman, A., de Brouwer, C. S., et al. (2014). A physiologically-based pharmacokinetic and pharmacodynamic (PBPK/PD) model of the histone deacetylase (HDAC) inhibitor vorinostat for pediatric and adult patients and its application for dose specification. Pharmaceutical Research, 31(10), 2717-2731.
  • US Food and Drug Administration. (2014). Beleodaq (belinostat)
  • Zenz, T., Gaiser, T., & Schmezer, P. (2024). The Histone Deacetylase Inhibitor Entinostat Mediates HER2 Downregulation in Gastric Cancer, Providing the Basis for Its Particu.
  • Yardley, D. A., Ismail-Khan, R. R., Melichar, B., et al. (2014). A phase 1 study to assess the food effect on the pharmacokinetics (PK) of entinostat. Journal of Clinical Oncology, 32(15_suppl), 591-591.
  • US Food and Drug Administration. (2006).
  • Duvic, M., Dummer, R., Becker, J. C., et al. (2008). Histone Deacetylase Inhibitor Panobinostat Induces Clinical Responses with Associated Alterations in Gene Expression Profiles in Cutaneous T-Cell Lymphoma. Clinical Cancer Research, 14(14), 4577-4585.
  • BC Cancer. (2018).
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  • Jiang, Z., Li, W., Li, H., et al. (2019). Phase I Study and Pilot Efficacy Analysis of Entinostat, a Novel Histone Deacetylase Inhibitor, in Chinese Postmenopausal Women with Hormone Receptor-Positive Metastatic Breast Cancer. The Oncologist, 24(11), e1131-e1139.
  • US Food and Drug Administration. (2014).
  • Singh, R. S., & Murthy, S. N. (2016). Clinical pharmacokinetics of panobinostat, a novel histone deacetylase (HDAC) inhibitor: review and perspectives. Xenobiotica, 46(12), 1128-1137.
  • Drugs.com. (2023).
  • Thompson, E. D., D’Angelo, S. P., & Gounder, M. M. (2020). Entinostat plus pembrolizumab in patients with metastatic NSCLC previously treated with anti-PD-(L) 1 therapy. Journal for ImmunoTherapy of Cancer, 8(2).
  • Duvic, M., Becker, J. C., & Geskin, L. J. (2008). Histone Deacetylase Inhibitor Panobinostat Induces Clinical Responses with Associated Alterations in Gene Expression Profiles in Cutaneous T-Cell Lymphoma. Clinical Cancer Research, 14(14), 4577-4585.
  • Puzanov, I., Ernstoff, M. S., & Kaufman, H. L. (2017). Immunomodulation by Entinostat in Renal Cell Carcinoma Patients Receiving High-Dose Interleukin 2: A Multicenter, Single-Arm, Phase I/II Trial (NCI-CTEP# 7870). Clinical Cancer Research, 23(18), 5337-5345.
  • Rasayan, J. (2025). BIOANALYTICAL LC–MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF REPOTRECTINIB IN PLASMA. RASĀYAN Journal of Chemistry, 18(3).
  • de Jonge, M. J., van der Biessen, D., & Sharma, S. (2014). Quantification of vorinostat and its main metabolites in plasma and intracellular vorinostat in PBMCs by liquid chromatography coupled to tandem mass spectrometry and its relation to histone deacetylase activity in human blood.
  • Chen, Y. C., Chen, Y. C., & Chen, Y. C. (2020). Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma. Pharmaceutics, 12(9), 861.
  • Sharma, S., & Singh, S. K. (2017). Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine.
  • Wagner, J., Kretzschmar, A., & Heinkele, G. (2025).
  • Cristofoletti, R., & Dressman, J. B. (2016). Application of the relationship between pharmacokinetics and pharmacodynamics in drug development and therapeutic equivalence. *European Journal of Pharmaceutical Sciences, 93, 21-30.
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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide
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3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide
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